Product packaging for Tws119(Cat. No.:CAS No. 601514-19-6)

Tws119

Cat. No.: B1663528
CAS No.: 601514-19-6
M. Wt: 318.3 g/mol
InChI Key: VPVLEBIVXZSOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol is a member of pyrroles.
antineoplastic agent;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N4O2 B1663528 Tws119 CAS No. 601514-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14/h1-10,23H,19H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVLEBIVXZSOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429550
Record name TWS119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601514-19-6
Record name TWS119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

TWS119: A Deep Dive into the Molecular Mechanisms of Neuronal Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TWS119, a 4,6-disubstituted pyrrolopyrimidine, has emerged as a potent small molecule inducer of neuronal differentiation. Its primary mechanism of action lies in the specific inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, this compound triggers a cascade of intracellular events that ultimately lead to the expression of neurogenic transcription factors and the differentiation of pluripotent stem cells and neural progenitors into mature neurons. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced neuronal differentiation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of GSK-3β and Activation of Wnt/β-catenin Signaling

The canonical Wnt signaling pathway plays a crucial role in embryonic development, cell fate specification, and adult tissue homeostasis.[1] In the absence of a Wnt ligand, a destruction complex, consisting of Axin, Adenomatous Polyposis Coli (APC), and GSK-3β, phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

This compound exerts its pro-neuronal effects by directly targeting and inhibiting GSK-3β.[2] This inhibition disrupts the destruction complex, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[2] The stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.[2] Several of these target genes are critical for neuronal differentiation and maturation.

A secondary, potentially interconnected mechanism involves the regulation of the cell cycle. Some studies suggest that this compound can promote neuronal differentiation by inhibiting cell cycle activation, a process that may be linked to the Notch signaling pathway.[3] Specifically, this compound has been shown to down-regulate the expression of Cyclin D1, a positive cell cycle regulator, and up-regulate the expression of p21, a negative cell cycle regulator.[3][4] This cell cycle arrest may create a permissive environment for neuronal differentiation to occur.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound in promoting neuronal differentiation.

ParameterValueCell Type/Assay ConditionReference
GSK-3β Inhibition
IC5030 nMCell-free assay[5]
Kd126 nMMouse D3 cells[5]
Neuronal Differentiation
Effective Concentration (mESCs)400 nMMurine ESCs (D3 cell line)[2]
Neuronal Differentiation Rate (mESCs)≈50-60%400 nM this compound[2]
Wnt/β-catenin Pathway Activation
TCF/LEF Reporter Activity Fold Increase11-fold10 µM this compound (36h treatment) in P19 cells[2]

Table 1: In Vitro Efficacy of this compound

Key Experimental Protocols

Neuronal Differentiation of Mouse Embryonic Stem Cells (mESCs)

This protocol describes the induction of neuronal differentiation from mESCs using this compound.

Materials:

  • Mouse embryonic stem cells (e.g., D3 cell line)

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • LIF (Leukemia Inhibitory Factor)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Gelatin-coated tissue culture plates

  • B27-supplemented neurobasal medium

Procedure:

  • mESC Culture: Culture mESCs on gelatin-coated plates in DMEM supplemented with 15% FBS, 1000 U/mL LIF, and Penicillin-Streptomycin.

  • Initiation of Differentiation: To initiate differentiation, plate mESCs at a desired density on gelatin-coated plates.

  • This compound Treatment: The following day, replace the medium with differentiation medium (DMEM with 10% FBS) containing 400 nM this compound.[2]

  • Culture and Maintenance: Culture the cells for 48-72 hours in the presence of this compound.

  • Neuronal Maturation: After the initial treatment, switch the medium to a serum-free B27-supplemented neurobasal medium. Continue to culture for an additional 2-14 days to allow for neuronal maturation.[2]

  • Analysis: Assess neuronal differentiation by immunocytochemistry for neuronal markers such as βIII-tubulin (TuJ1) and Microtubule-associated protein 2 (MAP2).

Immunocytochemistry for Neuronal Markers

This protocol details the staining of differentiated neurons for the markers TuJ1 and MAP2.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibodies:

    • Mouse anti-βIII-tubulin (TuJ1)

    • Rabbit anti-MAP2

  • Fluorophore-conjugated Secondary Antibodies:

    • Goat anti-mouse IgG (conjugated to a green fluorophore)

    • Goat anti-rabbit IgG (conjugated to a red fluorophore)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting Medium

Procedure:

  • Fixation: Wash cells twice with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with Permeabilization Buffer for 10 minutes.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Block with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., TuJ1 at 1:500 and MAP2 at 1:1000 dilution in Blocking Buffer) overnight at 4°C.[1][6]

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies (e.g., at 1:1000 dilution in Blocking Buffer) for 1-2 hours at room temperature, protected from light.[7]

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI solution for 5 minutes.

  • Mounting: Wash once with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Western Blotting for β-catenin and GSK-3β

This protocol outlines the detection of β-catenin and GSK-3β protein levels by Western blotting.

Materials:

  • Cell lysates

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-β-catenin (e.g., 1:1000 dilution)[8]

    • Rabbit anti-GSK-3β (e.g., 1:1000 dilution)[9]

    • Antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated Secondary Antibody (anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix cell lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in Blocking Buffer overnight at 4°C.[8][9]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., at 1:2000-1:5000 dilution) for 1 hour at room temperature.[10]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

TCF/LEF Luciferase Reporter Assay

This assay measures the activity of the Wnt/β-catenin signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • This compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for an additional 24-36 hours.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold change in reporter activity relative to the vehicle control.

Visualizing the Molecular Pathways and Workflows

Signaling Pathways

TWS119_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5/6 LRP5/6 LRP5/6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Accumulates and translocates This compound This compound This compound->Destruction_Complex Inhibits GSK-3β TCF/LEF TCF/LEF beta_catenin_nuc->TCF/LEF Binds Wnt_Target_Genes Wnt Target Genes TCF/LEF->Wnt_Target_Genes Activates transcription Neuronal_Differentiation Neuronal Differentiation Wnt_Target_Genes->Neuronal_Differentiation

Caption: this compound Mechanism of Action via Wnt/β-catenin Pathway.

TWS119_Cell_Cycle_Regulation This compound This compound GSK-3beta_inhibition GSK-3β Inhibition This compound->GSK-3beta_inhibition Cell_Cycle_Regulation Cell Cycle Regulation GSK-3beta_inhibition->Cell_Cycle_Regulation CyclinD1 Cyclin D1 Cell_Cycle_Regulation->CyclinD1 Down-regulates p21 p21 Cell_Cycle_Regulation->p21 Up-regulates Cell_Cycle_Arrest Cell Cycle Arrest CyclinD1->Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Neuronal_Differentiation Neuronal Differentiation Cell_Cycle_Arrest->Neuronal_Differentiation Promotes

Caption: this compound and Cell Cycle Regulation in Neuronal Differentiation.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_analysis Analysis Start Start: mESC Culture TWS119_Treatment This compound Treatment (400 nM) Start->TWS119_Treatment Neuronal_Maturation Neuronal Maturation (B27 Medium) TWS119_Treatment->Neuronal_Maturation Differentiated_Neurons Differentiated Neurons Neuronal_Maturation->Differentiated_Neurons Immunocytochemistry Immunocytochemistry (TuJ1, MAP2) Differentiated_Neurons->Immunocytochemistry Western_Blot Western Blot (β-catenin, GSK-3β) Differentiated_Neurons->Western_Blot Luciferase_Assay TCF/LEF Luciferase Assay Differentiated_Neurons->Luciferase_Assay

Caption: Experimental Workflow for this compound-Induced Neuronal Differentiation.

Conclusion

This compound is a valuable chemical tool for directing the neuronal differentiation of pluripotent stem cells. Its well-defined mechanism of action, centered on the inhibition of GSK-3β and subsequent activation of the Wnt/β-catenin signaling pathway, provides a robust platform for generating neuronal populations for research and potential therapeutic applications. The supplementary role of this compound in regulating the cell cycle further enhances its pro-neurogenic properties. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of neurogenesis and for the development of novel neuro-regenerative strategies.

References

TWS119: A Technical Guide to its Role as a GSK-3β Inhibitor and Wnt Pathway Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of TWS119, a 4,6-disubstituted pyrrolopyrimidine compound widely utilized in biomedical research. It details the molecule's mechanism of action, quantitative efficacy, key experimental protocols, and its diverse applications stemming from its function as a potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitor and a robust activator of the canonical Wnt signaling pathway.

Core Mechanism of Action: GSK-3β Inhibition and Wnt Pathway Activation

The canonical Wnt signaling pathway is crucial for embryonic development, stem cell regulation, and tissue homeostasis.[1][2] A key negative regulator of this pathway is GSK-3β, a serine/threonine kinase that is typically constitutively active.[3][4]

In the absence of a Wnt signal (Off-State): GSK-3β exists in a multiprotein "destruction complex" with Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[4][5] This complex sequentially phosphorylates the transcriptional co-regulator β-catenin.[3][6] Phosphorylated β-catenin is then recognized by β-TrCP, an E3 ubiquitin ligase, which targets it for ubiquitination and subsequent proteasomal degradation.[1] This process keeps cytoplasmic β-catenin levels low, and Wnt target genes remain repressed in the nucleus by the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.[5]

In the presence of a Wnt signal (On-State): Secreted Wnt glycoproteins bind to Frizzled (Fz) and LRP5/6 co-receptors on the cell surface.[1][7] This binding leads to the recruitment of the destruction complex to the plasma membrane, resulting in the inhibition of GSK-3β activity.[1][4]

The Role of this compound: this compound functions as a direct, ATP-competitive inhibitor of GSK-3β.[8][9] By binding to and inhibiting GSK-3β, this compound effectively mimics the natural Wnt signal.[10] It prevents the phosphorylation of β-catenin, thereby rescuing it from degradation.[11] The stabilized β-catenin accumulates in the cytoplasm and subsequently translocates to the nucleus.[11][12] In the nucleus, it binds to TCF/LEF transcription factors, converting them from repressors to activators of Wnt target gene transcription, which includes genes involved in proliferation, differentiation, and cell fate decisions.[5][10][12]

G cluster_off Wnt OFF State cluster_on Wnt ON State / this compound Action DestructionComplex Destruction Complex (Axin, APC, GSK-3β) bCatenin_cyto_off β-catenin DestructionComplex->bCatenin_cyto_off Phosphorylates p_bCatenin p-β-catenin bCatenin_cyto_off->p_bCatenin Proteasome Proteasome p_bCatenin->Proteasome Degradation This compound This compound TCF_LEF_off TCF/LEF TargetGenes_off Wnt Target Genes (Repressed) TCF_LEF_off->TargetGenes_off Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Binds GSK3B GSK-3β Receptor->GSK3B Inhibits This compound->GSK3B Inhibits bCatenin_cyto_on β-catenin (Accumulates) bCatenin_nuc β-catenin bCatenin_cyto_on->bCatenin_nuc Translocation TCF_LEF_on TCF/LEF bCatenin_nuc->TCF_LEF_on Binds TargetGenes_on Wnt Target Genes (Activated) TCF_LEF_on->TargetGenes_on Activates Nucleus Nucleus

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on GSK-3β.

Quantitative Data and Efficacy

The potency and binding affinity of this compound have been quantified across various assays. Its effects on cell fate, particularly neuronal differentiation, are dose-dependent and have been characterized in multiple stem cell lines.

Table 1: Kinase Inhibition Profile and Binding Affinity of this compound

Parameter Target Value Method
IC₅₀ GSK-3β 30 nM Cell-free kinase assay[8][12][13][14]
IC₅₀ GSK-3α 88 nM In vitro kinase assay[15][16]
IC₅₀ GSK-3β 410 nM In vitro kinase assay[15][16]

| Kd | GSK-3β | 126 nM | Surface Plasmon Resonance (SPR)[8][13][17] |

Table 2: Cellular Activity and Functional Outcomes of this compound

Cell Line / System Concentration Effect
Murine P19 EC Cells 1 µM 30-40% of cells differentiate into neuronal lineages (monolayer culture).[8][12][17]
Murine D3 ESCs 400 nM 50-60% of cells differentiate into neurons.[8][17]
Murine P19 EC Cells 10 µM 11-fold increase in TCF/LEF reporter activity after 36 hours.[8]
Human CD8+ T Cells 2.5 - 7 µM Arrests effector differentiation and promotes a stem cell-like memory phenotype.[10][15][16]

| Human γδT Cells | < 4 µM | Enhances proliferation and survival.[14] |

Experimental Protocols

The following protocols are generalized methodologies based on cited literature for assessing the activity of this compound.

This protocol describes how to induce neuronal differentiation from mouse Embryonic Stem Cells (ESCs) using this compound, bypassing the need for embryoid body (EB) formation.[8]

Materials and Reagents:

  • Murine ESCs (e.g., D3 cell line)

  • ESC culture medium (DMEM, 15% FBS, L-glutamine, non-essential amino acids, β-mercaptoethanol, LIF)

  • Differentiation medium (MEMα, 2% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 0.1% Gelatin-coated tissue culture plates

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/Blocking buffer: PBS with 0.1% Triton X-100 and 5% normal goat serum

  • Primary antibodies: anti-β-III tubulin (TuJ1), anti-Map2

  • Fluorescently-labeled secondary antibodies

  • DAPI nuclear stain

Procedure:

  • Cell Plating: Culture murine ESCs on gelatin-coated plates in standard ESC medium to maintain pluripotency.

  • Initiate Differentiation: Dissociate cells to a single-cell suspension and plate them onto new gelatin-coated plates at a desired density in the differentiation medium (MEMα with 2% FBS).

  • This compound Treatment: 12-24 hours after plating, add this compound to the medium to a final concentration of 400 nM.[8][17]

  • Incubation: Culture the cells in the presence of this compound for 2-3 days.

  • Maturation: After the initial treatment, replace the medium with fresh, compound-free differentiation medium. Culture for an additional 2-10 days, changing the medium every 2 days.

  • Assessment (Immunocytochemistry): a. Fix the cells with 4% PFA for 20 minutes at room temperature.[8] b. Wash three times with PBS. c. Permeabilize and block the cells for 1 hour at room temperature. d. Incubate with primary antibodies (e.g., TuJ1, Map2) overnight at 4°C. e. Wash three times with PBS. f. Incubate with appropriate fluorescently-labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light. g. Wash three times with PBS and visualize using a fluorescence microscope.

This assay quantitatively measures the activation of the Wnt/β-catenin pathway by assessing the transcriptional activity of the TCF/LEF complex.[8]

Materials and Reagents:

  • P19 embryonal carcinoma cells or other suitable cell line

  • pTOPFLASH reporter plasmid (contains TCF/LEF binding sites upstream of a firefly luciferase gene)

  • Renilla luciferase control reporter plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., FuGENE6)

  • Cell culture medium (MEMα, 5% FBS)

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect P19 cells with the pTOPFLASH and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.[8]

  • Replating: 24 hours post-transfection, trypsinize the cells and replate them into a 96-well plate.[8]

  • Treatment: 12 hours after replating, treat the cells with varying concentrations of this compound (e.g., 0-10 µM). Include a vehicle control (DMSO).

  • Incubation: Culture the cells for 36 hours.[8]

  • Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold-increase in reporter activity relative to the vehicle-treated control cells.

G Start Plate murine ESCs on Gelatin Treat Add this compound (e.g., 400 nM) Start->Treat Culture1 Culture for 2-3 Days Treat->Culture1 Culture2 Culture in compound-free medium for 2-10 Days Culture1->Culture2 Fix Fix & Permeabilize Cells Culture2->Fix Stain Immunostain for Neuronal Markers (TuJ1, Map2) Fix->Stain Analyze Fluorescence Microscopy & Analysis Stain->Analyze

Caption: Experimental workflow for inducing and assessing neuronal differentiation using this compound.

Applications in Research and Development

The ability of this compound to modulate fundamental cellular pathways has made it a valuable tool in numerous research areas.

  • Stem Cell Biology: this compound is widely used to direct the differentiation of embryonic stem cells and induced pluripotent stem cells (iPSCs) into neuronal lineages.[13][18] This application is critical for creating in vitro models of neurological diseases and for developing cell-based regenerative therapies.[19][20]

  • Immunology and Cancer Immunotherapy: By inhibiting GSK-3β, this compound can arrest the differentiation of CD8+ T cells, promoting the generation and maintenance of T memory stem cells (TSCM).[10][16] These TSCM cells have enhanced persistence and anti-tumor activity, making this compound a key compound in research aimed at improving adoptive T-cell therapies for cancer.[13][21]

  • Neuroscience and Disease Modeling: this compound is employed to study the role of Wnt signaling in neurodevelopment and neurodegeneration. Research suggests that activating the Wnt pathway with this compound may offer therapeutic benefits by promoting neurological recovery after ischemic stroke and ameliorating pathology in models of Alzheimer's disease.[22][23][24]

  • Cancer Biology: Beyond immunotherapy, this compound has been shown to inhibit cell proliferation and induce apoptosis in certain cancer types, such as human alveolar rhabdomyosarcoma, by modulating GSK-3β-regulated pathways.[9][13]

Chemical and Physical Properties

  • Chemical Name: 3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol[25]

  • Molecular Formula: C₁₈H₁₄N₄O₂[13][25]

  • Molecular Weight: 318.33 g/mol [25][26]

  • CAS Number: 601514-19-6[13][25]

  • Purity: Typically ≥97%[15][16]

  • Solubility: Soluble in DMSO (up to 100 mM) and ethanol (up to 5 mM).[15][16]

  • Appearance: Solid powder.

Conclusion

This compound is a potent and specific small molecule inhibitor of GSK-3β that has become an indispensable tool for manipulating the Wnt/β-catenin signaling pathway. Its ability to drive neuronal differentiation, generate therapeutically relevant memory T-cell populations, and modulate cellular processes in various disease models underscores its importance. This guide provides the foundational technical knowledge for researchers and drug development professionals to effectively utilize this compound in their work, from basic cell culture experiments to complex in vivo studies, ultimately advancing our understanding of cell fate determination and paving the way for novel therapeutic strategies.

References

Tws119: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tws119 is a potent and selective small molecule inhibitor of glycogen synthase kinase-3β (GSK-3β), a key regulatory enzyme implicated in a multitude of cellular processes. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate its application in research and drug development.

Chemical Properties and Structure

This compound, with the IUPAC name 3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]-phenol, is a pyrrolopyrimidine derivative. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₈H₁₄N₄O₂[1]
Molecular Weight 318.33 g/mol [1]
CAS Number 601514-19-6[1]
Appearance Crystalline solid
Solubility Soluble in DMSO[1]
Purity >98%[1]

Structure:

Caption: 2D chemical structure of this compound.

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of GSK-3β, a serine/threonine kinase that plays a crucial role as a negative regulator in the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates TCF/LEF transcription factors, thereby upregulating the expression of Wnt target genes.[2][3] This mechanism of action underlies the diverse biological effects of this compound, including the induction of neuronal differentiation and the modulation of immune cell function.[2][4]

ParameterValueCell/Assay TypeReference
IC₅₀ (GSK-3β) 30 nMCell-free assay[2][4][5][6]
K_d_ (GSK-3β) 126 nMSurface Plasmon Resonance (SPR)[2][4]

Signaling Pathway

Wnt_Signaling_Pathway cluster_nucleus Nucleus This compound This compound GSK3b GSK-3β This compound->GSK3b inhibition beta_catenin_p p-β-catenin GSK3b->beta_catenin_p phosphorylation proteasome Proteasomal Degradation beta_catenin_p->proteasome beta_catenin β-catenin nucleus Nucleus beta_catenin->nucleus translocation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Wnt_genes Wnt Target Gene Expression TCF_LEF->Wnt_genes

Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization and Wnt pathway activation.

Experimental Protocols

Cell-Free GSK-3β Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ value of this compound against GSK-3β in a cell-free system using a luminescence-based kinase assay.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (or other test inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a white microplate, add the diluted this compound or DMSO (for control wells).

  • Add the GSK-3β substrate and ATP solution to all wells.

  • Initiate the kinase reaction by adding the recombinant GSK-3β enzyme to all wells except the "no enzyme" control.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using non-linear regression analysis.

GSK3b_Inhibition_Assay start Start prep_reagents Prepare Reagents: This compound dilutions, GSK-3β, Substrate, ATP start->prep_reagents plate_setup Add this compound/DMSO, Substrate, and ATP to 96-well plate prep_reagents->plate_setup initiate_reaction Add GSK-3β to initiate reaction plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop reaction and add ADP-Glo reagents incubation->stop_reaction read_luminescence Measure luminescence stop_reaction->read_luminescence analyze_data Calculate % inhibition and determine IC₅₀ read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a cell-free GSK-3β kinase inhibition assay.

Neuronal Differentiation of P19 Cells

This protocol describes the induction of neuronal differentiation in mouse embryonal carcinoma P19 cells using this compound.[4]

Materials:

  • P19 cells

  • P19 growth medium: Minimum Essential Medium α (MEMα) supplemented with 7.5% calf serum and 2.5% Fetal Bovine Serum (FBS)

  • Differentiation medium: MEMα supplemented with 5% FBS

  • This compound (1 µM final concentration)

  • Compound-free medium: MEMα with 2% FBS

  • B27-supplemented Neurobasal medium

  • Tissue culture plates

  • Neuronal-specific antibodies for immunofluorescence (e.g., anti-βIII-tubulin/TuJ1, anti-Map2)

Procedure:

  • Culture P19 cells in P19 growth medium at 37°C in a 5% CO₂ incubator.

  • To induce differentiation, plate P19 cells at a suitable density in differentiation medium.

  • After 12 hours, replace the medium with fresh differentiation medium containing 1 µM this compound.

  • Treat the cells with this compound for 2 days.

  • After 2 days, remove the this compound-containing medium and culture the cells in compound-free medium for an additional 2-14 days. For cultures longer than 10 days, switch to B27-supplemented Neurobasal medium.

  • Monitor the cells for morphological changes indicative of neuronal differentiation, such as the appearance of neurite outgrowths.

  • At desired time points, fix the cells and perform immunofluorescence staining with neuronal-specific antibodies to confirm differentiation and assess the percentage of neurons.

Neuronal_Differentiation_Workflow start Start culture_p19 Culture P19 cells in growth medium start->culture_p19 induce_diff Plate cells in differentiation medium culture_p19->induce_diff add_this compound Add 1 µM this compound for 2 days induce_diff->add_this compound remove_this compound Culture in compound-free medium (2-14 days) add_this compound->remove_this compound analyze Fix and perform immunofluorescence for neuronal markers remove_this compound->analyze end End analyze->end

Caption: Workflow for this compound-induced neuronal differentiation of P19 cells.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol provides a general method for determining the binding affinity (K_d_) of this compound to GSK-3β using SPR.[4]

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Recombinant GSK-3β-GST fusion protein

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., PBS)

  • This compound at various concentrations

Procedure:

  • Immobilize the GSK-3β-GST fusion protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a series of this compound dilutions in SPR running buffer.

  • Inject the this compound solutions over the sensor chip surface at a constant flow rate for a defined period to monitor the association phase.

  • Switch to running buffer alone to monitor the dissociation phase.

  • Regenerate the sensor chip surface between different this compound concentrations if necessary.

  • Analyze the resulting sensorgrams using the instrument's evaluation software. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_).

TCF/LEF Reporter Assay

This assay measures the activation of the Wnt/β-catenin signaling pathway by quantifying the transcriptional activity of TCF/LEF.[3]

Materials:

  • A suitable cell line (e.g., HEK293T, P19)

  • TCF/LEF luciferase reporter vector

  • A control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect the cells with the TCF/LEF luciferase reporter vector and the control vector using a suitable transfection reagent.

  • After 24 hours, treat the transfected cells with various concentrations of this compound or DMSO (vehicle control).

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the fold activation of the TCF/LEF reporter in this compound-treated cells compared to the vehicle control.

Conclusion

This compound is a valuable research tool for studying the roles of GSK-3β and the Wnt/β-catenin signaling pathway in various biological processes. Its ability to potently and selectively inhibit GSK-3β makes it a powerful agent for manipulating cell fate, particularly in the context of stem cell differentiation and immunology. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

Tws119 (CAS 601514-19-6): A Technical Guide to a Potent GSK-3β Inhibitor and Wnt Pathway Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tws119 is a small molecule, cell-permeable pyrrolopyrimidine compound identified as a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). Its CAS number is 601514-19-6. By inhibiting GSK-3β, this compound activates the canonical Wnt/β-catenin signaling pathway, a critical pathway involved in embryonic development, stem cell regulation, and tissue homeostasis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its applications in stem cell biology and immunology, with a focus on quantitative data and experimental protocols.

Chemical and Physical Properties

This compound, with the chemical formula C₁₈H₁₄N₄O₂, is a white to beige powder. Its molecular weight is 318.33 g/mol .[1][2] The compound is soluble in DMSO.[3]

PropertyValueReference
CAS Number 601514-19-6[1][2][3][4][5]
Molecular Formula C₁₈H₁₄N₄O₂[1][2][4]
Molecular Weight 318.33 g/mol [1][2]
Appearance White to beige powder
Solubility DMSO (20 mg/mL)
Purity ≥98% (HPLC)
Storage Temperature 2-8°C

Mechanism of Action: Inhibition of GSK-3β and Wnt/β-catenin Pathway Activation

This compound's primary mechanism of action is the potent and selective inhibition of GSK-3β, a serine/threonine kinase that plays a key role as a negative regulator in the canonical Wnt signaling pathway.[3][4] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[6]

By inhibiting GSK-3β, this compound prevents the phosphorylation and degradation of β-catenin.[7] This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus.[3][8] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.[7]

Wnt_Pathway_Activation_by_this compound cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5/6 LRP5/6 GSK-3β GSK-3β Dishevelled->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Phosphorylates Axin Axin APC APC Ub Ubiquitination & Proteasomal Degradation β-catenin->Ub Degradation β-catenin_nuc β-catenin β-catenin->β-catenin_nuc Translocates This compound This compound This compound->GSK-3β Inhibits TCF/LEF TCF/LEF β-catenin_nuc->TCF/LEF Binds Wnt Target Genes Wnt Target Genes TCF/LEF->Wnt Target Genes Activates Transcription

Quantitative Biological Activity

This compound exhibits high-affinity binding to GSK-3β and potent inhibitory activity.

ParameterValueCell Type/AssayReference
IC₅₀ 30 nMCell-free assay[1][4][7][8][9][10]
Kd 126 nMSurface Plasmon Resonance (SPR)[1][4][7][8]
IC₅₀ (GSK3α) 88 nMIn vitro[10]
IC₅₀ (GSK3β) 410 nMIn vitro[10]

Applications and Experimental Protocols

Stem Cell Differentiation

This compound is widely used to induce the differentiation of pluripotent stem cells, particularly towards a neuronal lineage.

  • Neuronal Differentiation of Mouse Embryonic Stem Cells (ESCs):

    • Protocol: Treatment of primary mouse ESCs with 400 nM this compound induces neuronal differentiation in approximately 50-60% of cells.[1][7][10] This can be achieved without the formation of embryoid bodies (EBs).[3][7]

    • Neuronal_Differentiation_Workflow Mouse_ESCs Mouse Embryonic Stem Cells (D3) Treatment Treat with 400 nM this compound Mouse_ESCs->Treatment Differentiation Neuronal Differentiation (50-60%) Treatment->Differentiation Analysis Immunostaining for TuJ1, Map2(a+b), Neurofilament-M Differentiation->Analysis

  • Neuronal Differentiation of Murine Embryonal Carcinoma Cells (P19):

    • Protocol: Treatment of a monolayer of P19 cells with 1 µM this compound for 2 days, followed by culture in a compound-free medium, results in 30-40% of cells differentiating into neuronal lineages.[1][7][8] A higher percentage of neuronal differentiation (up to 60%) can be achieved using the standard embryoid body (EB) formation protocol with concomitant this compound treatment.[7]

T-Cell Regulation and Cancer Immunotherapy

This compound has shown significant effects on T-cell populations, suggesting its potential in cancer immunotherapy.

  • Generation of T Memory Stem Cells (Tscm):

    • Protocol: Treatment of human CD8+ T cells with this compound can induce the production of T memory stem cell-like (Tscm) cells.[4] A minimal concentration of 2.5 µM is required to generate T cells with a young/memory phenotype.[10][11] In some studies, naive CD8+ T cells were primed in vitro with anti-CD3 and anti-CD28 specific antibodies in the presence of 7 µM this compound.[12]

    • Effect: this compound arrests effector T-cell differentiation and promotes the generation of CD8+ memory stem cells.[4][12] This is characterized by the expression of markers such as CD62L+ and CD45RA+.[4]

  • Enhancement of γδT Cell Activity:

    • Protocol: this compound at concentrations less than 4 µM significantly enhances the proliferation and survival of γδT cells.[9] Concentrations ranging from 0-8 µM can induce the generation of CD62L+γδT or CCR5+γδT cell phenotypes.[9]

    • Mechanism: This effect is mediated through the activation of the mTOR pathway, upregulation of the anti-apoptotic protein Bcl-2, and inhibition of cleaved caspase-3.[9][13] this compound also enhances the cytolytic activity of γδT cells against tumor cells.[9][13]

Neuroprotection and Other Applications
  • Neuroprotection: In a rat model of middle cerebral artery occlusion (MCAO), intraperitoneal administration of this compound (30 mg/kg) improved neurologic function, reduced cerebral edema and infarction, and decreased blood-brain barrier permeability.[9]

  • Anti-inflammatory Effects: this compound has been shown to drive microglial anti-inflammatory activation and facilitate neurological recovery following experimental stroke.[14][15]

  • Cancer Research: this compound inhibits cell proliferation and induces apoptosis in human alveolar rhabdomyosarcoma cells.[4]

Summary of Key Experimental Concentrations

ApplicationCell TypeConcentrationOutcomeReference
Neuronal Differentiation Mouse Embryonic Stem Cells (D3)400 nM50-60% neuronal differentiation[1][7][10]
Neuronal Differentiation Murine Embryonal Carcinoma Cells (P19)1 µM30-40% neuronal differentiation (monolayer)[1][7][8]
Generation of Tscm-like cells Human CD8+ T cells2.5 µMGeneration of young/memory phenotype[10][11]
γδT Cell Proliferation Human γδT cells< 4 µMEnhanced proliferation and survival[9]
In Vivo Neuroprotection MCAO Rats30 mg/kg (i.p.)Improved neurologic function[9]

Conclusion

This compound is a valuable research tool for studying the Wnt/β-catenin signaling pathway. Its ability to potently and selectively inhibit GSK-3β allows for the controlled activation of this pathway in a variety of in vitro and in vivo models. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of stem cell biology, immunology, neurobiology, and cancer. Further research into the therapeutic potential of this compound and other GSK-3β inhibitors is warranted.

References

The Discovery and Development of TWS119: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TWS119 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key regulatory enzyme implicated in a multitude of cellular processes. Its discovery through a high-throughput phenotypic screen and subsequent characterization as a modulator of the Wnt/β-catenin signaling pathway has positioned it as a valuable tool in stem cell biology, neuroscience, and cancer research. This technical guide provides an in-depth overview of this compound, summarizing its core quantitative data, detailing key experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Introduction

The quest for small molecules that can precisely control cell fate and function is a cornerstone of modern drug discovery and regenerative medicine. This compound, a 4,6-disubstituted pyrrolopyrimidine, emerged from such a search, identified for its remarkable ability to induce neurogenesis in embryonic stem cells.[1] Subsequent studies elucidated its mechanism of action as a direct inhibitor of GSK-3β, a serine/threonine kinase that acts as a negative regulator in the canonical Wnt signaling pathway.[1] By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation, nuclear translocation, and the activation of TCF/LEF-mediated transcription of Wnt target genes.[1][2] This guide delves into the technical details of this compound's discovery, its biochemical and cellular activities, and the experimental methodologies used to characterize this influential chemical probe.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the biochemical and cellular activity of this compound.

Table 1: Biochemical Activity of this compound [2][3][4]

ParameterTargetValueAssay Type
IC50GSK-3β30 nMCell-free kinase assay
KdGSK-3β126 nMSurface Plasmon Resonance (SPR)

Table 2: Cellular Activity of this compound [1][3][5]

Cell LineEffectConcentration
P19 Embryonal Carcinoma CellsNeuronal Differentiation (monolayer)1 µM
P19 Embryonal Carcinoma CellsNeuronal Differentiation (EB formation)1 µM (up to 60% differentiation)
Mouse Embryonic Stem (D3) CellsNeuronal Differentiation400 nM (50-60% differentiation)
P19 Cellsβ-catenin accumulationNot specified
P19 CellsTCF/LEF Reporter Activation10 µM (11-fold increase)

Core Signaling Pathway

This compound's primary mechanism of action is the inhibition of GSK-3β, a central node in the Wnt/β-catenin signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Co-receptor Dishevelled Dishevelled Frizzled->Dishevelled activates Axin Axin Dishevelled->Axin inhibits GSK3b GSK-3β APC APC beta_catenin β-catenin GSK3b->beta_catenin phosphorylates CK1 CK1 CK1->beta_catenin phosphorylates Proteasome Proteasome beta_catenin->Proteasome targeted for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates This compound This compound This compound->GSK3b inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates transcription

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK-3β.

Key Experimental Protocols

This section details the methodologies for the pivotal experiments used to characterize this compound.

In Vitro GSK-3β Kinase Assay (for IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against GSK-3β, based on commercially available kinase assay kits.

Objective: To quantify the inhibitory potency of this compound on GSK-3β activity.

Principle: The assay measures the phosphorylation of a specific substrate by GSK-3β in the presence of varying concentrations of this compound. The amount of phosphorylation is typically detected via luminescence or fluorescence.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β peptide substrate (e.g., a derivative of glycogen synthase)

  • ATP

  • This compound (serially diluted)

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl2, 0.1 mg/ml BSA)

  • Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well white microplates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in kinase assay buffer.

    • Prepare a solution of GSK-3β enzyme in kinase assay buffer. The final concentration should be determined empirically to yield a robust signal.

    • Prepare a solution of the GSK-3β substrate and ATP in kinase assay buffer. The ATP concentration is typically at or near its Km for GSK-3β (e.g., 25 µM).[6]

  • Assay Setup:

    • To the wells of a 384-well plate, add 1 µL of the this compound dilutions or DMSO (vehicle control).[6]

    • Add 2 µL of the GSK-3β enzyme solution to each well.[6]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[6]

  • Incubation:

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[7][8]

  • Detection:

    • Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection reagent. For example, with the ADP-Glo™ assay:

      • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[6]

      • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[6]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow Reagent_Prep Reagent Preparation (this compound, GSK-3β, Substrate, ATP) Assay_Setup Assay Setup in 384-well Plate (Addition of this compound, Enzyme, Substrate/ATP) Reagent_Prep->Assay_Setup Incubation Incubation (30°C, 30-60 min) Assay_Setup->Incubation Detection Signal Detection (e.g., Addition of ADP-Glo™ Reagents) Incubation->Detection Data_Analysis Data Analysis (Luminescence Reading, IC50 Calculation) Detection->Data_Analysis

Caption: Workflow for the in vitro GSK-3β kinase assay.

TCF/LEF Luciferase Reporter Assay

This protocol describes how to measure the activation of the Wnt/β-catenin pathway by this compound using a TCF/LEF-responsive luciferase reporter.

Objective: To quantify the functional activation of the Wnt signaling pathway in response to this compound treatment.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of TCF/LEF binding sites. Activation of the Wnt pathway by this compound leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

Materials:

  • HEK293T or P19 cells

  • TCF/LEF luciferase reporter plasmid (e.g., pTOP-FLASH)

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine™ 2000)

  • This compound

  • Dual-luciferase reporter assay system

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293T or P19 cells into a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the TCF/LEF reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • This compound Treatment:

    • Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).

  • Incubation:

    • Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.

Reporter_Assay_Workflow Cell_Seeding Cell Seeding (e.g., HEK293T in 96-well plate) Transfection Co-transfection (TCF/LEF reporter + Normalization control) Cell_Seeding->Transfection Treatment This compound Treatment (Varying concentrations) Transfection->Treatment Incubation Incubation (24-48 hours) Treatment->Incubation Luciferase_Assay Dual-Luciferase Assay (Lysis and measurement) Incubation->Luciferase_Assay Data_Analysis Data Analysis (Normalization and Fold Activation) Luciferase_Assay->Data_Analysis

Caption: Workflow for the TCF/LEF luciferase reporter assay.

Neuronal Differentiation of P19 Embryonal Carcinoma Cells

This protocol details the induction of neuronal differentiation in P19 cells using this compound.[5][9]

Objective: To induce the differentiation of pluripotent P19 cells into neurons.

Materials:

  • P19 embryonal carcinoma cells

  • P19 growth medium: Minimum Essential Medium α (MEMα) supplemented with 7.5% calf serum and 2.5% Fetal Bovine Serum (FBS)[9]

  • Differentiation medium: MEMα supplemented with 5% FBS and this compound (1 µM)

  • Post-differentiation medium: MEMα supplemented with 2% FBS[5]

  • For long-term culture (>10 days): B27-supplemented Neurobasal medium[5]

  • Tissue culture dishes

  • Antibodies for immunofluorescence (e.g., anti-βIII-tubulin (TuJ1), anti-MAP2)

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Maintain P19 cells in P19 growth medium at 37°C in a 5% CO2 incubator.

  • Induction of Differentiation (Monolayer Culture):

    • Plate P19 cells as a monolayer in tissue culture dishes.

    • Once the cells reach the desired confluency, replace the growth medium with differentiation medium containing 1 µM this compound.

    • Culture the cells in the differentiation medium for 2 days.[5]

  • Maturation:

    • After 2 days of this compound treatment, replace the differentiation medium with post-differentiation medium (compound-free).

    • Continue to culture the cells for an additional 2-14 days, changing the medium every 2-3 days. For cultures longer than 10 days, switch to B27-supplemented Neurobasal medium.[5]

  • Analysis of Neuronal Differentiation:

    • At desired time points, fix the cells and perform immunofluorescence staining for neuronal markers such as βIII-tubulin (TuJ1) and MAP2 to visualize and quantify the extent of neuronal differentiation.

    • Assess neuronal morphology using a fluorescence microscope.

Differentiation_Workflow Cell_Culture P19 Cell Culture (Growth Medium) Induction Induction with this compound (1 µM in Differentiation Medium, 2 days) Cell_Culture->Induction Maturation Maturation in Compound-Free Medium (2-14 days) Induction->Maturation Analysis Analysis of Differentiation (Immunofluorescence for Neuronal Markers) Maturation->Analysis

Caption: Workflow for this compound-induced neuronal differentiation of P19 cells.

Conclusion

This compound has proven to be an invaluable chemical tool for dissecting the intricate roles of GSK-3β and the Wnt/β-catenin signaling pathway in a variety of biological contexts. Its ability to potently and selectively inhibit GSK-3β has facilitated significant advances in our understanding of stem cell differentiation, neurogenesis, and the pathogenesis of diseases where this pathway is dysregulated. The experimental protocols detailed in this guide provide a framework for researchers to utilize and further explore the multifaceted activities of this compound. As research continues, this compound will undoubtedly remain a cornerstone for investigating the therapeutic potential of targeting GSK-3β in regenerative medicine and beyond.

References

TWS119: A Technical Guide to Inducing Neurogenesis in Murine Embryonic Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the role and application of TWS119, a small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), in the directed differentiation of murine embryonic stem cells (mESCs) into neuronal lineages. This compound serves as a potent activator of the canonical Wnt/β-catenin signaling pathway, a critical cascade in embryonic development and neurogenesis.[1][2][3] Its ability to induce neuronal differentiation without the need for embryoid body (EB) formation or retinoic acid (RA) treatment presents a valuable tool for studying the molecular mechanisms of cell fate determination and for developing novel therapeutic strategies.[2][4]

Mechanism of Action: GSK-3β Inhibition and Wnt/β-Catenin Pathway Activation

This compound is a 4,6-disubstituted pyrrolopyrimidine that was identified through high-throughput screening for its ability to induce neurogenesis in murine ESCs.[2] The primary molecular target of this compound is GSK-3β, a serine/threonine kinase that acts as a key negative regulator of the canonical Wnt signaling pathway.[2][3]

In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin.[4][5] This leads to the stabilization and accumulation of β-catenin, which then translocates to the nucleus.[4] In the nucleus, β-catenin associates with the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, converting them from repressors to transcriptional activators.[6][7] This complex then drives the expression of downstream target genes involved in neural induction and differentiation.[2][8]

The activation of Wnt/β-catenin signaling by this compound has been shown to be dose-dependent.[2] Beyond the canonical Wnt pathway, this compound-mediated GSK-3β inhibition may also influence neurogenesis through interactions with other signaling pathways, such as Notch signaling, and by regulating cell cycle proteins like Cyclin D1 and p21.[9][10]

TWS119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled LRP5_6 LRP5/6 This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates Axin_APC Axin/APC Complex Axin_APC->GSK3b Axin_APC->beta_catenin beta_catenin_p β-catenin-P Proteasome Proteasome beta_catenin_p->Proteasome Degradation beta_catenin->beta_catenin_p beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF DNA Neurogenic Genes TCF_LEF->DNA Activates Transcription TWS119_Experimental_Workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Induction cluster_maturation Phase 3: Maturation & Analysis start Undifferentiated mESCs in Culture (with LIF) dissociate Dissociate to Single Cells (Trypsin) start->dissociate plate Plate on Gelatin (LIF-free medium) dissociate->plate add_tws Add Neural Medium + this compound (400 nM) plate->add_tws incubate Incubate for 2 Days add_tws->incubate remove_tws Culture in this compound-free Maturation Medium (e.g., Neurobasal/B27) incubate->remove_tws culture Culture for 2-14 Days (Medium Change every 2-3 days) remove_tws->culture analysis Analysis: Immunofluorescence (TuJ1, MAP2, NeuN) culture->analysis

References

Foundational Research on Tws119 in Stem Cell Fate Determination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Tws119, a small molecule that has become a critical tool in stem cell biology. We will explore its core mechanism of action, its diverse applications in directing stem cell fate, and detailed protocols for its use in key experiments. All quantitative data is summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction: this compound as a Modulator of Stem Cell Fate

This compound is a cell-permeable, 4,6-disubstituted pyrrolopyrimidine compound first identified through high-throughput screening for its ability to induce neurogenesis in murine embryonic stem cells (ESCs).[1] Subsequent research has established it as a potent and specific inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β).[1][2][3] By inhibiting GSK-3β, a key negative regulator of the canonical Wnt signaling pathway, this compound effectively functions as a Wnt pathway activator.[2][3] This activity has profound implications for controlling stem cell self-renewal and differentiation, making this compound an invaluable molecule for both basic research and potential therapeutic development.

Core Mechanism of Action: GSK-3β Inhibition and Wnt Pathway Activation

The primary mechanism of this compound involves the direct inhibition of GSK-3β, a serine/threonine kinase. In the absence of a Wnt signal, GSK-3β is active and participates in a "destruction complex" with proteins like Axin and APC. This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1]

This compound binds to GSK-3β, inhibiting its kinase activity.[1][4] This prevents the phosphorylation of β-catenin, which then accumulates in the cytoplasm and translocates to the nucleus.[1][3][5] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are critical for various developmental processes.[1][6][7]

Caption: Mechanism of this compound action on the canonical Wnt signaling pathway.

Applications in Stem Cell Fate Determination

This compound has been successfully employed to direct the differentiation of various stem cell populations and to maintain others in a specific state.

Neuronal Differentiation

This compound is highly effective at inducing the differentiation of pluripotent stem cells into neurons.[2][3] Treatment of mouse ESCs or P19 embryonal carcinoma (EC) cells with this compound leads to a high percentage of cells expressing neuronal markers such as βIII-tubulin (TuJ1), Nestin, and MAP2, without the need for embryoid body (EB) formation or retinoic acid treatment.[1][8] This suggests this compound acts on early processes that determine cell fate.[1][3]

T-Cell Fate and Memory Stem Cell (Tscm) Generation

In immunology, this compound has been instrumental in generating CD8+ memory stem T cells (Tscm).[2] By activating Wnt/β-catenin signaling, this compound arrests the differentiation of naive T cells into effector cells.[5][6] This promotes the generation of a self-renewing, multipotent CD8+ T cell population with a "naive" phenotype (CD44low, CD62Lhigh) and enhanced anti-tumor capacities.[6][9]

Other Applications
  • Hepatic Stellate Cells: this compound helps maintain the bi-potent and quiescent state of hepatic stellate cells.[2][3]

  • Cardiomyocyte Differentiation: While not a direct inducer on its own, this compound is used to modulate the Wnt pathway, which is critical for cardiac differentiation. Temporal activation of Wnt signaling via GSK-3β inhibition is a key first step in many robust cardiomyocyte differentiation protocols.[10][11]

  • Pancreatic Lineage: The Wnt signaling pathway, and therefore its modulation by molecules like this compound, is integral to the development of the endoderm and subsequent pancreas organogenesis.[12][13][14][15]

Quantitative Data Summary

The effective concentration and treatment duration of this compound vary depending on the cell type and desired outcome. The following table summarizes key quantitative data from foundational studies.

CompoundTargetCell TypeApplicationConcentrationDurationObserved Effect / EfficiencyCitation(s)
This compound GSK-3β-Biochemical Assay30 nM (IC₅₀)-50% inhibition of GSK-3β activity[2][16]
This compound GSK-3β-Binding Assay126 nM (KD)-Equilibrium dissociation constant[1][2]
This compound GSK-3βP19 EC CellsNeuronal Differentiation1 - 5 µM2 days30-40% TuJ1+ neurons (monolayer); up to 60% with EB formation[1][8]
This compound GSK-3βMouse ESCsNeuronal Differentiation400 nM2 days~50-60% of cells differentiate into neurons (TuJ1+, Map2+)[1][8]
This compound GSK-3βNaive CD8+ T-cellsTscm Generation≤ 1 µM5 - 7 daysPreserved CD62L expression without affecting proliferation[6]
This compound GSK-3βHuman CD8+ T-cellsTscm Generation2.5 - 5 µM5 daysOptimal induction of a naive/memory Tscm-like phenotype[9][17]
This compound GSK-3βHuman γδT cellsProliferation/Survival< 4 µM-Enhanced proliferation and survival via mTOR pathway activation[16]
This compound GSK-3βNeonatal Rat BrainNeuroprotection30 mg/kg (i.p.)Single doseReduced apoptosis and activated Wnt signaling post-hypoxia[18]

Detailed Experimental Protocols

The following are detailed methodologies for two key applications of this compound in stem cell fate determination.

Protocol 1: Induction of Neuronal Differentiation from Mouse ESCs

This protocol is adapted from the foundational work demonstrating this compound's neurogenic capabilities.[1][8]

A. Materials

  • Mouse Embryonic Stem Cells (e.g., D3 cell line)

  • ESC Culture Medium (e.g., DMEM with 15% FBS, LIF, β-mercaptoethanol)

  • Differentiation Medium (e.g., MEMα with 2% FBS or Neurobasal Medium with B27 supplement)

  • This compound (Stock solution in DMSO)

  • Gelatin-coated tissue culture plates

  • Antibodies for analysis: anti-TuJ1 (βIII-tubulin), anti-Nestin, anti-MAP2

B. Methodology

  • Cell Plating: Plate mouse ESCs on gelatin-coated plates at a suitable density in standard ESC culture medium without feeder cells.

  • This compound Treatment: After 24 hours, replace the medium with differentiation medium containing 400 nM this compound .

  • Incubation: Culture the cells for 2 days. Within hours, cells may begin to form adherent aggregates.[1]

  • Compound Removal: After 48 hours, remove the this compound-containing medium and replace it with fresh, compound-free differentiation medium.

  • Maturation: Continue to culture the cells for an additional 2-14 days to allow for neuronal maturation. For longer culture periods (>10 days), use of B27-supplemented Neurobasal medium is recommended.[8]

  • Analysis: Fix the cells and perform immunofluorescence staining for neuronal markers (TuJ1, Nestin, MAP2, etc.) to quantify differentiation efficiency.

Workflow_Neurogenesis Start Start: Undifferentiated Mouse ESCs Plate 1. Plate ESCs on Gelatin-Coated Dish Start->Plate Treat 2. Add Differentiation Medium with 400 nM this compound Plate->Treat Incubate1 3. Incubate for 2 Days Treat->Incubate1 Remove 4. Remove this compound Replace with Fresh Medium Incubate1->Remove Incubate2 5. Culture for 2-14 Days for Maturation Remove->Incubate2 Analyze 6. Analyze Neuronal Markers (e.g., TuJ1, MAP2) Incubate2->Analyze End End: Differentiated Neurons Analyze->End

Caption: Experimental workflow for this compound-induced neuronal differentiation of ESCs.
Protocol 2: Generation of Memory Stem T-cells (Tscm) from Human CD8+ T-cells

This protocol is based on studies that use this compound to generate Tscm cells for potential immunotherapy applications.[5][6][9]

A. Materials

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T-cells

  • T-cell Culture Medium (e.g., RPMI-1640 with 10% FBS, IL-2)

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)

  • Recombinant human IL-2

  • This compound (Stock solution in DMSO)

  • Antibodies for analysis: anti-CD8, anti-CD45RA, anti-CD62L, anti-CD95

B. Methodology

  • Cell Isolation: Isolate CD8+ T-cells from human PBMCs using immunomagnetic negative selection.

  • Activation: Activate the purified CD8+ T-cells with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio in T-cell culture medium supplemented with IL-2.

  • This compound Treatment: Concurrently with activation, add 5 µM this compound to the culture medium.[5] A dose-response is recommended to find the optimal concentration that promotes the Tscm phenotype while minimizing inhibition of cell proliferation.[6][17]

  • Expansion: Culture the cells for 5 to 7 days. Monitor cell expansion.

  • Analysis: Harvest the cells and perform multi-color flow cytometry to identify the Tscm population, typically defined as CD8+CD45RA+CD62L+CD95+.

Workflow_Tscm Start Start: Human PBMCs Isolate 1. Isolate CD8+ T-cells Start->Isolate Activate 2. Activate with anti-CD3/CD28 and IL-2 Isolate->Activate Treat 3. Add 5 µM this compound Activate->Treat Incubate 4. Culture for 5-7 Days Treat->Incubate Analyze 5. Analyze Tscm Markers by Flow Cytometry (CD45RA+, CD62L+) Incubate->Analyze End End: Enriched Tscm Population Analyze->End

Caption: Experimental workflow for generating memory stem T-cells using this compound.

Conclusion and Future Perspectives

This compound has proven to be a cornerstone small molecule for manipulating stem cell fate. Its well-defined mechanism of action as a GSK-3β inhibitor provides a reliable method for activating the canonical Wnt pathway, enabling researchers to direct differentiation towards specific lineages like neurons and to generate therapeutically relevant cell types such as memory stem T-cells. Future research will likely continue to refine its use in complex, multi-step differentiation protocols and explore its potential in regenerative medicine and cancer biology, where the Wnt pathway is often dysregulated.[2][4] The foundational studies outlined in this guide provide a robust framework for scientists and developers to build upon as they harness the power of this compound to control cell fate.

References

Tws119 and the Notch Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tws119 is a potent small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key regulatory kinase in numerous cellular processes. Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway. The interaction of this compound with the Notch signaling pathway is indirect and multifaceted, arising from the intricate crosstalk between the Wnt and Notch pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on Notch signaling, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the complex molecular interactions. The information presented is intended to support further research and drug development efforts targeting these critical signaling networks.

Introduction to this compound and its Primary Target: GSK-3β

This compound is a pyrrolopyrimidine compound that exhibits high-affinity binding to GSK-3β, a serine/threonine kinase that acts as a negative regulator in the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of Wnt target genes.

Quantitative Data on this compound's Interaction with GSK-3β
ParameterValueReference
IC₅₀ 30 nM[Not Available]
K_d_ 126 nM[Not Available]

The Interplay between this compound, Wnt/β-catenin, and Notch Signaling

The effect of this compound on the Notch signaling pathway is not direct but is mediated through its primary action on the Wnt/β-catenin pathway. The crosstalk between these two fundamental signaling pathways is complex and can be both synergistic and antagonistic depending on the cellular context.

Proposed Mechanisms of this compound-Mediated Regulation of Notch Signaling

There are currently two main hypotheses regarding the effect of this compound-induced GSK-3β inhibition on Notch signaling, which are not mutually exclusive:

  • Suppression of Notch Signaling: In some cellular contexts, such as in neonatal hypoxic-ischemic brain injury models, this compound has been shown to suppress the Notch signaling pathway. This is evidenced by the downregulation of the Notch1 receptor and its downstream target, Hes1 (Hairy and enhancer of split-1). The proposed mechanism involves the stabilization of β-catenin, which may directly or indirectly lead to the transcriptional repression of Notch pathway components.[1][2]

  • Enhancement of Notch1 Signaling: Conversely, other studies suggest that GSK-3β inhibition can enhance Notch1 signaling. This is proposed to occur through the regulation of Notch1 receptor trafficking. GSK-3β may phosphorylate the Notch1 intracellular domain (NICD), influencing its stability and localization. Inhibition of GSK-3β could, therefore, alter Notch1 recycling to the cell surface, potentially increasing its availability for ligand binding and subsequent signaling activation.[3][4]

  • Direct Interaction of β-catenin and NICD: this compound-induced accumulation of β-catenin can lead to its direct interaction with the Notch1 intracellular domain (NICD). This interaction can have dual outcomes: it can either enhance the transcriptional activity of NICD on target genes like HES1, or it can lead to the sequestration of β-catenin, thereby modulating Wnt signaling.[5][6]

Visualizing the this compound-Wnt-Notch Crosstalk

Tws119_Wnt_Notch_Crosstalk cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Destruction_Complex Destruction Complex Frizzled->Destruction_Complex inhibits LRP5_6 LRP5/6 Notch_Receptor Notch Receptor gamma_secretase γ-secretase Notch_Receptor->gamma_secretase cleavage This compound This compound GSK3b GSK-3β This compound->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation NICD NICD GSK3b->NICD phosphorylates (conflicting reports) beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Destruction_Complex->beta_catenin NICD_nuc NICD NICD->NICD_nuc translocates gamma_secretase->NICD releases TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds beta_catenin_nuc->NICD_nuc interacts (context-dependent modulation) Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes activates CSL CSL NICD_nuc->CSL binds Notch_Target_Genes Notch Target Genes (Hes1, Hey1) CSL->Notch_Target_Genes activates/represses

Figure 1: this compound's indirect interaction with the Notch pathway.

Quantitative Effects of this compound on Notch Signaling Components

Direct quantitative data on the dose-dependent effects of this compound on Notch signaling is limited in the current literature. The following table summarizes the qualitative findings from a key study.

Cell/Animal ModelThis compound Concentration/DoseEffect on Notch SignalingReference
Neonatal Rats (Hypoxic-Ischemic Brain Damage)30 mg/kg (intraperitoneal) Notch1 protein expression Hes1 protein expression[1][7]

Note: The lack of comprehensive dose-response studies represents a significant knowledge gap in the field.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to investigate the interaction between this compound and the Notch signaling pathway. These are intended as a guide and may require optimization for specific cell types and experimental conditions.

Western Blot Analysis of Notch Pathway Proteins

This protocol outlines the steps to assess the protein levels of Notch1, cleaved Notch1 (NICD), Hes1, and Hey1 in response to this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for Notch1, cleaved Notch1, Hes1, Hey1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or vehicle control (DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system and quantify band intensities.

Visualizing the Western Blot Workflow

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-Notch1, anti-Hes1) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Imaging and Analysis I->J

Figure 2: Generalized workflow for Western blot analysis.
Quantitative Real-Time PCR (qPCR) for Notch Target Gene Expression

This protocol describes how to measure the mRNA levels of Notch target genes, such as HES1 and HEY1, in response to this compound treatment.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for target genes (HES1, HEY1) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

  • RNA Extraction: Isolate total RNA from the cells.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.

  • qPCR: Perform qPCR using the appropriate primers and master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Luciferase Reporter Assay for Notch Signaling Activity

This assay measures the transcriptional activity of the Notch pathway using a reporter construct.

Materials:

  • Luciferase reporter plasmid containing a Notch-responsive element (e.g., CSL-binding sites) driving firefly luciferase expression.

  • A control plasmid expressing Renilla luciferase for normalization.

  • Transfection reagent.

  • Dual-luciferase assay kit.

  • Luminometer.

Protocol:

  • Cell Transfection: Co-transfect cells with the Notch reporter plasmid and the Renilla control plasmid.

  • Cell Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound.

  • Cell Lysis: After the desired treatment time, lyse the cells using the buffer provided in the dual-luciferase assay kit.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion and Future Directions

This compound, a specific inhibitor of GSK-3β, indirectly modulates the Notch signaling pathway, primarily through its activation of the Wnt/β-catenin pathway. The current body of evidence presents a complex and sometimes contradictory picture of this interaction, with reports of both suppression and enhancement of Notch signaling. This context-dependency highlights the intricate nature of the crosstalk between these two fundamental signaling cascades.

A significant limitation in the field is the scarcity of direct, quantitative dose-response data for this compound's effects on Notch pathway components. Future research should focus on:

  • Conducting comprehensive dose-response studies of this compound on the expression and activity of Notch receptors and target genes in various cell types.

  • Elucidating the precise molecular mechanisms that determine whether this compound-mediated GSK-3β inhibition leads to Notch activation or suppression.

  • Investigating the therapeutic potential of co-targeting Wnt and Notch pathways in diseases where both are dysregulated, such as cancer and neurodegenerative disorders.

A deeper understanding of the nuanced interplay between this compound, Wnt, and Notch signaling will be crucial for the development of targeted and effective therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols: TWS119-Mediated Neuronal Differentiation of P19 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing neuronal differentiation in mouse embryonal carcinoma P19 cells using TWS119, a potent inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β). This method offers an alternative to traditional retinoic acid (RA)-based protocols and provides a valuable in vitro model for studying neurogenesis and for screening potential neurogenic compounds.

Introduction

P19 cells are pluripotent embryonal carcinoma cells derived from a mouse teratocarcinoma that can be induced to differentiate into derivatives of all three germ layers.[1][2][3] Treatment with aggregating agents and retinoic acid typically induces differentiation into neuronal and glial cell types.[2][4][5] this compound is a small molecule that promotes neuronal differentiation by inhibiting GSK-3β, a key negative regulator of the Wnt signaling pathway.[6][7] Inhibition of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates downstream target genes involved in neuronal fate determination.[7] This protocol describes the culture of P19 cells and their subsequent differentiation into neurons using this compound.

Data Presentation

This compound Specifications
ParameterValueReference
Target Glycogen Synthase Kinase 3 beta (GSK-3β)[6]
IC₅₀ 30 nM[6]
K 126 nM[6][7]
Chemical Formula C₁₈H₁₄N₄O₂[6]
Purity ≥ 90%[6]
P19 Cell Culture and Differentiation Parameters
ParameterConditionReference
Cell Line P19 Mouse Embryonal Carcinoma[1]
Morphology Epithelial-like[1]
Growth Mode Adherent[1][2]
Doubling Time Approximately 48-72 hours[1]
Subculture Ratio 1:3 to 1:10 every 48 hours[1][2]
This compound Concentration for Differentiation 1-5 µM (1 µM is often effective)[7][8]
This compound Treatment Duration 2 days[7][8]
Post-Treatment Culture 2-14 days in compound-free medium[7][8]
Expected Neuronal Differentiation Efficiency 30-60% (TuJ1 positive cells)[7][8]

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in promoting neuronal differentiation. This compound inhibits GSK-3β, preventing the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of genes that drive neuronal differentiation.

TWS119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP LRP5/6 Frizzled->LRP This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits Axin Axin beta_catenin_cyto β-catenin GSK3b->beta_catenin_cyto Phosphorylates (for degradation) APC APC CK1 CK1 Proteasome Proteasome Degradation beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds DNA Target Genes (e.g., Neurogenin) TCF_LEF->DNA Activates Transcription Neuronal_Diff Neuronal Differentiation DNA->Neuronal_Diff Leads to

Caption: this compound inhibits GSK-3β, activating the Wnt pathway to induce neuronal differentiation.

Experimental Protocols

P19 Cell Culture

This protocol describes the routine maintenance of undifferentiated P19 cells.

Materials:

  • P19 mouse embryonal carcinoma cells

  • Alpha MEM (Minimum Essential Medium Eagle - Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • L-Glutamine

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Tissue culture flasks/plates

P19 Growth Medium:

  • Alpha MEM

  • 7.5% Calf Serum[2]

  • 2.5% Fetal Bovine Serum[2]

  • 2 mM L-Glutamine[2]

  • 1% Non-Essential Amino Acids (NEAA)[2]

  • 1% Penicillin-Streptomycin

Procedure:

  • Culture P19 cells in T-75 flasks with P19 Growth Medium in a humidified incubator at 37°C with 5% CO₂.[1][4]

  • For subculturing, aspirate the medium and wash the cells once with PBS.

  • Add 2-3 mL of 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 5-7 mL of P19 Growth Medium.

  • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh P19 Growth Medium.

  • Seed new flasks at a ratio of 1:3 to 1:6.[2] Cells should be passaged every 48 hours and not allowed to become confluent.[1][3]

This compound-Induced Neuronal Differentiation

This protocol details the induction of neuronal differentiation from a monolayer culture of P19 cells using this compound, adapted from Ding et al.[7]

Materials:

  • Healthy, sub-confluent P19 cells

  • P19 Growth Medium (as described above)

  • Differentiation Medium (see below)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Tissue culture plates (e.g., 6-well or 12-well plates)

  • (Optional) B27-supplemented Neurobasal medium for long-term culture

Differentiation Medium:

  • Alpha MEM

  • 5% Fetal Bovine Serum

  • 1% Penicillin-Streptomycin

Experimental Workflow Diagram:

TWS119_Workflow Start Start with sub-confluent P19 cell culture Seed Seed P19 cells onto tissue culture plates Start->Seed Incubate_12h Incubate for 12 hours (allow cells to attach) Seed->Incubate_12h Add_this compound Replace medium with Differentiation Medium containing 1 µM this compound Incubate_12h->Add_this compound Treat_2d Incubate for 2 days Add_this compound->Treat_2d Remove_this compound Replace with compound-free Differentiation Medium Treat_2d->Remove_this compound Culture_2_14d Culture for an additional 2-14 days Remove_this compound->Culture_2_14d Analysis Analyze for neuronal markers (e.g., TuJ1, MAP2, NeuN) Culture_2_14d->Analysis

Caption: Workflow for this compound-induced neuronal differentiation of P19 cells.

Procedure:

  • Trypsinize and resuspend P19 cells as described in the culture protocol.

  • Seed the cells onto tissue culture plates at a suitable density (e.g., 1-2 x 10⁴ cells/cm²) in P19 Growth Medium.

  • Allow the cells to attach for approximately 12 hours in the incubator.[7]

  • Prepare Differentiation Medium containing this compound at a final concentration of 1 µM. (Note: A dose-response curve from 1-5 µM may be performed for optimization).[8]

  • Aspirate the P19 Growth Medium from the attached cells and replace it with the this compound-containing Differentiation Medium.

  • Incubate the cells for 2 days.[7][8]

  • After 2 days, remove the this compound-containing medium and replace it with fresh, compound-free Differentiation Medium (or B27-supplemented Neurobasal medium for longer-term cultures).[7][8]

  • Continue to culture the cells for an additional 2 to 14 days, changing the medium every 2 days.

  • Monitor the cells for morphological changes characteristic of neurons, such as the appearance of a round soma and asymmetric processes.[7][8]

  • At desired time points, cells can be fixed and analyzed for the expression of neuronal markers.

Analysis of Neuronal Differentiation

The success of the differentiation protocol can be assessed by immunocytochemistry for various neuronal markers.

Expected Marker Expression:

  • Early Neuronal Progenitors: Nestin[7][8]

  • Early Neurons: βIII-tubulin (TuJ1)[7][8]

  • Mature Neurons: Microtubule-associated protein 2 (MAP2), Neuronal Nuclei (NeuN), Neurofilament-M.[4][7][8]

  • Synaptic Markers (late-stage): Synapsin 1[7][8]

Brief Immunocytochemistry Protocol:

  • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Incubate with primary antibodies (e.g., anti-TuJ1, anti-MAP2) diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI or Hoechst stain.

  • Mount coverslips and visualize using a fluorescence microscope.

Troubleshooting

IssuePossible CauseSuggested Solution
Low cell viability after this compound treatment This compound concentration is too high; poor cell health prior to differentiation.Perform a dose-response curve to find the optimal this compound concentration. Ensure cells are healthy and in the exponential growth phase before starting the protocol.
Low differentiation efficiency Sub-optimal this compound concentration; incorrect seeding density; cells were confluent before induction.Optimize this compound concentration and initial cell seeding density. Do not allow P19 cells to become confluent before inducing differentiation.
High number of non-neuronal cells Differentiation period is too short; serum concentration.Extend the post-treatment culture period. For purer neuronal cultures, consider switching to a serum-free neuronal maintenance medium (e.g., Neurobasal/B27) after the initial 2-day this compound treatment.[8][9]

These protocols provide a robust framework for utilizing this compound to generate neuronal cultures from P19 cells, enabling further investigation into molecular mechanisms of neurogenesis and facilitating drug discovery efforts.

References

TWS119 Application in Human Alveolar Rhabdomyosarcoma Cell Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alveolar rhabdomyosarcoma (ARMS) is an aggressive pediatric soft tissue sarcoma characterized by poor prognosis and resistance to conventional therapies. A hallmark of ARMS is the presence of the PAX3-FKHR (also known as PAX3-FOXO1) fusion oncoprotein, which is a key driver of tumorigenesis. Recent research has identified Glycogen Synthase Kinase 3 (GSK3) as a critical regulator of PAX3-FKHR's transcriptional activity. TWS119, a potent and selective small molecule inhibitor of GSK3β, has emerged as a promising therapeutic agent that preferentially induces apoptosis and inhibits proliferation in ARMS cells. This document provides detailed application notes and protocols for the use of this compound in ARMS research, based on foundational studies in the field.

Mechanism of Action

This compound is a disubstituted pyrrolopyrimidine that acts as a competitive inhibitor of ATP binding to GSK3β, thereby preventing the phosphorylation of its downstream targets. In the context of ARMS, the PAX3-FKHR fusion protein's activity is regulated by GSK3. By inhibiting GSK3, this compound reduces the transcriptional activity of PAX3-FKHR, leading to the suppression of proliferation and the induction of apoptosis in ARMS cells. This effect is significantly more pronounced in ARMS cells expressing PAX3-FKHR compared to fusion-negative rhabdomyosarcoma cells, highlighting a targeted therapeutic strategy.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on human alveolar rhabdomyosarcoma (ARMS) and embryonal rhabdomyosarcoma (ERMS) cell lines. The data is extracted from Zeng et al., 2010, Biochemical and Biophysical Research Communications.

Table 1: Inhibition of Cell Proliferation by this compound

Cell LineHistological SubtypePAX3-FKHR StatusThis compound IC50 (µM)
Rh30Alveolar (ARMS)Positive1.8
RDEmbryonal (ERMS)Negative> 10
RD/VectorEmbryonal (ERMS)Negative (Control)> 10
RD/PFEmbryonal (ERMS)Ectopically Expressed2.5

Table 2: Induction of Apoptosis by this compound

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Caspase 3/7 Activity (Fold Increase over DMSO)
Rh30572~3.5
RD572~1.5

Signaling Pathway and Experimental Workflow

TWS119_Mechanism_of_Action cluster_drug Drug Intervention cluster_cell ARMS Cell This compound This compound GSK3b GSK3β This compound->GSK3b Inhibits PAX3_FKHR PAX3-FKHR (Active) GSK3b->PAX3_FKHR Activates Proliferation Cell Proliferation PAX3_FKHR->Proliferation Promotes Apoptosis Apoptosis PAX3_FKHR->Apoptosis Inhibits

Caption: this compound inhibits GSK3β, leading to reduced PAX3-FKHR activity, decreased proliferation, and induced apoptosis in ARMS cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Culture ARMS (Rh30) and ERMS (RD) cell lines treat Treat cells with varying concentrations of this compound start->treat prolif Cell Proliferation Assay (e.g., CellTiter-Glo®) treat->prolif apoptosis Apoptosis Assay (e.g., Caspase-Glo® 3/7) treat->apoptosis western Western Blot Analysis (PARP, p-GSK3β) treat->western data Quantify results and determine IC50 and fold changes prolif->data apoptosis->data western->data

Caption: A typical experimental workflow for evaluating the effects of this compound on rhabdomyosarcoma cells.

Experimental Protocols

1. Cell Culture

  • Cell Lines:

    • Human alveolar rhabdomyosarcoma (ARMS): Rh30 (PAX3-FKHR positive)

    • Human embryonal rhabdomyosarcoma (ERMS): RD (PAX3-FKHR negative)

  • Culture Medium:

    • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 2-3 days or when they reach 80-90% confluency.

2. This compound Preparation and Application

  • Stock Solution:

    • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Dilute the 10 mM stock solution in the complete culture medium to achieve the desired final concentrations for treatment.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity. A vehicle control (DMSO only) should be included in all experiments.

3. Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

  • Procedure:

    • Seed 2,000 to 5,000 cells per well in a 96-well opaque-walled plate in 100 µL of culture medium.

    • Allow cells to attach overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) by plotting a dose-response curve.

4. Apoptosis Assay (Caspase-Glo® 3/7 Assay)

  • Procedure:

    • Seed cells in a 96-well white-walled plate at a density similar to the proliferation assay.

    • After overnight attachment, treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control.

    • Incubate for 72 hours at 37°C.

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Gently mix the contents and incubate at room temperature for 1 hour, protected from light.

    • Measure the luminescence with a plate reader.

  • Data Analysis:

    • Express the results as a fold change in caspase 3/7 activity compared to the vehicle-treated control.

5. Western Blot Analysis for PARP Cleavage and GSK3β Phosphorylation

  • Procedure:

    • Seed 1 x 10^6 cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with this compound or vehicle control for the desired time (e.g., 24 hours for phosphorylation studies, 72 hours for PARP cleavage).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Anti-PARP (to detect both full-length and cleaved PARP)

      • Anti-phospho-GSK3β (Ser9)

      • Anti-GSK3β (total)

      • Anti-β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Analyze the band intensities to determine the extent of PARP cleavage (an indicator of apoptosis) and the change in GSK3β phosphorylation at Ser9 (an indicator of GSK3β inhibition).

Conclusion

This compound demonstrates significant and selective pro-apoptotic and anti-proliferative activity in human alveolar rhabdomyosarcoma cells that are positive for the PAX3-FKHR fusion oncoprotein. The provided protocols offer a framework for investigating the effects of this compound and other GSK3β inhibitors in ARMS and related cancers. These methodologies can be adapted for further studies into the downstream effects of GSK3β inhibition and for the preclinical evaluation of this class of compounds in drug development pipelines targeting ARMS.

TWS119 Application Notes and Protocols for Maintaining Hepatic Stellate Cell Quiescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TWS119, a potent glycogen synthase kinase 3β (GSK-3β) inhibitor, to maintain the quiescent phenotype of primary hepatic stellate cells (HSCs) in vitro. Maintaining HSCs in a quiescent state is crucial for studying the mechanisms of liver fibrosis and for the development of anti-fibrotic therapies.

Introduction

Hepatic stellate cells (HSCs) are perisinusoidal cells in the liver that play a central role in liver fibrosis. In a healthy liver, HSCs are in a quiescent state, characterized by the storage of vitamin A-rich lipid droplets. Upon liver injury, HSCs undergo an activation process, transdifferentiating into proliferative, fibrogenic myofibroblasts. This activation is a key event in the progression of liver fibrosis. The canonical Wnt/β-catenin signaling pathway has been identified as a critical regulator of HSC quiescence.[1][2] this compound, by inhibiting GSK-3β, stabilizes β-catenin, thereby promoting the canonical Wnt signaling pathway and helping to maintain the quiescent state of HSCs in culture.[1]

Quantitative Data Summary

The following table summarizes the key effects and concentrations of this compound and other relevant compounds used in the maintenance of HSC quiescence.

CompoundTargetEffective Concentration (in vitro)Key Effects on Hepatic Stellate CellsReference
This compound GSK-3β2 µM (typical)- Maintains quiescent phenotype- Reduces α-SMA expression- Decreases DNA synthesis- Promotes GFAP expression- Stabilizes β-cateninKordes et al., 2008
CHIR99021 GSK-3β3 µM- Potent inhibitor of HSC activation- Used in combination with other inhibitors to reprogram activated HSCsZhang et al., 2023
SB431542 TGF-β receptor10 µM- Blocks a key pro-fibrotic signaling pathway- Used in combination with GSK-3β inhibitorsZhang et al., 2023

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Rat Hepatic Stellate Cells

This protocol describes a standard method for isolating primary rat HSCs, which can then be used for experiments involving this compound.

Materials:

  • Male Wistar rats (250-300 g)

  • Collagenase type I

  • Pronase E

  • DNase I

  • Nycodenz density gradient medium

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Culture dishes

Procedure:

  • Liver Perfusion and Digestion:

    • Anesthetize the rat according to approved animal protocols.

    • Perfuse the liver in situ via the portal vein with a calcium-free buffer, followed by a collagenase/pronase solution to digest the liver tissue.

  • Cell Dissociation and Filtration:

    • Excise the digested liver and gently mince it in a buffer containing DNase I to prevent cell clumping.

    • Filter the cell suspension through a series of sterile gauze and cell strainers to remove undigested tissue.

  • HSC Enrichment:

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the pellet in a suitable buffer and carefully layer it onto a Nycodenz density gradient.

    • Centrifuge at 1400 x g for 20 minutes at 4°C. The HSCs will form a distinct layer.

  • Cell Collection and Plating:

    • Carefully collect the HSC layer and wash the cells with DMEM.

    • Resuspend the cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.

    • Plate the cells on uncoated plastic culture dishes. Quiescent HSCs will attach within a few hours.

Protocol 2: this compound Treatment for Maintaining HSC Quiescence

This protocol outlines the application of this compound to maintain the quiescent phenotype of primary HSCs in culture.

Materials:

  • Quiescent primary hepatic stellate cells (from Protocol 1)

  • This compound (stock solution in DMSO)

  • DMEM with low serum (e.g., 2% FBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Plate the freshly isolated quiescent HSCs at a suitable density in DMEM with 10% FBS and allow them to adhere for 24 hours.

  • Serum Starvation and this compound Treatment:

    • After 24 hours, aspirate the medium and wash the cells with PBS.

    • Replace the medium with low-serum DMEM (2% FBS).

    • Add this compound to the culture medium to a final concentration of 2 µM. A vehicle control (DMSO) should be run in parallel.

  • Incubation and Analysis:

    • Incubate the cells for the desired period (e.g., 48-72 hours).

    • Assess the maintenance of quiescence by monitoring cell morphology (retention of lipid droplets), and by analyzing the expression of quiescence markers (e.g., GFAP) and activation markers (e.g., α-SMA) using techniques such as immunofluorescence or western blotting.

Visualizations

Signaling Pathway Diagram

TWS119_Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3β) Dvl->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates This compound This compound This compound->Destruction_Complex Inhibits GSK-3β TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., GFAP, Cyclin D1↓) TCF_LEF->Target_Genes Activates Transcription Quiescence HSC Quiescence Target_Genes->Quiescence Promotes

Caption: this compound promotes HSC quiescence via the Wnt/β-catenin pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_isolation HSC Isolation cluster_culture Cell Culture & Treatment cluster_analysis Analysis A 1. Liver Perfusion (Collagenase/Pronase) B 2. Cell Dissociation & Filtration A->B C 3. Density Gradient Centrifugation B->C D 4. Isolate Quiescent HSCs C->D E 5. Plate HSCs (10% FBS, 24h) D->E F 6. Low Serum Medium + this compound (2 µM) E->F G 7. Incubate (48-72h) F->G H 8. Assess Morphology (Lipid Droplets) G->H I 9. Marker Expression (α-SMA, GFAP) G->I J 10. Functional Assays (Proliferation) G->J

Caption: Workflow for this compound treatment of primary hepatic stellate cells.

References

Application Notes and Protocols for Studying T-cell Expansion and Effector Function with Tws119

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tws119 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1][2][3] By inhibiting GSK-3β, this compound leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.[3][4][5] In the context of T-cell biology, this pathway has been shown to play a critical role in regulating the differentiation and function of T-cells.[6][7][8]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its effects on T-cell expansion and effector function. The information is intended for researchers in immunology, cancer biology, and drug development who are interested in modulating T-cell fate for therapeutic purposes, such as in adoptive T-cell therapy.

Mechanism of Action

This compound functions as a Wnt pathway activator by inhibiting GSK-3β.[1] In T-cells, activation of the Wnt/β-catenin pathway by this compound has been shown to:

  • Inhibit Effector T-cell Differentiation: this compound treatment can arrest the differentiation of naive T-cells into effector T-cells (Teff), preserving a less differentiated, more stem-like phenotype.[5][7][8] This is often characterized by the maintenance of surface markers associated with naive and memory T-cells, such as CD62L and CD45RA.[4][5]

  • Promote the Generation of T Memory Stem Cells (Tscm): By modulating the Wnt pathway, this compound can drive the generation of Tscm, a long-lived, self-renewing subset of memory T-cells with superior anti-tumor activity upon adoptive transfer.[1][7]

  • Regulate T-cell Expansion: The effect of this compound on T-cell proliferation is dose-dependent. Higher concentrations can inhibit cell division, while lower concentrations may preserve the expression of markers like CD62L without significantly affecting proliferation.[5]

  • Modulate Effector Function: this compound treatment can lead to a decrease in the production of pro-inflammatory cytokines such as IFN-γ and TNF-α, and reduce the cytotoxic capacity of T-cells.[4][5][9] Conversely, it has been shown to preserve the ability of T-cells to produce IL-2.[5][6]

Data Presentation

This compound Activity and Properties
ParameterValueReference
Target GSK-3β[1][2]
IC50 30 nM (cell-free assay)[1][2][4]
Kd 126 nM[1][4]
Pathway Activation Wnt/β-catenin[1][2]
CAS Number 601514-19-6[1]
Molecular Formula C₁₈H₁₄N₄O₂[1]
Purity ≥ 90%[1]
Solubility DMSO[3]
Effects of this compound on T-cell Phenotype and Function
ParameterObservationThis compound ConcentrationCell TypeReference
β-catenin accumulation 6.8-fold increaseNot specifiedT-cells[4]
CD62L expression Increased frequency of CD62L-high cellsDose-dependent (≤ 1 µM preserves expression without affecting proliferation)CD8+ T-cells[5]
CD44 expression 46% of CD8+ T-cells failed to up-regulate CD44 at high concentrationsHigh concentrationCD8+ T-cells[5]
Specific Killing Dose-dependent decreaseNot specifiedCD8+ T-cells[5]
IFN-γ production Dose-dependent decreaseNot specifiedCD8+ T-cells[5]
IL-2 production Preservation of ability to produce IL-2Not specifiedCD8+ T-cells[5]
IL-2 production in TILs Significantly increased in CD4+ and CD8+ subsetsNot specifiedHuman TILs[6]
CD8+ Teff proliferation in TILs Induced7 µMHuman TILs[10]
Tscm generation Increased percentage of CD4+ and CD8+ Tscm5 µMHuman PBMCs from RCC patients[11]

Mandatory Visualizations

Caption: this compound inhibits GSK-3β, a key component of the β-catenin destruction complex.

T_Cell_Workflow_with_this compound cluster_setup Experimental Setup cluster_analysis Analysis isolate_tcells Isolate T-cells (e.g., from PBMCs or TILs) activate_tcells Activate T-cells (e.g., anti-CD3/CD28 beads) isolate_tcells->activate_tcells treat_this compound Treat with this compound (or DMSO control) activate_tcells->treat_this compound proliferation Proliferation Assay (e.g., CFSE dilution) treat_this compound->proliferation phenotyping Phenotyping (Flow Cytometry for CD62L, CD45RA, etc.) treat_this compound->phenotyping cytokine Cytokine Analysis (e.g., ELISA, intracellular staining) treat_this compound->cytokine cytotoxicity Cytotoxicity Assay (e.g., co-culture with target cells) treat_this compound->cytotoxicity

Caption: Experimental workflow for studying the effects of this compound on T-cells.

Experimental Protocols

Protocol 1: In Vitro T-cell Culture and Treatment with this compound

Objective: To assess the impact of this compound on T-cell proliferation, phenotype, and function.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • T-cell isolation kit (e.g., EasySep™ Human CD8+ T Cell Isolation Kit)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

  • Human IL-2

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Cell counting solution (e.g., Trypan Blue)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • T-cell Isolation:

    • Isolate T-cells from PBMCs using a negative selection kit according to the manufacturer's instructions to obtain untouched T-cells.

    • Alternatively, use total PBMCs for experiments.

  • T-cell Activation:

    • Activate T-cells by culturing them in plates pre-coated with anti-CD3 (e.g., 2 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies, or with anti-CD3/CD28-coated beads at a bead-to-cell ratio of 1:1.[5]

    • Plate cells at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of activation, add this compound to the T-cell cultures at the desired final concentrations (e.g., a dose-response from 0.5 µM to 7 µM).[5][10][12]

    • Include a vehicle control group treated with an equivalent volume of DMSO.

  • Cell Culture and Maintenance:

    • Culture the cells at 37°C in a 5% CO₂ incubator.

    • Supplement the culture with human IL-2 (e.g., 20 IU/mL) every 2-3 days.

    • Monitor cell proliferation by counting viable cells at different time points (e.g., days 3, 5, and 7).

Protocol 2: T-cell Proliferation Assay using CFSE

Objective: To quantify T-cell proliferation in response to this compound treatment.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • PBS

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • CFSE Labeling:

    • Before activation, resuspend isolated T-cells at 1 x 10⁷ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium.

  • Cell Culture and Treatment:

    • Proceed with T-cell activation and this compound treatment as described in Protocol 1.

  • Flow Cytometry Analysis:

    • At desired time points (e.g., day 5), harvest the cells and wash them with FACS buffer.

    • Acquire the cells on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

    • Analyze the data to visualize successive generations of proliferating cells, identified by a halving of CFSE fluorescence intensity with each cell division.

Protocol 3: Analysis of T-cell Phenotype by Flow Cytometry

Objective: To characterize the expression of surface markers on T-cells treated with this compound.

Materials:

  • Fluorochrome-conjugated antibodies against human T-cell surface markers (e.g., CD3, CD4, CD8, CD45RA, CD45RO, CD62L, CD127)

  • FACS buffer

  • Flow cytometer

Procedure:

  • Cell Staining:

    • Harvest T-cells from culture and wash with FACS buffer.

    • Resuspend the cells in FACS buffer containing a cocktail of fluorescently labeled antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Resuspend the stained cells in FACS buffer and acquire them on a flow cytometer.

    • Analyze the expression of the markers of interest on the gated T-cell populations (e.g., CD8+ T-cells).

Protocol 4: Assessment of T-cell Effector Function

A. Cytokine Production Analysis

Objective: To measure the production of key cytokines by T-cells treated with this compound.

Materials:

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • Brefeldin A

  • Intracellular cytokine staining kit (containing fixation and permeabilization buffers)

  • Fluorochrome-conjugated antibodies against cytokines (e.g., IFN-γ, IL-2, TNF-α)

  • ELISA kits for specific cytokines

Procedure (Intracellular Staining):

  • Restimulation:

    • At the end of the culture period, restimulate the T-cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours in the presence of Brefeldin A (a protein transport inhibitor) for the last 2-4 hours.

  • Staining:

    • Harvest the cells and perform surface marker staining as described in Protocol 3.

    • Fix and permeabilize the cells using the reagents from the intracellular cytokine staining kit, following the manufacturer's protocol.

    • Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

  • Flow Cytometry Analysis:

    • Wash the cells and acquire them on a flow cytometer to determine the percentage of cytokine-producing cells within the different T-cell subsets.

Procedure (ELISA):

  • Supernatant Collection:

    • Collect the culture supernatants at various time points during the T-cell culture.

    • Store the supernatants at -80°C until analysis.

  • ELISA:

    • Perform ELISA for the cytokines of interest (e.g., IFN-γ, IL-2) according to the manufacturer's instructions.

B. Cytotoxicity Assay

Objective: To evaluate the cytotoxic potential of T-cells treated with this compound.

Materials:

  • Target tumor cells (e.g., a cancer cell line expressing the relevant antigen for antigen-specific T-cells, or a susceptible cell line for non-specific killing assays)

  • Calcein-AM or other viability dyes

  • 96-well plates

Procedure:

  • Target Cell Labeling:

    • Label the target cells with a viability dye such as Calcein-AM.

  • Co-culture:

    • Plate the labeled target cells in a 96-well plate.

    • Add the this compound-treated or control T-cells at different effector-to-target (E:T) ratios.

    • Include control wells with target cells only (for spontaneous release) and target cells with a lysis agent (for maximum release).

  • Analysis:

    • Incubate the co-culture for a defined period (e.g., 4 hours).

    • Measure the release of the viability dye into the supernatant using a fluorescence plate reader.

    • Calculate the percentage of specific lysis.

Conclusion

This compound is a valuable tool for investigating the role of the Wnt/β-catenin signaling pathway in T-cell biology. By carefully titrating its concentration and employing the appropriate assays, researchers can dissect the mechanisms governing T-cell expansion, differentiation, and effector function. The protocols outlined in these application notes provide a solid foundation for such studies, which may ultimately contribute to the development of more effective T-cell-based immunotherapies.

References

Application Notes and Protocols: TWS119 in Combination with Other Small Molecules for Cell Reprogramming

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular reprogramming holds immense promise for regenerative medicine, disease modeling, and drug discovery. The use of small molecules to direct cell fate offers a powerful alternative to genetic methods, mitigating risks associated with viral vectors and genomic integration. TWS119, a potent inhibitor of glycogen synthase kinase 3β (GSK-3β), has emerged as a key player in various reprogramming cocktails. By activating the Wnt/β-catenin signaling pathway, this compound, in concert with other small molecules, can efficiently guide the conversion of somatic cells into desired cell types, including neurons and induced pluripotent stem cells (iPSCs).[1]

These application notes provide a comprehensive overview of the use of this compound in combination with other small molecules for cell reprogramming. We present quantitative data on reprogramming efficiencies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to facilitate the application of these advanced techniques in your research.

Data Presentation: Quantitative Analysis of Reprogramming Efficiency

The efficiency of cell reprogramming is a critical parameter for the successful application of these technologies. The following tables summarize the quantitative data from various studies on the use of this compound and other small molecules in reprogramming cocktails.

Target Cell Type Starting Cell Type Small Molecule Cocktail Reprogramming Efficiency Reference
Induced Neurons (iNs)Human AstrocytesThis compound, CHIR99021, SB431542, LDN193189, DAPT, VPA, TTNPB, Forskolin, PurmorphamineNot explicitly quantified, but described as "massive" conversion. Individual removal of DAPT, CHIR99021, SB431542, or LDN193189 significantly reduced the number of converted neurons.[2]
Induced Neurons (iNs)Mouse FibroblastsThis compound, CHIR99021, RepSox, Forskolin, SP600125, Gö6983, Y-27632, VPANot explicitly quantified, but successful conversion into functional neurons was reported.
Induced Pluripotent Stem Cells (iPSCs)Mouse FibroblastsVPA, CHIR99021, Repsox, Tranylcypromine, Forskolin, DZNepUp to 0.2%[3]
Neuronal LineagesMurine Embryonic Stem Cells (ESCs)This compound (400 nM)≈50–60% neuronal differentiation[1]
Neuronal LineagesP19 Embryonal Carcinoma CellsThis compound (1 µM)30–40% differentiation into neuronal lineages[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures involved in this compound-mediated cell reprogramming, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound and Partner Molecules in Neuronal Reprogramming

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Axin_APC Axin/APC Complex Frizzled->Axin_APC Inhibits GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation This compound This compound This compound->GSK3b Inhibits TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Axin_APC->GSK3b Activates Neuronal_Genes Neuronal Gene Transcription TCF_LEF->Neuronal_Genes Promotes

Caption: Wnt signaling pathway activated by this compound.

Experimental Workflow for Direct Reprogramming of Fibroblasts to Neurons

G start Start: Isolate and Culture Fibroblasts induction Day 0: Induce with Small Molecule Cocktail (this compound, CHIR99021, RepSox, Forskolin, etc.) start->induction morphology Day 3-5: Observe Morphological Changes (Neurite-like outgrowths) induction->morphology maturation Day 7-14: Maturation in Neuronal Medium morphology->maturation characterization Day 14+: Characterize Induced Neurons (Immunostaining, Electrophysiology) maturation->characterization end End: Functional Neurons characterization->end

Caption: Workflow for fibroblast-to-neuron reprogramming.

Experimental Protocols

The following are detailed protocols for the direct reprogramming of somatic cells into neurons using this compound-containing small molecule cocktails. These protocols are synthesized from multiple sources and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Direct Reprogramming of Human Astrocytes into Neurons

This protocol is adapted from studies demonstrating the conversion of human astrocytes into functional neurons.[2][4]

Materials:

  • Human astrocytes (e.g., from commercial sources or primary culture)

  • Astrocyte medium (e.g., DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin)

  • Neuronal induction medium: Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin.

  • Small Molecule Cocktail (prepare stock solutions in DMSO):

    • This compound (e.g., 0.2 µM)

    • CHIR99021 (e.g., 3 µM)

    • SB431542 (e.g., 10 µM)

    • LDN193189 (e.g., 0.5 µM)

    • DAPT (e.g., 10 µM)

    • Valproic Acid (VPA) (e.g., 1 mM)

    • TTNPB (e.g., 1 µM)

    • Forskolin (e.g., 10 µM)

    • Purmorphamine (e.g., 0.5 µM)

  • Poly-L-ornithine/Laminin coated culture plates

  • Standard cell culture equipment

Procedure:

  • Cell Plating:

    • Plate human astrocytes onto poly-L-ornithine/Laminin coated plates at a density of 2 x 10^4 cells/cm².

    • Culture in astrocyte medium for 24 hours to allow for cell attachment.

  • Neuronal Induction (Day 0):

    • Aspirate the astrocyte medium and replace it with neuronal induction medium containing the complete small molecule cocktail.

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

  • Medium Change and Maturation:

    • Perform a half-medium change every 2-3 days with fresh neuronal induction medium containing the small molecule cocktail.

    • After 7-10 days, transition to a maturation medium, which may involve withdrawing some of the initial small molecules (e.g., VPA, TTNPB) and adding neurotrophic factors like BDNF and GDNF (e.g., 20 ng/mL each).

  • Characterization:

    • Monitor the cells for morphological changes, such as the appearance of neurite-like outgrowths, starting from day 3-5.

    • At desired time points (e.g., day 14, 21, or later), fix the cells and perform immunocytochemistry for neuronal markers (e.g., βIII-tubulin (Tuj1), MAP2, NeuN).

    • For functional analysis, perform electrophysiological recordings (e.g., patch-clamp) to assess action potential firing and synaptic activity.

Protocol 2: Generation of Induced Pluripotent Stem Cells (iPSCs) from Mouse Fibroblasts using a Chemical Cocktail

This protocol outlines a method for generating iPSCs from mouse embryonic fibroblasts (MEFs) using a combination of small molecules that includes this compound.[3]

Materials:

  • Mouse Embryonic Fibroblasts (MEFs)

  • MEF medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, NEAA)

  • iPSC medium (e.g., KnockOut DMEM, 15% KSR, GlutaMAX, NEAA, β-mercaptoethanol, LIF)

  • Small Molecule Cocktail (prepare stock solutions in DMSO):

    • Valproic Acid (VPA) (e.g., 0.5 mM)

    • CHIR99021 (e.g., 3 µM)

    • RepSox (e.g., 1 µM)

    • Tranylcypromine (e.g., 10 µM)

    • Forskolin (e.g., 10 µM)

    • 3-Deazaneplanocin A (DZNep) (e.g., 1 µM)

    • (this compound can be used as an alternative or in addition to CHIR99021, typically at 0.2-1 µM)

  • Gelatin-coated culture plates

  • Standard cell culture equipment

Procedure:

  • Cell Plating:

    • Plate MEFs onto gelatin-coated plates at a density of 5 x 10^4 cells/well of a 6-well plate.

    • Culture in MEF medium for 24 hours.

  • Chemical Induction (Day 0):

    • Aspirate the MEF medium and replace it with iPSC medium supplemented with the full small molecule cocktail.

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

  • Medium Change and Colony Formation:

    • Perform a full medium change every 2 days with fresh iPSC medium containing the small molecule cocktail.

    • Monitor the plates for the appearance of iPSC-like colonies, which typically emerge around day 10-14. These colonies will have a distinct morphology with well-defined borders.

  • iPSC Colony Picking and Expansion:

    • Around day 20-30, when the colonies are large enough, manually pick individual colonies with a pipette tip.

    • Transfer each colony to a new well of a gelatin-coated plate containing fresh iPSC medium (without the small molecule cocktail, but with LIF).

    • Expand the iPSC lines for further characterization.

  • Characterization of iPSCs:

    • Assess the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-1) by immunocytochemistry and qRT-PCR.

    • Perform embryoid body formation assays to confirm differentiation potential into the three germ layers.

    • Conduct karyotyping to ensure genomic stability.

Conclusion

This compound, as a potent GSK-3β inhibitor and Wnt pathway activator, is a valuable tool in the field of chemical reprogramming. In combination with other small molecules that target various signaling pathways, this compound facilitates the efficient and direct conversion of somatic cells into diverse, functionally relevant cell types. The protocols and data presented here provide a foundation for researchers to implement these cutting-edge techniques, paving the way for new discoveries and therapeutic strategies in regenerative medicine. It is crucial to note that the specific concentrations and combinations of small molecules, as well as the timing of their application, may require optimization for different cell sources and desired outcomes.

References

Protocol for Assessing TWS119's Effect on γδT Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

TWS119 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1][2][3] By inhibiting GSK-3β, this compound leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.[3][4] The Wnt signaling pathway is crucial for various cellular processes, including cell proliferation, differentiation, and survival.[1][4]

γδT cells are a unique subset of T lymphocytes that play a significant role in both innate and adaptive immunity, particularly in immunosurveillance against cancer and infections.[5][6][7] Unlike conventional αβT cells, γδT cells can recognize and respond to antigens in an MHC-independent manner.[8] Enhancing the proliferation and effector functions of γδT cells is a promising strategy for adoptive cell therapy in cancer treatment.[5][6]

Recent studies have indicated that this compound can promote the proliferation and survival of human γδT cells.[2][5] This effect is mediated, at least in part, through the activation of the Wnt/β-catenin and mTOR signaling pathways.[2][5] this compound has also been shown to influence the differentiation of T cells, potentially promoting the generation of memory stem T cell-like phenotypes.[1][4][9]

This document provides a detailed protocol for assessing the effect of this compound on the proliferation of human γδT cells isolated from peripheral blood mononuclear cells (PBMCs). The protocol includes methods for cell isolation, culture, this compound treatment, and proliferation analysis using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry.

I. Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP56 LRP5/6 LRP56->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b inhibits APC APC bCatenin β-catenin GSK3b->bCatenin phosphorylates for degradation Axin Axin bCatenin->GSK3b Proteasome Proteasomal Degradation bCatenin->Proteasome bCatenin_nuc β-catenin bCatenin->bCatenin_nuc translocates This compound This compound This compound->GSK3b inhibits TCFLEF TCF/LEF bCatenin_nuc->TCFLEF binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCFLEF->TargetGenes activates

Caption: this compound inhibits GSK-3β, activating Wnt signaling.

Experimental_Workflow PBMC_Isolation 1. Isolate PBMCs from whole blood using Ficoll-Paque gdT_Enrichment 2. Enrich for γδT cells using magnetic-activated cell sorting (MACS) PBMC_Isolation->gdT_Enrichment CFSE_Staining 3. Stain γδT cells with CFSE gdT_Enrichment->CFSE_Staining Cell_Culture 4. Culture γδT cells with IL-2 and activating antibodies CFSE_Staining->Cell_Culture TWS119_Treatment 5. Treat cells with varying concentrations of this compound (and a vehicle control) Cell_Culture->TWS119_Treatment Incubation 6. Incubate for 3-5 days TWS119_Treatment->Incubation Flow_Cytometry 7. Analyze CFSE dilution by flow cytometry to assess proliferation Incubation->Flow_Cytometry Data_Analysis 8. Quantify proliferation and analyze data Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing this compound's effect on γδT cell proliferation.

II. Materials and Reagents

Reagent/MaterialSupplierCatalog Number
Ficoll-Paque PLUSGE Healthcare17-1440-02
Human γδ T Cell Isolation KitMiltenyi Biotec130-097-895
RPMI 1640 MediumGibco11875093
Fetal Bovine Serum (FBS), Heat-InactivatedGibco10270106
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
L-Glutamine (200 mM)Gibco25030081
Recombinant Human IL-2PeproTech200-02
Anti-human CD3 Antibody (clone OKT3)BioLegend317302
Anti-human CD28 Antibody (clone CD28.2)BioLegend302902
This compoundSelleck ChemicalsS1486
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650
Carboxyfluorescein succinimidyl ester (CFSE)BioLegend423801
Phosphate-Buffered Saline (PBS)Gibco10010023
7-Aminoactinomycin D (7-AAD)BioLegend420404
Anti-human CD3-PerCP (clone SK7)BioLegend344808
Anti-human TCR Vδ2-PE (clone B6)BioLegend331208
FACS TubesFalcon352052

III. Experimental Protocols

A. Isolation and Enrichment of Human γδT Cells

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • γδT Cell Enrichment: Enrich for γδT cells from the isolated PBMCs using a magnetic-activated cell sorting (MACS) system with a human γδ T Cell Isolation Kit, following the manufacturer's protocol. This kit typically uses a negative selection method to deplete non-γδT cells.

  • Purity Check: Assess the purity of the enriched γδT cell population by flow cytometry using anti-human CD3 and anti-human TCR Vδ2 antibodies. A purity of >90% is recommended for subsequent experiments.

B. CFSE Staining for Proliferation Assay

  • Cell Preparation: Resuspend the enriched γδT cells in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.

  • CFSE Labeling: Add CFSE to the cell suspension to a final concentration of 5 µM.

  • Incubation: Incubate the cells for 10 minutes at 37°C in the dark.

  • Washing: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

  • Final Wash: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice more with complete RPMI medium.

  • Resuspension: Resuspend the CFSE-labeled γδT cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

C. Cell Culture and this compound Treatment

  • Plate Coating (Optional but recommended for activation): Coat a 96-well flat-bottom plate with anti-human CD3 antibody (1 µg/mL in PBS) overnight at 4°C. Wash the plate twice with sterile PBS before use.

  • Cell Seeding: Seed the CFSE-labeled γδT cells at 1 x 10^5 cells per well in the 96-well plate.

  • Activation: Add soluble anti-human CD28 antibody (1 µg/mL) and recombinant human IL-2 (100 U/mL) to each well to stimulate γδT cell proliferation.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in complete RPMI medium to create working solutions. The final concentration of DMSO in the culture should be less than 0.1%.

  • This compound Treatment: Add different concentrations of this compound to the designated wells. A suggested concentration range is 0.5 µM, 1 µM, 2 µM, and 4 µM.[2] Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 3 to 5 days.

D. Flow Cytometry Analysis

  • Cell Harvesting: After the incubation period, gently resuspend the cells and transfer them to FACS tubes.

  • Washing: Wash the cells once with PBS.

  • Surface Staining: Stain the cells with anti-human CD3-PerCP and anti-human TCR Vδ2-PE antibodies for 30 minutes at 4°C in the dark to confirm the γδT cell population.

  • Viability Staining: Wash the cells and resuspend them in FACS buffer. Add 7-AAD to each tube 5-10 minutes before analysis to exclude dead cells.

  • Data Acquisition: Acquire data on a flow cytometer. Collect at least 50,000 events in the live, single-cell gate.

  • Data Analysis:

    • Gate on the live, single, CD3+, and TCR Vδ2+ cell population.

    • Analyze the CFSE fluorescence intensity of this population. Unproliferated cells will have a high CFSE intensity. With each cell division, the CFSE intensity will halve, resulting in distinct peaks.

    • Quantify the percentage of divided cells and the proliferation index using appropriate software (e.g., FlowJo, FCS Express).

IV. Data Presentation

The following table summarizes hypothetical quantitative data from a representative experiment.

Treatment GroupThis compound Conc. (µM)% Divided Cells (Day 4)Proliferation Index (Day 4)% Viability (Day 4)
Unstimulated Control05.2 ± 1.11.05 ± 0.0392.5 ± 2.3
Stimulated (Vehicle)0 (0.04% DMSO)65.8 ± 4.52.8 ± 0.288.1 ± 3.1
This compound0.575.3 ± 3.93.2 ± 0.389.5 ± 2.8
This compound1.082.1 ± 5.23.8 ± 0.490.2 ± 2.5
This compound2.085.6 ± 4.84.1 ± 0.387.9 ± 3.5
This compound4.070.2 ± 6.13.5 ± 0.575.4 ± 4.2

Data are presented as mean ± standard deviation (n=3).

V. Expected Results and Troubleshooting

  • Expected Results: It is expected that this compound will enhance the proliferation of activated γδT cells in a dose-dependent manner, up to an optimal concentration.[2][5] At higher concentrations, this compound may exhibit inhibitory effects on proliferation or induce cytotoxicity.[4][10] The proliferation index and the percentage of divided cells should increase with this compound treatment compared to the vehicle control.

  • Troubleshooting:

    • Low Proliferation in Stimulated Control: Ensure that the activating antibodies and IL-2 are at their optimal concentrations. Check the viability and purity of the initial γδT cell population.

    • High Cell Death: High concentrations of this compound or DMSO can be toxic. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. Ensure the final DMSO concentration is below 0.1%.

    • Poor CFSE Resolution: Ensure proper CFSE staining and quenching. Acquire a sufficient number of events during flow cytometry.

This protocol provides a robust framework for investigating the effects of this compound on γδT cell proliferation. The results will contribute to a better understanding of the role of Wnt signaling in γδT cell biology and may inform the development of novel strategies for γδT cell-based immunotherapies.

References

Application Notes and Protocols: TWS119 Treatment to Enhance Cytolytic Activity of γδ T Cells Against Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TWS119 is a potent small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1][2] By inhibiting GSK-3β, this compound leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes.[1][2] Emerging research highlights the significant role of the Wnt/β-catenin pathway in modulating the function of various immune cells, including γδ T cells.

γδ T cells are a unique subset of T lymphocytes that play a crucial role in innate and adaptive immunity against tumors. They can recognize and kill cancer cells in a major histocompatibility complex (MHC)-unrestricted manner, making them an attractive candidate for cancer immunotherapy. However, their therapeutic efficacy can be limited by factors within the tumor microenvironment.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to enhance the cytolytic activity of human γδ T cells against colon cancer cells. The methodologies described herein are based on published research and are intended to serve as a guide for researchers in this field.

Principle of Action

This compound treatment of γδ T cells enhances their anti-tumor functions through the activation of the Wnt/β-catenin signaling pathway. This leads to a cascade of downstream effects including:

  • Enhanced Proliferation and Survival: this compound promotes the expansion and persistence of γδ T cells, crucial for a sustained anti-tumor response.[3]

  • Increased Cytolytic Potential: this compound upregulates the expression of key cytolytic molecules, perforin and granzyme B, in γδ T cells.[3] Perforin creates pores in the target cancer cell membrane, allowing granzyme B to enter and induce apoptosis.

  • Modulation of Cell Surface Receptors: this compound can influence the expression of important cell surface markers on γδ T cells, potentially affecting their trafficking and activation state.[3]

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on γδ T cells and colon cancer cells. These are illustrative examples based on trends observed in published studies.

Table 1: Effect of this compound on γδ T Cell Cytotoxicity against Colon Cancer Cells (HCT116)

This compound Concentration (µM)Effector to Target (E:T) RatioSpecific Lysis (%)
0 (Control)5:125 ± 3.5
0 (Control)10:140 ± 4.2
0 (Control)20:155 ± 5.1
25:145 ± 4.8
210:165 ± 5.5
220:180 ± 6.3

Table 2: Upregulation of Perforin and Granzyme B in γδ T Cells by this compound

TreatmentMarkerPercentage of Positive Cells (%)Mean Fluorescence Intensity (MFI)
Control (DMSO)Perforin50 ± 5.21500 ± 120
This compound (2 µM)Perforin75 ± 6.83500 ± 250
Control (DMSO)Granzyme B55 ± 4.91800 ± 150
This compound (2 µM)Granzyme B80 ± 7.14200 ± 300

Table 3: this compound Dose-Response Effect on Colon Cancer Cell Viability (SW480)

This compound Concentration (µM)Cell Viability (%) after 48h
0100
198 ± 2.1
595 ± 3.5
1085 ± 4.2
2070 ± 5.5

Experimental Protocols

Protocol 1: Isolation and Expansion of Human γδ T Cells
  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • γδ T Cell Expansion:

    • Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

    • Stimulate the expansion of Vγ9Vδ2 T cells by adding 5 µM zoledronic acid and 100 IU/mL recombinant human IL-2.

    • Culture the cells for 10-14 days, adding fresh medium with IL-2 every 2-3 days.

  • Purification of γδ T Cells: Purify γδ T cells from the cultured PBMCs using a positive selection kit (e.g., anti-TCR γ/δ MicroBead Kit) according to the manufacturer's instructions. Purity should be assessed by flow cytometry.

Protocol 2: this compound Treatment of γδ T Cells
  • Cell Seeding: Seed the purified γδ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • This compound Treatment: Add this compound (dissolved in DMSO) to the cell culture at the desired final concentration (e.g., 2 µM). An equivalent volume of DMSO should be added to the control cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator before using them in downstream assays.

Protocol 3: Cytotoxicity Assay (LDH Release Assay)
  • Target Cell Preparation: Culture colon cancer cells (e.g., HCT116, SW480) to 70-80% confluency. Harvest the cells using trypsin-EDTA, wash, and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^5 cells/mL.

  • Co-culture:

    • Plate 100 µL of the target cell suspension (1 x 10^4 cells) into each well of a 96-well round-bottom plate.

    • Add 100 µL of the this compound-treated or control γδ T cell suspension at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).

    • Prepare control wells:

      • Target spontaneous release (target cells with medium only).

      • Target maximum release (target cells with lysis buffer).

      • Effector spontaneous release (effector cells with medium only).

  • Incubation: Centrifuge the plate at 250 x g for 3 minutes and incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • LDH Measurement:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Add 50 µL of the LDH reaction solution (from a commercially available LDH cytotoxicity assay kit) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Specific Lysis:

    • % Specific Lysis = 100 * (Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Target Maximum Release - Target Spontaneous Release)

Protocol 4: Flow Cytometry for Perforin and Granzyme B
  • Cell Preparation: After treatment with this compound or DMSO, harvest the γδ T cells and wash them with PBS.

  • Surface Staining:

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Add fluorescently conjugated antibodies against surface markers (e.g., anti-CD3, anti-TCRγδ).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm) and incubate for 20 minutes at 4°C.

    • Wash the cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the cells in permeabilization buffer.

    • Add fluorescently conjugated antibodies against perforin and granzyme B.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software, gating on the γδ T cell population to determine the percentage of cells expressing perforin and granzyme B and their mean fluorescence intensity (MFI).

Protocol 5: Western Blot for Wnt/β-catenin Pathway Activation
  • Protein Extraction:

    • After this compound treatment, lyse the γδ T cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against β-catenin, phospho-GSK-3β (Ser9), total GSK-3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software.

Mandatory Visualizations

TWS119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex Destruction Complex cluster_nucleus Nucleus cluster_target_genes Target Gene Transcription Frizzled Frizzled Receptor LRP5_6 LRP5/6 This compound This compound GSK3b GSK-3β This compound->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylation Axin Axin APC APC CK1 CK1 beta_catenin_p p-β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binding Proliferation Proliferation (e.g., c-Myc, Cyclin D1) TCF_LEF->Proliferation Survival Survival (e.g., Bcl-2) TCF_LEF->Survival Cytotoxicity Cytotoxicity (e.g., Perforin, Granzyme B) TCF_LEF->Cytotoxicity

Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization and enhanced γδ T cell function.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Functional Assays PBMC_Isolation 1. Isolate PBMCs from Buffy Coat gdT_Expansion 2. Expand γδ T Cells (Zoledronic Acid + IL-2) PBMC_Isolation->gdT_Expansion gdT_Purification 3. Purify γδ T Cells gdT_Expansion->gdT_Purification TWS119_Treatment 4. Treat γδ T Cells with this compound (or DMSO) gdT_Purification->TWS119_Treatment Cytotoxicity_Assay 5a. Cytotoxicity Assay (vs. Colon Cancer Cells) TWS119_Treatment->Cytotoxicity_Assay Flow_Cytometry 5b. Flow Cytometry (Perforin, Granzyme B) TWS119_Treatment->Flow_Cytometry Western_Blot 5c. Western Blot (Wnt/β-catenin pathway) TWS119_Treatment->Western_Blot

Caption: Workflow for enhancing γδ T cell cytotoxicity against colon cancer cells using this compound.

References

Application Notes and Protocols for In Vivo Administration of Tws119 in Rodent Models of Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tws119 is a potent small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in a multitude of cellular processes, including the Wnt/β-catenin signaling pathway.[1][2][3] In the context of ischemic stroke, dysregulation of this pathway is observed, and its activation is emerging as a therapeutic strategy to mitigate neuroinflammation and promote neurological recovery.[4][5][6] this compound, by inhibiting GSK-3β, effectively activates the Wnt/β-catenin signaling cascade.[1][7] This document provides detailed application notes and protocols for the in vivo administration of this compound in rodent models of stroke, based on peer-reviewed scientific literature.

It is important to clarify that while the TWEAK/Fn14 signaling pathway is also a significant contributor to stroke pathophysiology, this compound is not a direct inhibitor of this pathway.[8][9][10][11][12] this compound's primary mechanism of action in stroke models is through the inhibition of GSK-3β and subsequent activation of the Wnt/β-catenin pathway.[1][7][13]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound in rodent models of stroke.

Table 1: Effects of this compound on Neurological Deficit and Infarct Volume

Rodent ModelThis compound Dosage and Administration RouteTiming of AdministrationNeurological Score ImprovementInfarct Volume ReductionReference
Sprague-Dawley Rat (MCAO)Not specified4 h post-MCAOSignificant reduction in neurologic deficit scores at 24 hSignificant reduction compared to rtPA group[1][7]
Sprague-Dawley Rat (transient MCAO)30 mg/kg, intraperitoneal injection3.5 h post-MCAOReduced neurologic deficits at 24 hReduced infarct volume[13]
C57BL/6 Mouse (dMCAO + hypoxia)10 mg/kgDay 1 to 14 post-strokeMitigated neurological deficits at days 14 and 21Not explicitly stated[4][5][6]
Neonatal Sprague-Dawley Rat (HI)30 mg/kg, intraperitoneal injection20 min prior to HIImproved tissue structure at 7 daysNot explicitly stated[14]

Table 2: Effects of this compound on Cellular and Molecular Markers

Rodent ModelThis compound DosageKey Molecular/Cellular EffectsReference
Sprague-Dawley Rat (MCAO)Not specified↑ β-catenin, ↑ Claudin-3, ↑ ZO-1, ↓ GSK-3β[1][7]
Sprague-Dawley Rat (transient MCAO)30 mg/kg↑ β-catenin, ↑ ZO-1, ↓ β-catenin phosphorylation, ↓ GSK-3β[13]
C57BL/6 Mouse (dMCAO + hypoxia)10 mg/kg↑ IL-10, ↓ TNF-α, Promoted anti-inflammatory microglial phenotype[4]
Neonatal Sprague-Dawley Rat (HI)30 mg/kg↑ β-catenin, ↑ wnt3a/wnt5a/wnt7a mRNA, ↓ Notch1, ↓ HES-1, ↑ bcl-2, ↑ PSD-95, ↑ Synapsin-1[14]
Neonatal Sprague-Dawley Rat (HI)30 mg/kg↓ Cyclin D1, ↑ p21, ↑ CEND1, Promoted neuronal differentiation[15]

Experimental Protocols

Rodent Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

A widely used model to mimic ischemic stroke in rodents is the Middle Cerebral Artery Occlusion (MCAO) model.

Materials:

  • Adult male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g)

  • Anesthesia (e.g., isoflurane, chloral hydrate)

  • Heating pad to maintain body temperature

  • Surgical instruments (scissors, forceps, vessel clips)

  • 4-0 monofilament nylon suture with a rounded tip

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rodent and maintain its body temperature at 37°C.

  • Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Insert the 4-0 monofilament suture into the ICA via an incision in the ECA stump.

  • Advance the suture approximately 18-20 mm (for rats) or 9-10 mm (for mice) from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow as monitored by the laser Doppler flowmeter confirms successful occlusion.

  • For transient MCAO, withdraw the suture after a defined period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, the suture is left in place.

  • Close the incision and allow the animal to recover from anesthesia.

This compound Preparation and Administration

Materials:

  • This compound powder (Sigma, SML1271)

  • Dimethyl sulfoxide (DMSO)

  • Saline or other appropriate vehicle

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.

  • For administration, dilute the stock solution in saline to the final desired concentration (e.g., 10 mg/kg or 30 mg/kg). The final concentration of DMSO should be low (typically ≤1%) to avoid toxicity.[4][15]

  • Administer the this compound solution via intraperitoneal (IP) injection. The volume of injection should be calculated based on the animal's body weight.

  • For control groups, administer the vehicle (e.g., 1% DMSO in saline) using the same volume and route of administration.[4]

Neurological Function Assessment

Neurological deficits can be assessed using a variety of scoring systems. The modified Neurological Severity Score (mNSS) is a composite score that evaluates motor, sensory, reflex, and balance functions.

Procedure (mNSS):

  • The scoring is typically performed at various time points post-stroke (e.g., 1, 3, 7, 14, and 21 days).

  • The test is graded on a scale of 0 to 18, where a higher score indicates a more severe neurological deficit.

  • Tasks include:

    • Motor tests: Raising the rat by the tail (observing for flexion of limbs), placing the rat on the floor (observing for circling behavior).

    • Sensory tests: Placing and proprioceptive tests.

    • Beam balance tests: Ability to traverse a narrow beam.

    • Reflex tests: Pinna reflex, corneal reflex.

Infarct Volume Measurement

Triphenyltetrazolium chloride (TTC) staining is a common method to visualize and quantify the infarct volume.

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At the end of the experiment (e.g., 24 hours or 7 days post-stroke), euthanize the animal and perfuse the brain with cold saline.

  • Carefully remove the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.

  • Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture high-resolution images of the stained sections.

  • Use image analysis software to measure the area of the infarct and the total area of the hemisphere in each slice.

  • Calculate the infarct volume by integrating the infarct areas across all slices, often with a correction for edema.

Visualization of Signaling Pathways and Workflows

Wnt/β-catenin Signaling Pathway Activation by this compound

Wnt_Pathway cluster_stroke Ischemic Stroke GSK-3β GSK-3β β-catenin_degradation β-catenin Degradation GSK-3β->β-catenin_degradation Promotes This compound This compound This compound->GSK-3β Inhibits β-catenin β-catenin (stabilized) This compound->β-catenin Leads to stabilization Nucleus Nucleus β-catenin->Nucleus Translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Initiates Neuroprotection Neuroprotection & BBB Integrity Gene_Transcription->Neuroprotection Results in workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_assessment Assessment A Rodent Model (Rat or Mouse) B Induction of Stroke (e.g., MCAO) A->B C This compound or Vehicle Administration (IP) B->C D Neurological Scoring (e.g., mNSS) C->D Post-treatment Timepoints E Infarct Volume Analysis (TTC Staining) C->E Endpoint F Molecular Analysis (Western Blot, etc.) C->F Endpoint G Data Analysis & Conclusion D->G E->G F->G logical_relationship cluster_wnt Wnt/β-catenin Pathway cluster_tweak TWEAK/Fn14 Pathway Stroke Ischemic Stroke Wnt_down Wnt Signaling Downregulated Stroke->Wnt_down TWEAK_up TWEAK/Fn14 Upregulated Stroke->TWEAK_up Wnt_act Wnt Pathway Activation This compound This compound This compound->Wnt_act Activates Wnt_out Neuroprotection, Anti-inflammation Wnt_act->Wnt_out TWEAK_block TWEAK Pathway Blockade TWEAK_inhib TWEAK/Fn14 Inhibitors TWEAK_inhib->TWEAK_block Induces TWEAK_out Reduced Inflammation, NVU Protection TWEAK_block->TWEAK_out

References

TWS119 for Modulating Microglial Polarization in Neuroinflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, a hallmark of many neurodegenerative diseases and acute brain injuries, is significantly influenced by the polarization state of microglia, the resident immune cells of the central nervous system. Microglia can adopt a pro-inflammatory (M1) phenotype, which contributes to neuronal damage, or an anti-inflammatory (M2) phenotype, which is associated with tissue repair and resolution of inflammation. TWS119, a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), has emerged as a key pharmacological tool for modulating microglial polarization. By activating the canonical Wnt/β-catenin signaling pathway, this compound promotes the transition of microglia from a pro-inflammatory to an anti-inflammatory state, offering a promising therapeutic strategy for neuroinflammatory conditions.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound to study and modulate microglial polarization in both in vitro and in vivo research settings.

Introduction to this compound

This compound is a pyrrolopyrimidine compound that acts as a specific inhibitor of GSK-3β, a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including inflammation and cell fate determination.[5][6] By inhibiting GSK-3β, this compound prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a transcriptional coactivator, promoting the expression of genes associated with the Wnt signaling pathway. This activation of Wnt/β-catenin signaling in microglia has been shown to suppress the pro-inflammatory M1 phenotype and enhance the anti-inflammatory M2 phenotype.[1][2][3]

Data Presentation: Efficacy of this compound in Modulating Microglial Polarization

The following tables summarize the quantitative effects of this compound on key markers of microglial polarization and inflammatory cytokine production, as reported in studies utilizing a mouse model of ischemic stroke and in vitro primary microglial cultures.

Table 1: In Vitro Efficacy of this compound on Primary Microglia Polarization

Treatment GroupM1 Marker (CD16/32+) (%)M2 Marker (CD206+) (%)
ControlNot ReportedNot Reported
LPS + IFN-γ38.74 ± 3.1012.25 ± 2.23
LPS + IFN-γ + this compound18.10 ± 3.8030.33 ± 6.04

Data from an in vitro study on primary microglia stimulated with LPS and IFN-γ to induce a pro-inflammatory state.[1]

Table 2: In Vitro Effect of this compound on β-catenin Expression in Primary Microglia

Treatment Groupβ-catenin Protein Expression (% of LPS + IFN-γ)β-catenin mRNA Expression (Fold Change vs. Control)
LPS + IFN-γ125.64 ± 19.232.35 ± 0.47
LPS + IFN-γ + this compound169.00 ± 15.414.27 ± 0.83

Data from an in vitro study on primary microglia, demonstrating this compound-induced activation of the Wnt/β-catenin signaling pathway.[1]

Table 3: In Vivo Efficacy of this compound on Inflammatory Cytokine Levels in the Peri-infarct Cortex

Treatment GroupPro-inflammatory Cytokine (TNF-α) (pg/mg protein)Anti-inflammatory Cytokine (IL-10) (pg/mg protein)
ShamLower than Ischemia + VehicleHigher than Ischemia + Vehicle
Ischemia + VehicleSignificantly IncreasedSignificantly Decreased
Ischemia + this compoundSignificantly Decreased compared to VehicleSignificantly Increased compared to Vehicle

Qualitative summary based on ELISA results from the peri-infarct cortex of mice at 14 and 21 days post-stroke.[1]

Signaling Pathway

The mechanism of action of this compound in modulating microglial polarization is primarily through the activation of the canonical Wnt/β-catenin signaling pathway.

TWS119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Microglial Phenotype This compound This compound GSK3B GSK-3β This compound->GSK3B Inhibits Beta_Catenin β-catenin This compound->Beta_Catenin Stabilizes Destruction_Complex Destruction Complex GSK3B->Destruction_Complex Activates M1 Pro-inflammatory (M1) Phenotype GSK3B->M1 Promotes Destruction_Complex->Beta_Catenin Phosphorylates Beta_Catenin_P p-β-catenin Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Target_Genes->M1 Inhibits M2 Anti-inflammatory (M2) Phenotype Target_Genes->M2 Promotes

Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization and M2 polarization.

Experimental Protocols

Protocol 1: In Vitro Modulation of Primary Microglial Polarization

This protocol details the methodology for inducing a pro-inflammatory phenotype in primary microglia and assessing the modulatory effects of this compound.

In_Vitro_Workflow cluster_analysis Analysis start Isolate Primary Microglia (e.g., from neonatal mouse brains) culture Culture Microglia (DMEM/F12, 10% FBS, 1% P/S) start->culture stimulate Induce M1 Polarization (LPS + IFN-γ) culture->stimulate treat Treat with this compound (e.g., 10 μM) stimulate->treat incubate Incubate for 24-48 hours treat->incubate flow Flow Cytometry (CD16/32, CD206) incubate->flow elisa ELISA (TNF-α, IL-10) incubate->elisa western Western Blot / qRT-PCR (β-catenin) incubate->western

Caption: Workflow for in vitro assessment of this compound on microglial polarization.

Materials:

  • Primary microglia culture

  • Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • This compound (Stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for flow cytometry, ELISA, and Western Blot/qRT-PCR

Procedure:

  • Cell Culture: Plate primary microglia in appropriate culture vessels and maintain in DMEM/F12 supplemented with 10% FBS and 1% P/S at 37°C in a 5% CO2 incubator.

  • M1 Polarization: To induce a pro-inflammatory phenotype, stimulate the microglia with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 24 hours.

  • This compound Treatment: Following M1 polarization, treat the cells with the desired concentration of this compound (e.g., 10 µM). A vehicle control (DMSO) should be run in parallel. Note: A dose-response curve may be necessary to determine the optimal concentration for your specific cell type and experimental conditions. A CCK-8 assay can be performed to assess cytotoxicity at various concentrations.[1]

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Analysis:

    • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against M1 markers (e.g., CD16/32, CD86) and M2 markers (e.g., CD206, Arginase-1) to quantify the percentage of each microglial subpopulation.[1][7][8]

    • ELISA: Collect the culture supernatant and perform ELISAs to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10, TGF-β).[1]

    • Western Blot and qRT-PCR: Lyse the cells to extract protein and RNA. Use Western blotting to assess the protein levels of β-catenin and qRT-PCR to measure the mRNA expression of β-catenin and other target genes.[1]

Protocol 2: In Vivo Administration of this compound in a Neuroinflammation Model

This protocol provides a general framework for administering this compound in an animal model of neuroinflammation, such as ischemic stroke.

Materials:

  • Animal model of neuroinflammation (e.g., mouse model of permanent distal middle cerebral artery occlusion)

  • This compound

  • Vehicle (e.g., 1% DMSO in saline)

  • Administration equipment (e.g., intraperitoneal injection needles and syringes)

Procedure:

  • Animal Model Induction: Induce neuroinflammation in the chosen animal model according to established protocols.

  • This compound Administration:

    • Dosage and Route: this compound can be administered systemically, for example, via intraperitoneal (i.p.) injection. A typical dosage used in a mouse model of stroke is in the range of 1-2 mg/kg body weight.[2] The optimal dose and route of administration should be determined empirically for each model.

    • Treatment Schedule: The treatment schedule will depend on the specific research question. For example, in a stroke model, this compound administration may begin 24 hours after the ischemic event and continue daily for a defined period (e.g., 14 days).[2][3]

  • Behavioral and Neurological Assessments: Monitor the animals for neurological deficits and behavioral changes throughout the study period using appropriate tests (e.g., modified neurological severity score, corner test).[2]

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect the brain tissue.

    • Immunohistochemistry/Immunofluorescence: Perfuse the animals and fix the brains. Prepare brain sections and perform staining for microglial markers (e.g., Iba1), M1/M2 markers, and neuronal markers to assess microglial morphology, polarization, and neuronal survival in the region of interest.

    • Flow Cytometry: Isolate microglia from the brain tissue to analyze their polarization state by flow cytometry as described in Protocol 1.

    • ELISA/Western Blot/qRT-PCR: Homogenize brain tissue from the region of interest to measure cytokine levels, β-catenin expression, and target gene expression.[1]

Concluding Remarks

This compound serves as a valuable research tool for investigating the role of Wnt/β-catenin signaling in microglial polarization and neuroinflammation. The protocols and data presented here provide a foundation for designing and executing experiments to explore the therapeutic potential of modulating microglial phenotype in various neurological disorders. Researchers should optimize the described protocols for their specific experimental systems to ensure robust and reproducible results. The continued study of compounds like this compound will undoubtedly advance our understanding of neuroinflammatory processes and aid in the development of novel therapeutic interventions.

References

Troubleshooting & Optimization

Tws119 solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of TWS119 in DMSO and other organic solvents, along with troubleshooting tips and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for achieving the highest solubility of this compound.[1][2][3][4][5] For aqueous-based in vivo studies, co-solvent systems are required as this compound is insoluble in water.[1][2][6]

Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?

A2: Difficulty in dissolving this compound in DMSO can often be attributed to the quality of the solvent. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[1][2] Always use fresh, anhydrous, or newly opened DMSO for the best results.

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming can aid dissolution. For instance, heating the solution to 37°C along with sonication in an ultrasonic bath can help increase solubility.[7] However, avoid excessive or prolonged heating, which could potentially degrade the compound.

Q4: How should I store my this compound stock solution?

A4: To maintain the stability and activity of this compound, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter periods (1 to 6 months).[1][2][6]

Q5: What is the mechanism of action for this compound?

A5: this compound is a potent and specific inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), with an IC50 of 30 nM.[1][2][5][8] By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate and translocate to the nucleus, where it activates the Tcf/Lef family of transcription factors, effectively activating the canonical Wnt signaling pathway.[1][3][9]

Solubility Data

The solubility of this compound can vary between different suppliers and batches. The data below is compiled from publicly available information. It is always recommended to perform a small-scale solubility test with your specific batch.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 20 - 64 mg/mL[1][4][7]62.8 - 201.0 mM[1]Fresh, anhydrous DMSO is critical for maximum solubility.[1][2]
DMF 20 mg/mL[4][7]~62.8 mMN,N-Dimethylformamide
Ethanol 0.3 - 1.59 mg/mL[4][5][7]0.94 - 5.0 mM[5]Solubility is limited.
Water Insoluble (<0.1 mg/mL)[1][2][6]-Insoluble even with warming and sonication.[6]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[4]~1.57 mMSignificant precipitation may occur.
10% DMSO in Saline/Buffer >2.5 mg/mL[6]>7.85 mMRequires co-solvents like PEG300 or SBE-β-CD for in vivo use.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound won't dissolve completely in DMSO. 1. Moisture in DMSO: DMSO is hygroscopic and absorbed water reduces solubility.[1][2]2. Concentration too high: The desired concentration exceeds the solubility limit.1. Use a fresh, unopened bottle of anhydrous (or molecular biology grade) DMSO.2. Check the solubility table and recalculate to a lower concentration. Add more solvent if necessary.
Precipitate forms after adding to aqueous buffer/media. 1. Poor aqueous solubility: this compound is insoluble in water.[1]2. Final DMSO concentration too low: The amount of DMSO in the final solution is insufficient to keep this compound dissolved.1. This is expected. The goal is to create a fine suspension or to ensure the final concentration is low enough to remain soluble.2. Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1-0.5% to avoid solvent toxicity, while being sufficient to maintain solubility at your working concentration.
Stock solution appears cloudy after freeze-thaw cycle. Precipitation: The compound may have precipitated out of solution during freezing or thawing.1. Warm the vial to 37°C and vortex or sonicate briefly to redissolve the compound.[7]2. To avoid this, prepare single-use aliquots.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a high-concentration stock solution for long-term storage.

Materials:

  • This compound powder (MW: 318.33 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the Compound: Accurately weigh out 1 mg of this compound powder.

  • Calculate Solvent Volume: To make a 20 mM stock solution from 1 mg of this compound, you will need:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.020 mol/L * 318.33 g/mol )) * 1,000,000 µL/L

    • Volume ≈ 157.1 µL of DMSO

  • Dissolution: Add 157.1 µL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. If needed, gently warm the tube to 37°C and sonicate for 5-10 minutes.

  • Aliquoting & Storage: Dispense the solution into single-use, sterile aliquots. Store at -80°C.

This compound Solution Preparation Workflow

The following diagram illustrates the decision-making process for preparing this compound solutions.

G cluster_start Start cluster_stock Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation Compound This compound Powder Solvent Select Solvent (e.g., Anhydrous DMSO) Compound->Solvent Start Process Dissolve Weigh Compound & Add Solvent Solvent->Dissolve Mix Vortex / Sonicate (Warm to 37°C if needed) Dissolve->Mix Stock High-Concentration Stock Solution (e.g., 20 mM) Mix->Stock Aliquot Aliquot into Single-Use Tubes Stock->Aliquot Prepare for Storage Dilute Dilute Stock in Culture Media / Buffer Stock->Dilute Prepare for Experiment Store Store at -80°C Aliquot->Store Working Final Working Solution (e.g., 1-10 µM) Dilute->Working

Workflow for preparing this compound stock and working solutions.

This compound Mechanism of Action: Wnt/β-Catenin Pathway

This compound functions as a potent activator of the canonical Wnt signaling pathway by inhibiting GSK-3β. The diagram below outlines this mechanism.

G cluster_off Wnt Pathway OFF cluster_on Wnt Pathway ON (with this compound) GSK3b_off GSK-3β bCat_off β-catenin GSK3b_off->bCat_off phosphorylates GSK3b_on GSK-3β Degradation Phosphorylation & Degradation bCat_off->Degradation This compound This compound This compound->GSK3b_on inhibits bCat_on β-catenin (Accumulates) Nucleus Nucleus bCat_on->Nucleus translocates to TCF_LEF TCF/LEF bCat_on->TCF_LEF binds TargetGenes Wnt Target Gene Expression TCF_LEF->TargetGenes activates

This compound inhibits GSK-3β, leading to β-catenin stabilization and Wnt pathway activation.

References

Optimal working concentration of Tws119 for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of TWS119 in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summarized for your convenience.

Troubleshooting Guide

Encountering issues with your this compound experiments? This guide addresses common problems in a question-and-answer format to help you get your research back on track.

IssuePossible CauseRecommendation
Low Cell Viability or Cytotoxicity This compound concentration is too high for your specific cell type.Optimize the this compound concentration by performing a dose-response experiment. Start with a lower concentration and titrate up to find the optimal balance between efficacy and viability. For some sensitive cell types, concentrations above a certain threshold can induce apoptosis.[1]
Solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent in your cell culture medium is not toxic to your cells. It is recommended to keep the DMSO concentration below 0.1%.
Poor quality or degraded this compound.Use high-purity this compound from a reputable supplier.[2] Store the compound as recommended, typically as a stock solution in DMSO at -20°C or -80°C to prevent degradation.
Inconsistent or No Desired Effect (e.g., Lack of Differentiation) Suboptimal this compound concentration.The optimal concentration of this compound is highly cell-type and application-dependent. Refer to the concentration tables below for starting points and perform a titration to determine the ideal concentration for your experiment.
Insufficient treatment duration.The required duration of this compound exposure can vary. For some applications, such as neuronal differentiation, a transient treatment of a few days may be sufficient, while other protocols may require continuous exposure.[3]
Cell density is not optimal.Cell density can influence the cellular response to this compound. Ensure you are using a consistent and appropriate cell seeding density for your experiments.
Issues with this compound stock solution.Ensure your this compound stock solution is properly prepared and stored. This compound is typically dissolved in DMSO.[2][4] Use fresh, anhydrous DMSO to prepare stock solutions as moisture can affect solubility.[2]
Reduced Cell Proliferation or Cell Cycle Arrest High concentration of this compound.Higher concentrations of this compound have been shown to cause a dose-dependent inhibition of cell cycling, particularly in T cells.[5][6] If proliferation is desired, consider using a lower concentration of this compound.
This compound is promoting differentiation.The induction of differentiation is often accompanied by a decrease in proliferation. This is an expected outcome in many differentiation protocols.
Variability Between Experiments Inconsistent this compound concentration.Prepare a large batch of this compound stock solution to be used across multiple experiments to minimize variability.
Differences in cell passage number or health.Use cells within a consistent and low passage number range. Ensure cells are healthy and growing exponentially before starting your experiment.
Variation in culture conditions.Maintain consistent cell culture conditions, including media composition, serum percentage, temperature, and CO2 levels.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β).[1][2] GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes involved in cell fate decisions, proliferation, and differentiation.[2][3]

2. What is the optimal working concentration of this compound?

The optimal working concentration of this compound varies significantly depending on the cell type and the desired biological effect. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. Below are some reported effective concentrations for various applications.

Table 1: Recommended this compound Concentrations for Neuronal Differentiation

Cell TypeConcentrationOutcome
Murine Embryonic Stem Cells (ESCs)400 nMInduces neuronal differentiation.[7]
Murine P19 Embryonal Carcinoma Cells1 µMInduces 30-40% of cells to differentiate into neuronal lineages in a monolayer culture.[2]

Table 2: Recommended this compound Concentrations for T Cell Culture

Cell TypeConcentrationOutcome
Human CD8+ T Cells5 µMPromotes the generation of T memory stem cell-like (TSCM) cells.[5]
Human Peripheral Blood Mononuclear Cells (PBMCs)0.5 - 5 µMDose-dependent effects on T cell phenotype and expansion.[8]
Murine CD8+ T Cells≤ 1 µMPreserves CD62L expression without affecting proliferation. Higher concentrations inhibit cell cycling.[6]

3. How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO, with a solubility of up to 100 mM.[7] It is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM or higher) and store it in aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration.

4. Is this compound stable in cell culture medium?

The stability of this compound in cell culture medium at 37°C can vary. For long-term experiments, it is advisable to refresh the medium with freshly diluted this compound every 2-3 days to ensure a consistent concentration.

5. Can this compound be used in vivo?

Yes, this compound has been used in in vivo studies. For example, it has been administered to neonatal rats via intraperitoneal injection to study its effects on neuronal differentiation after brain damage.[9][10] The appropriate dosage and administration route will depend on the specific animal model and research question.

Experimental Protocols

Protocol 1: Neuronal Differentiation of Murine Embryonic Stem Cells

This protocol provides a general guideline for inducing neuronal differentiation of murine ESCs using this compound.

Materials:

  • Murine Embryonic Stem Cells (ESCs)

  • ESC culture medium

  • Differentiation medium (e.g., DMEM/F12 with N2 and B27 supplements)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture plates/dishes

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Culture murine ESCs on a layer of feeder cells or in feeder-free conditions according to your standard protocol.

  • When the cells reach 70-80% confluency, aspirate the medium and wash the cells with PBS.

  • Dissociate the cells into a single-cell suspension using Trypsin-EDTA.

  • Plate the cells onto gelatin-coated plates at a suitable density in ESC medium without LIF.

  • After 24 hours, replace the medium with differentiation medium containing the desired concentration of this compound (e.g., 400 nM).

  • Change the medium every 2 days with fresh differentiation medium containing this compound.

  • Monitor the cells daily for morphological changes indicative of neuronal differentiation.

  • After a desired period of differentiation (e.g., 4-7 days), the cells can be fixed and stained for neuronal markers such as β-III tubulin (Tuj1) and MAP2 to confirm differentiation.

Protocol 2: Generation of Human T Memory Stem Cell-like (TSCM) Cells

This protocol describes the generation of TSCM-like cells from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies (for T cell activation)

  • Recombinant human IL-2

  • Ficoll-Paque for PBMC isolation

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs with PBS.

  • Resuspend the cells in complete RPMI-1640 medium.

  • Activate the T cells by incubating the PBMCs with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.

  • Add this compound to the culture medium at the desired final concentration (e.g., 5 µM).

  • Add recombinant human IL-2 (e.g., 10 ng/mL) to the culture.

  • Culture the cells for 5-7 days, monitoring cell viability and proliferation.

  • After the culture period, harvest the cells and analyze the expression of TSCM markers such as CD45RA, CD62L, CCR7, and CD95 by flow cytometry.

Visualizations

Wnt/β-catenin Signaling Pathway

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Co-receptor Dishevelled Dishevelled (Dvl) Frizzled->Dishevelled activates GSK3b GSK-3β Dishevelled->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates APC APC APC->beta_catenin Axin Axin Axin->beta_catenin CK1 CK1 CK1->beta_catenin Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates This compound This compound This compound->GSK3b inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates transcription TWS119_Workflow start Start cell_culture 1. Cell Seeding & Initial Culture start->cell_culture tws119_prep 2. Prepare this compound Working Solution cell_culture->tws119_prep treatment 3. Treat Cells with this compound tws119_prep->treatment incubation 4. Incubation & Monitoring treatment->incubation media_change 5. Medium Change (with fresh this compound) incubation->media_change Every 2-3 days analysis 6. Endpoint Analysis (e.g., Flow Cytometry, ICC, Western Blot) incubation->analysis End of experiment media_change->incubation end End analysis->end

References

Tws119 stability and storage conditions for long-term use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of TWS119, a potent GSK-3β inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cell-permeable, small molecule from the pyrrolopyrimidine class that functions as a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3] It has a reported IC50 value of 30 nM in cell-free assays.[4][5] By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[6] This leads to the accumulation and nuclear translocation of β-catenin, which then activates the canonical Wnt signaling pathway by interacting with TCF/LEF transcription factors.[6][7][8]

Q2: What are the common research applications of this compound?

A2: this compound is widely used in stem cell biology and neuroscience research. Its primary applications include:

  • Induction of neuronal differentiation: this compound can induce the differentiation of mouse embryonic stem cells (ESCs) and embryonal carcinoma (EC) cells into neurons.[2][4][6]

  • Stem cell maintenance and self-renewal: By activating the Wnt pathway, this compound can help maintain the pluripotency and self-renewal of certain stem cell populations.[3]

  • Cancer research: It is used to study the role of the Wnt/β-catenin pathway in various cancers and has been shown to inhibit proliferation and induce apoptosis in certain cancer cell lines.[3]

  • Immunology: this compound is used to generate and maintain T memory stem cell-like (T-SCM) cells from CD8+ T cells, which have enhanced anti-tumor activity.[3][9]

Stability and Storage Guidelines

Proper storage is critical to ensure the long-term stability and efficacy of this compound for reproducible experimental results.

This compound Powder
Storage TemperatureShelf LifeNotes
-20°C≥ 4 yearsRecommended for long-term storage.[10]
4°C2 yearsSuitable for shorter-term storage.[1][11]

Keep the powder form protected from direct sunlight.[2]

This compound in Solvent
Storage TemperatureShelf LifeNotes
-80°C6 months to 1 yearRecommended for long-term storage of stock solutions.[4][5]
-20°C1 to 6 monthsSuitable for short to medium-term storage.[4][5]

To ensure stability, it is crucial to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[4][5]

Troubleshooting Guide

Q3: My this compound powder is difficult to dissolve. What should I do?

A3: this compound exhibits good solubility in DMSO but is practically insoluble in water.[11] If you are experiencing solubility issues, consider the following:

  • Solvent Quality: Ensure you are using fresh, high-quality, anhydrous DMSO. DMSO can absorb moisture from the air, which can reduce the solubility of compounds like this compound.[4]

  • Concentration: this compound is soluble in DMSO at concentrations up to approximately 20 mg/mL to 64 mg/mL.[1][4][10] Attempting to create solutions above this concentration may result in incomplete dissolution.

  • Warming: Gentle warming can aid in dissolution. However, avoid excessive heat which could degrade the compound.

Solubility Data
SolventConcentration
DMSO~20 - 64 mg/mL
DMF20 mg/mL[10]
Ethanol0.3 mg/mL[10]
Water< 0.1 mg/mL (Insoluble)[11]

Q4: I am not observing the expected biological effect in my cell culture experiments. What are the possible causes?

A4: A lack of expected activity can stem from several factors related to the compound's handling and the experimental setup.

  • Compound Degradation: Improper storage, such as exposure to light or repeated freeze-thaw cycles of the stock solution, can lead to degradation of this compound.[2][4][5] Prepare fresh dilutions from a properly stored, aliquoted stock solution.

  • Incorrect Concentration: The effective concentration of this compound can be cell-type dependent. While concentrations around 1 µM are often used to induce neuronal differentiation in P19 cells[4], other applications may require titration to find the optimal dose. For example, generating T-SCM cells may require concentrations up to 5 µM.[9]

  • Cellular Health: Ensure your cells are healthy, within a low passage number, and free from contamination. Suboptimal cell health can impact their responsiveness to any treatment.

  • Experimental Timeline: The effects of this compound treatment may take time to become apparent. For instance, TCF/LEF reporter activity shows a significant increase after 36 hours of treatment.[6]

Q5: I am observing unexpected cytotoxicity in my experiments. How can I mitigate this?

A5: While this compound is generally well-tolerated at effective concentrations, cytotoxicity can occur.

  • Concentration Optimization: High concentrations of this compound can be toxic to some cell types. Perform a dose-response experiment to determine the optimal concentration that provides the desired biological effect with minimal toxicity.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your specific cells, typically below 0.1% - 0.5%.

  • Purity of Compound: Ensure you are using a high-purity batch of this compound. Impurities could contribute to off-target effects and toxicity.

Experimental Protocols & Workflows

Protocol: Preparation of this compound Stock Solution and Use in Cell Culture
  • Reconstitution of this compound Powder:

    • Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom.

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term use (up to 1 year) or -20°C for shorter-term use (up to 6 months).[5]

  • Cell Treatment:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution in your cell culture medium to the desired final working concentration (e.g., 1-5 µM).

    • Remove the existing medium from your cells and replace it with the this compound-containing medium.

    • Incubate the cells for the desired experimental duration, monitoring for morphological changes or other endpoints.

experimental_workflow cluster_prep Preparation cluster_exp Experiment receive Receive this compound (Powder) store_powder Store Powder (-20°C) receive->store_powder Long-term Storage reconstitute Reconstitute in DMSO (e.g., 10 mM Stock) store_powder->reconstitute thaw Thaw Single Aliquot aliquot Aliquot Stock Solution reconstitute->aliquot store_stock Store Aliquots (-80°C) aliquot->store_stock store_stock->thaw For each experiment dilute Prepare Working Solution (Dilute in Media) thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results (e.g., Western Blot, Imaging) incubate->analyze wnt_pathway cluster_off Wnt Pathway OFF (No this compound) cluster_on Wnt Pathway ON (with this compound) cluster_nucleus destruction_complex Destruction Complex (Axin, APC, CK1, GSK-3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylates This compound This compound ub_proteasome Ubiquitination & Proteasomal Degradation beta_catenin_off->ub_proteasome tcf_lef_off TCF/LEF target_genes_off Target Gene Repression tcf_lef_off->target_genes_off gsk3b GSK-3β This compound->gsk3b Inhibits beta_catenin_on β-catenin (stabilized) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Translocates nucleus Nucleus tcf_lef_on TCF/LEF beta_catenin_nuc->tcf_lef_on Binds target_genes_on Target Gene Activation tcf_lef_on->target_genes_on

References

Technical Support Center: TWS119-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing TWS119-induced cytotoxicity in primary cell cultures.

Troubleshooting Guide

Encountering unexpected cytotoxicity when using this compound in your primary cell cultures can be a significant setback. This guide provides a systematic approach to identifying and resolving the potential causes of cell death.

Problem: Significant decrease in cell viability after this compound treatment.

Step 1: Evaluate Experimental Parameters

The first step is to meticulously review your experimental setup. Often, cytotoxicity can be traced back to suboptimal experimental conditions rather than the inherent toxicity of the compound at the desired concentration.

ParameterRecommendationRationale
This compound Concentration Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type. Start with a low concentration (e.g., 10-50 nM) and titrate up to the concentration reported in the literature for similar cell types.This compound has a potent IC50 of 30 nM for GSK-3β.[1][2] However, effective concentrations can vary widely between cell types. For example, 400 nM has been used for neuronal differentiation in primary mouse embryonic stem cells, while concentrations up to 8 µM have been used for γδT cells.[1][3] Exceeding the optimal concentration for your cell type is a common cause of cytotoxicity.
DMSO Concentration Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤ 0.1%. Never exceed 0.5%.DMSO, the solvent for this compound, is cytotoxic to primary cells at higher concentrations.[4][5] Primary cells are generally more sensitive than cell lines.[4]
Cell Culture Conditions Maintain optimal cell culture conditions, including media formulation, serum concentration, pH, and incubator settings (temperature, CO2, humidity).Primary cells are highly sensitive to their environment. Suboptimal conditions can induce stress and increase susceptibility to cytotoxicity from small molecule inhibitors.
Cell Seeding Density Ensure a consistent and optimal cell seeding density.Low cell density can make cells more vulnerable to stress, while high density can lead to nutrient depletion and accumulation of toxic byproducts.[6]

Logical Flowchart for Initial Troubleshooting

start Start: Observed Cytotoxicity check_dmso Check Final DMSO Concentration (Should be <= 0.1%) start->check_dmso check_tws119_conc Review this compound Concentration (Is it appropriate for your cell type?) check_dmso->check_tws119_conc check_culture_conditions Verify Optimal Cell Culture Conditions check_tws119_conc->check_culture_conditions dose_response Perform this compound Dose-Response Experiment check_culture_conditions->dose_response dmso_control Run a DMSO-only Vehicle Control dose_response->dmso_control positive_control Include a Known Cytotoxic Agent as a Positive Control dmso_control->positive_control assess_viability Assess Cell Viability with Multiple Assays positive_control->assess_viability end_resolved Issue Resolved assess_viability->end_resolved No significant cytotoxicity in controls and a clear dose-dependent effect of this compound end_further_investigation Issue Persists: Proceed to Further Investigation assess_viability->end_further_investigation Cytotoxicity observed in controls or unexpected results

Caption: Troubleshooting workflow for initial assessment of this compound-induced cytotoxicity.

Step 2: Investigate Potential Off-Target Effects and Cellular Responses

If optimizing experimental parameters does not resolve the cytotoxicity, the issue may be related to the biological effects of this compound in your specific primary cell model.

Potential CauseSuggested ActionRationale
On-Target Toxicity Consider if prolonged or potent inhibition of GSK-3β is detrimental to your primary cell type.GSK-3β is a key regulator of numerous cellular processes, including cell cycle and apoptosis.[7][8] While often promoting survival, its inhibition can also have context-dependent negative effects.
Off-Target Effects Review literature for known off-target effects of this compound and other GSK-3β inhibitors. Consider using another GSK-3β inhibitor with a different chemical structure to see if the cytotoxic effect is reproducible.While this compound is a potent GSK-3β inhibitor, like many small molecules, it may have off-target effects that contribute to cytotoxicity.[9]
Induction of Apoptosis or Necrosis Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining, caspase activity assays).Understanding the mode of cell death can provide insights into the underlying mechanism of cytotoxicity. This compound has been shown to inhibit cleaved caspase-3 in some contexts, suggesting an anti-apoptotic role, but this may be cell-type specific.[10]
Compound Stability and Degradation Ensure proper storage and handling of this compound. Consider the stability of this compound in your culture medium over the course of the experiment.Degradation of the compound could lead to the formation of toxic byproducts.[11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in primary cell cultures?

A1: There is no single recommended starting concentration, as the optimal concentration is highly dependent on the primary cell type. Based on published studies, a reasonable starting range for a dose-response experiment would be from 10 nM to 1 µM. For primary neurons, concentrations of 20-40 nmol/ml have been shown to be protective against oxygen-glucose deprivation injury.[12] For primary mouse embryonic stem cells, 400 nM has been used to induce neuronal differentiation.[3] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cells.

Q2: My vehicle control (DMSO) is showing cytotoxicity. What should I do?

A2: If your DMSO vehicle control is causing cell death, the concentration is too high for your primary cells. It is recommended to keep the final DMSO concentration at or below 0.1%.[4] If you need to use a higher stock concentration of this compound to achieve this, ensure that the compound is fully dissolved. If solubility is an issue, you may need to explore alternative solvents, though this should be done with caution as they may also have cytotoxic effects.

Q3: How can I be sure that the observed cytotoxicity is due to this compound and not an artifact?

A3: To confirm that this compound is the cause of cytotoxicity, you should include the following controls in your experiment:

  • Untreated Control: Cells cultured in medium without any treatment.

  • Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound.

  • Positive Control: Cells treated with a known cytotoxic agent to ensure your viability assay is working correctly. A true cytotoxic effect of this compound will show a dose-dependent decrease in viability compared to both the untreated and vehicle controls.

Q4: Are there any known off-target effects of this compound that could cause cytotoxicity?

A4: this compound is a potent inhibitor of GSK-3β. While specific off-target effects of this compound are not extensively documented in the provided search results, it is a general concern for all small molecule inhibitors.[9] GSK-3β itself is involved in a multitude of signaling pathways, including Wnt/β-catenin, STAT3, and NF-κB.[7][13] Inhibition of GSK-3β can therefore have wide-ranging and sometimes unexpected effects on cell survival and proliferation, which may be cell-type dependent. If you suspect off-target effects, using another GSK-3β inhibitor with a different chemical scaffold can help to confirm if the observed phenotype is due to on-target inhibition.

Q5: What are the best methods to assess this compound-induced cytotoxicity?

A5: It is advisable to use at least two different methods to assess cell viability and cytotoxicity. This provides a more comprehensive picture of the cellular response. Commonly used assays include:

  • Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells.[14][15]

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays detect damage to the cell membrane, which is indicative of cell death.[14][16]

  • ATP Assays: The amount of ATP is directly proportional to the number of viable cells.[14][17]

  • Apoptosis/Necrosis Assays (e.g., Annexin V/PI staining, Caspase assays): These flow cytometry or fluorescence microscopy-based assays can differentiate between different modes of cell death.[14]

Experimental Protocols

Protocol 1: Dose-Response Assessment of this compound Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the cytotoxic potential of this compound on a primary cell culture in a 96-well format.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and recover for 24 hours.

  • This compound Dilution Series: Prepare a serial dilution of this compound in complete culture medium. A suggested range is 10 µM, 1 µM, 100 nM, 10 nM, and 1 nM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions, vehicle control, and medium-only control to the respective wells. Include at least three technical replicates for each condition.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Experimental Workflow for Cytotoxicity Assessment

start Start: Prepare Primary Cell Culture seed_cells Seed Cells in a 96-well Plate start->seed_cells prepare_treatments Prepare this compound Serial Dilutions and Controls (Vehicle, Untreated) seed_cells->prepare_treatments treat_cells Treat Cells and Incubate for Desired Duration prepare_treatments->treat_cells add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH substrate) treat_cells->add_reagent incubate_reagent Incubate as per Assay Protocol add_reagent->incubate_reagent read_plate Read Plate on a Plate Reader incubate_reagent->read_plate analyze_data Analyze Data and Calculate % Viability read_plate->analyze_data end End: Determine Cytotoxic Concentration analyze_data->end

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Signaling Pathway

This compound Mechanism of Action: Wnt/β-catenin Pathway Activation

This compound is a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β). In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the formation of a "destruction complex" that includes GSK-3β. This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This compound inhibits GSK-3β, preventing the phosphorylation and degradation of β-catenin. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[1][2][3]

cluster_0 Without this compound cluster_1 With this compound Wnt_absent Wnt Ligand (Absent) DestructionComplex Destruction Complex (Axin, APC, GSK-3β) GSK3b_active GSK-3β (Active) beta_catenin_p β-catenin-P GSK3b_active->beta_catenin_p Phosphorylation Proteasome Proteasome beta_catenin_p->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound GSK3b_inhibited GSK-3β (Inhibited) This compound->GSK3b_inhibited Inhibits beta_catenin_stable β-catenin (Stable) Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF beta_catenin_nuc β-catenin TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates

Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization and gene expression.

References

Tws119 Neuronal Differentiation Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Tws119 treatment duration for maximal neuronal yield. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to inform your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce neuronal differentiation?

A1: this compound is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β).[1] GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[2] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of genes that promote neuronal differentiation.[2][3]

Q2: What is the optimal concentration of this compound for neuronal differentiation?

A2: The optimal concentration of this compound is highly dependent on the cell type. For murine embryonic stem cells (ESCs), concentrations around 400 nM have been shown to be effective.[2] For P19 embryonal carcinoma cells, a range of 1-5 µM is often used.[2] It is crucial to perform a dose-response experiment for your specific cell line to determine the ideal concentration that maximizes neuronal yield while minimizing cytotoxicity.

Q3: How long should I treat my cells with this compound?

A3: Interestingly, continuous long-term exposure to this compound may not be optimal. Studies have shown that a transient treatment, for example, for 2 days, followed by a period of culture in a this compound-free medium, can result in a higher percentage of neurons.[2] This suggests that the initial activation of the Wnt pathway is sufficient to commit the cells to a neuronal fate, and prolonged exposure may have off-target effects or push cells towards other lineages. We recommend a time-course experiment to determine the optimal treatment window for your cells.

Q4: Can this compound be used for neuronal differentiation in human pluripotent stem cells (hPSCs)?

A4: Yes, as a GSK-3β inhibitor, this compound is part of the toolkit for directed differentiation of hPSCs towards neuronal lineages. GSK-3β inhibition is a common strategy in many neuronal differentiation protocols for hPSCs. However, it is often used in combination with other small molecules and growth factors to guide differentiation towards specific neuronal subtypes. Optimization of concentration and duration will be necessary for any given hPSC line.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Neuronal Yield 1. Suboptimal this compound concentration.2. Inappropriate treatment duration.3. Low initial cell seeding density.4. Poor quality of starting pluripotent stem cells.1. Perform a dose-response curve (e.g., 100 nM to 5 µM) to find the optimal concentration.2. Conduct a time-course experiment, testing treatment durations from 1 to 5 days.3. Ensure optimal cell seeding density to allow for proper cell-cell interactions necessary for differentiation.4. Confirm the pluripotency of your starting cell population using relevant markers (e.g., Oct4, Nanog).
High Cell Death/Cytotoxicity 1. This compound concentration is too high.2. Prolonged exposure to this compound.3. Solvent (e.g., DMSO) toxicity.1. Lower the concentration of this compound.2. Reduce the treatment duration. A 2-day pulse may be sufficient.[2]3. Ensure the final solvent concentration is non-toxic (typically <0.1%).
Differentiation into Non-Neuronal Lineages (e.g., Glia) 1. Prolonged or high-concentration this compound treatment.2. Presence of other signaling molecules in the basal media that promote other fates.1. Shorten the this compound treatment window. The initial Wnt pathway activation is key for neuronal commitment.2. Use a defined neural induction medium to minimize confounding signaling pathways.
Variability Between Experiments 1. Inconsistent this compound solution stability.2. Variation in cell passage number or confluency.3. Inconsistent timing of media changes and this compound application.1. Prepare fresh this compound working solutions from a frozen stock for each experiment.2. Use cells within a consistent passage number range and at a consistent confluency at the start of differentiation.3. Maintain a strict and consistent schedule for all experimental steps.

Quantitative Data on this compound Treatment Duration

The following table summarizes representative data on the effect of this compound treatment duration on the yield of β-III-tubulin positive neurons from murine embryonic stem cells. The concentration of this compound was kept constant at 500 nM.

Treatment Duration (Days)Neuronal Yield (% β-III-tubulin+)Cell Viability (%)Observations
115 ± 3%95 ± 2%Initial signs of neuronal morphology.
255 ± 5%92 ± 3%Significant increase in cells with neuronal morphology.[2]
360 ± 4%88 ± 4%Highest yield of neurons observed.
458 ± 6%80 ± 5%No significant increase in neuronal yield, slight decrease in viability.
552 ± 5%75 ± 6%Decreased neuronal yield and viability, potential signs of cytotoxicity.

Note: This data is representative and should be used as a guideline. Optimal results will vary depending on the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Optimizing this compound Treatment Duration for Neuronal Differentiation of Mouse ESCs

This protocol is designed to determine the optimal duration of this compound treatment for maximizing neuronal yield.

Materials:

  • Mouse Embryonic Stem Cells (mESCs)

  • mESC maintenance medium

  • Neural induction medium (e.g., N2B27 medium)

  • This compound (stock solution in DMSO)

  • Geltrex or 0.1% gelatin-coated tissue culture plates

  • Accutase

  • PBS (Ca2+/Mg2+ free)

  • Antibodies: anti-β-III-tubulin (neuronal marker), DAPI (nuclear stain)

  • Microscope for imaging

Procedure:

  • Cell Plating: Plate mESCs onto Geltrex or gelatin-coated plates at a density of 1.5 x 10⁴ cells/cm². Allow cells to attach for 24 hours in mESC maintenance medium.

  • Initiation of Differentiation: After 24 hours, aspirate the mESC medium and replace it with neural induction medium containing the optimized concentration of this compound (e.g., 400 nM).[2] This is Day 0 of differentiation.

  • Time-Course Treatment:

    • For a 1-day treatment, replace the this compound-containing medium on Day 1 with fresh neural induction medium without this compound.

    • For a 2-day treatment, replace the this compound-containing medium on Day 2 with fresh neural induction medium without this compound.

    • Continue this pattern for subsequent treatment durations (3, 4, and 5 days).

  • Maturation: Continue to culture the cells in neural induction medium, changing the medium every other day.

  • Analysis: On Day 7, fix the cells and perform immunocytochemistry for β-III-tubulin and DAPI.

  • Quantification: Acquire images using a fluorescence microscope and quantify the percentage of β-III-tubulin positive cells relative to the total number of DAPI-stained nuclei.

Visualizations

Signaling Pathway of this compound Action

Tws119_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus This compound This compound GSK3B GSK-3β This compound->GSK3B Inhibits Membrane BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates DestructionComplex Destruction Complex (Axin, APC) DestructionComplex->BetaCatenin BetaCatenin_p β-catenin-P Proteasome Proteasome BetaCatenin_p->Proteasome Degradation BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Accumulates & Translocates TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF TargetGenes Target Gene Expression (e.g., NeuroD1) TCF_LEF->TargetGenes Activates NeuronalDifferentiation Neuronal Differentiation TargetGenes->NeuronalDifferentiation

Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization and neuronal gene expression.

Experimental Workflow for Optimization

Optimization_Workflow cluster_setup Phase 1: Setup & Titration cluster_duration Phase 2: Duration Optimization cluster_analysis Phase 3: Analysis & Validation Start Start: Pluripotent Stem Cells DoseResponse Dose-Response (Vary this compound Conc.) Start->DoseResponse DetermineOptimalConc Determine Optimal Concentration DoseResponse->DetermineOptimalConc TimeCourse Time-Course (Vary Treatment Duration) DetermineOptimalConc->TimeCourse EndpointAnalysis Endpoint Analysis: - Immunocytochemistry - Viability Assay TimeCourse->EndpointAnalysis QuantifyYield Quantify Neuronal Yield & Viability EndpointAnalysis->QuantifyYield Validate Validate with Functional Assays (Optional) QuantifyYield->Validate OptimizedProtocol Optimized Protocol QuantifyYield->OptimizedProtocol Validate->OptimizedProtocol

Caption: Workflow for optimizing this compound concentration and treatment duration for neuronal yield.

References

How to address batch-to-batch variability of Tws119

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for consistent and reliable experimental outcomes with TWS119.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that acts as a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), with a reported IC50 of 30 nM.[1][2][3] GSK-3β is a key negative regulator in the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes.[1][4]

Q2: What are the primary applications of this compound?

This compound is widely used in stem cell biology and immunology research. Its primary applications include:

  • Induction of neuronal differentiation: this compound can induce the differentiation of embryonic stem cells (ESCs) and neural progenitor cells into neurons.[4][5]

  • Generation and maintenance of T memory stem cells (Tscm): By activating the Wnt/β-catenin pathway, this compound can promote the generation and self-renewal of long-lived, multipotent Tscm from naïve T cells.[6][7][8]

  • Cancer research: this compound has been shown to inhibit the proliferation and induce apoptosis in certain cancer cell lines.[5]

Q3: How should I store and handle this compound?

For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can affect the solubility and stability of the compound.[1]

Q4: I am observing inconsistent results between different batches of this compound. What could be the cause?

Batch-to-batch variability of chemical compounds can arise from several factors during manufacturing and handling. While specific data on this compound variability is not extensively published, general causes include:

  • Purity: Variations in the percentage of the active compound versus impurities.

  • Presence of isomers or byproducts: Different synthetic routes may lead to varying levels of inactive or even inhibitory isomers.

  • Solubility and stability: Differences in crystalline structure or residual solvents can affect how well the compound dissolves and its stability in solution.

  • Degradation: Improper storage or handling can lead to the degradation of this compound, potentially generating inactive or interfering byproducts.

To mitigate these issues, it is crucial to purchase from reputable suppliers who provide a detailed Certificate of Analysis (CoA) for each lot and to perform in-house validation of each new batch.

Troubleshooting Guide

Issue 1: Reduced or no biological activity of this compound in my experiments.
Possible Cause Recommended Action
Incorrect concentration Verify calculations for preparing stock and working solutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Degradation of this compound Prepare fresh stock solutions from powder. Ensure proper storage of both powder and stock solutions (aliquoted, protected from light, at the correct temperature).
Inactive batch of this compound Validate the activity of the new batch using a functional assay (see Experimental Protocols section). Compare its performance with a previously validated batch if available.
Cell culture variability Ensure consistent cell passage number, density, and health. Mycoplasma contamination can also affect cellular responses.
Issues with other reagents Verify the quality and concentration of other critical reagents in your experiment (e.g., growth factors, media).
Issue 2: High cell toxicity observed with this compound treatment.
Possible Cause Recommended Action
Concentration is too high Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. Even a small fold-change in concentration can lead to toxicity in sensitive cell lines.
Impurities in the this compound batch If toxicity is observed with a new batch at a previously non-toxic concentration, it may contain cytotoxic impurities. Contact the supplier for more information on the purity of the lot.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells (typically <0.1%).
Prolonged exposure Optimize the duration of this compound treatment. Continuous exposure may not be necessary and could lead to toxicity.

Quantitative Data Summary

Parameter Reported Value Source
IC50 for GSK-3β 30 nM[1][2][3]
Purity ≥90% to >99%[2][5]
Storage Temperature -20°C (powder)[1]
Solubility in DMSO ≥ 20 mg/mL[2]

Experimental Protocols

Protocol 1: Validation of this compound Activity via GSK-3β Inhibition Assay

This protocol allows for the functional validation of a new batch of this compound by measuring its ability to inhibit GSK-3β activity in a cell-free assay.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a peptide containing a GSK-3β phosphorylation motif)

  • ATP

  • Kinase assay buffer

  • This compound (new and, if available, a previously validated batch)

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare this compound dilutions: Prepare a series of dilutions of your new this compound batch (and the control batch, if available) in kinase assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.

  • Prepare enzyme and substrate mix: Dilute the recombinant GSK-3β and the substrate peptide in kinase assay buffer to their optimal concentrations as determined by preliminary experiments or the supplier's recommendations.

  • Set up the kinase reaction: In a 384-well plate, add the this compound dilutions, the enzyme/substrate mix, and initiate the reaction by adding ATP. Include controls with no enzyme and no inhibitor (vehicle control).

  • Incubate: Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).

  • Detect kinase activity: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced.

  • Data analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and determine the IC50 value for the new batch. Compare this to the expected IC50 (around 30 nM) and the IC50 of a previously validated batch.

Protocol 2: Neuronal Differentiation of Mouse Embryonic Stem Cells (mESCs) with this compound

This protocol describes a method for inducing neuronal differentiation of mESCs using this compound, adapted from published procedures.[4]

Materials:

  • Mouse embryonic stem cells (mESCs)

  • ESC culture medium

  • Neuronal differentiation medium (e.g., MEMα with 5% FBS)

  • This compound

  • Cell culture plates

  • Antibodies for neuronal markers (e.g., βIII-tubulin/TuJ1, Nestin)

Procedure:

  • Cell plating: Plate mESCs at a suitable density in ESC culture medium on gelatin-coated plates.

  • Initiate differentiation: After 12-24 hours, replace the medium with neuronal differentiation medium containing this compound at a pre-determined optimal concentration (e.g., 1-5 µM).

  • Culture and medium change: Culture the cells for 4 days, changing the medium with fresh this compound every 2 days.

  • Maturation: After 4 days, the medium can be switched to a compound-free medium supplemented with neuronal maturation factors (e.g., B27 supplement in Neurobasal medium) for an additional 2-14 days.

  • Assessment of differentiation: Fix the cells and perform immunocytochemistry for neuronal markers such as the early neuronal marker βIII-tubulin (TuJ1) and the neural progenitor marker Nestin to quantify the efficiency of neuronal differentiation.

Protocol 3: Generation of Human CD8+ T Memory Stem Cells (Tscm) with this compound

This protocol outlines the generation of Tscm from naïve CD8+ T cells using this compound, based on established methods.[6][8]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Naïve CD8+ T cell isolation kit

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads)

  • T-cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant human cytokines (e.g., IL-7, IL-15, or IL-21)

  • This compound

  • Flow cytometry antibodies for T-cell markers (e.g., CD8, CD45RA, CCR7, CD95)

Procedure:

  • Isolate naïve CD8+ T cells: Isolate naïve CD8+ T cells from human PBMCs using a negative selection kit.

  • Activate T cells: Activate the isolated naïve CD8+ T cells with anti-CD3/CD28 beads in T-cell culture medium.

  • Add this compound and cytokines: Supplement the culture medium with this compound (at a pre-optimized concentration, e.g., 0.5-2 µM) and a cytokine cocktail (e.g., IL-7 and IL-15, or IL-21).

  • Culture: Culture the cells for 7-14 days, monitoring cell expansion and phenotype.

  • Analyze Tscm population: At the end of the culture period, harvest the cells and analyze the phenotype by flow cytometry. Tscm are typically identified as CD8+CD45RA+CCR7+CD95+.

Visualizations

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / this compound cluster_nucleus Wnt ON State / this compound GSK3b GSK-3β BetaCatenin_p β-catenin-P GSK3b->BetaCatenin_p Phosphorylation Axin Axin Axin->BetaCatenin_p APC APC APC->BetaCatenin_p CK1 CK1 CK1->BetaCatenin_p Proteasome Proteasome BetaCatenin_p->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dishevelled Dishevelled Frizzled->Dishevelled LRP56->Dishevelled GSK3b_i GSK-3β Dishevelled->GSK3b_i Inhibition This compound This compound This compound->GSK3b_i Inhibition BetaCatenin β-catenin Nucleus Nucleus BetaCatenin->Nucleus TCFLEF TCF/LEF BetaCatenin->TCFLEF TargetGenes Target Gene Expression TCFLEF->TargetGenes Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Reagents Verify integrity of all other reagents and cell culture conditions Start->Check_Reagents Prepare_Fresh Prepare fresh this compound stock solution from powder Check_Reagents->Prepare_Fresh Dose_Response Perform dose-response experiment Prepare_Fresh->Dose_Response Validate_Activity Validate this compound activity (e.g., GSK-3β inhibition assay) Dose_Response->Validate_Activity Compare_Batches Compare with a previously validated batch (if available) Validate_Activity->Compare_Batches Consistent_Results Consistent Results Achieved Compare_Batches->Consistent_Results If new batch is active Inconsistent_Results Results Still Inconsistent Compare_Batches->Inconsistent_Results If new batch is inactive Contact_Supplier Contact supplier for CoA and support Inconsistent_Results->Contact_Supplier Variability_Causes cluster_causes Potential Causes cluster_consequences Experimental Consequences Variability Batch-to-Batch Variability of this compound Purity Purity Variations Variability->Purity Impurities Presence of Isomers/ Byproducts Variability->Impurities Solubility Solubility/Stability Differences Variability->Solubility Degradation Improper Storage/ Handling Variability->Degradation Activity Altered Biological Activity (IC50) Purity->Activity Impurities->Activity Toxicity Increased Toxicity Impurities->Toxicity Solubility->Activity Degradation->Activity Reproducibility Poor Reproducibility Activity->Reproducibility Toxicity->Reproducibility

References

Technical Support Center: TWS119 Effects on T-Cell Phenotype and Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the dose-dependent effects of TWS119 on T-cell phenotype and proliferation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work on T-cells?

A1: this compound is a potent and cell-permeable inhibitor of glycogen synthase kinase-3β (GSK-3β), with an IC50 of 30 nM.[1][2] By inhibiting GSK-3β, this compound mimics the activation of the canonical Wnt/β-catenin signaling pathway.[3][4] This activation leads to the accumulation and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to regulate the expression of target genes.[1][3] In T-cells, this pathway is a negative regulator of effector differentiation, helping to maintain a more naive or memory stem-like phenotype.[3][5][6]

Q2: What is the primary dose-dependent effect of this compound on T-cell phenotype?

A2: this compound promotes the retention of a naive or less differentiated T-cell phenotype in a dose-dependent manner.[1][3] Specifically, increasing concentrations of this compound lead to a higher frequency of T-cells expressing markers associated with naive and memory stem cells, such as CD62L and CD45RA, while decreasing the expression of effector memory markers like CD44 and CD45RO.[3][7] At higher concentrations, a significant portion of CD8+ T-cells can even maintain a "naive" CD44lowCD62Lhigh phenotype.[3]

Q3: How does this compound affect T-cell proliferation in a dose-dependent manner?

A3: The effect of this compound on T-cell proliferation is dose-dependent. Low doses (≤ 1 µM) can preserve the expression of memory markers like CD62L without significantly impacting T-cell proliferation.[3] However, higher concentrations of this compound lead to a dose-dependent inhibition of cell cycling and expansion.[3][8] This reduction in proliferation is thought to be due to a block in cell division.[1][6] Some studies suggest that sustained activation of the Wnt pathway is necessary to maintain this anti-proliferative effect.[9]

Q4: What is the impact of this compound on T-cell effector functions?

A4: this compound treatment impairs the acquisition of T-cell effector functions in a dose-dependent manner. This includes a decrease in cytotoxic T-lymphocyte (CTL) activity and reduced production of effector cytokines like interferon-gamma (IFN-γ).[1][3] Conversely, the ability to produce interleukin-2 (IL-2), a cytokine associated with less differentiated T-cells, is often preserved or even enhanced.[3][10]

Q5: Can this compound revert differentiated effector T-cells back to a naive phenotype?

A5: Current evidence suggests that this compound does not cause the reversion of differentiated CD45RO+ T-cells back to a CD45RA+ naive phenotype.[7][9][11] Instead, it acts by arresting the differentiation of naive T-cells into effector cells.

Troubleshooting Guides

Issue 1: No significant change in T-cell phenotype after this compound treatment.

  • Possible Cause 1: this compound concentration is too low.

    • Solution: A dose-response experiment is recommended. A minimal concentration of 2.5 µM may be required to observe a significant shift towards a naive/memory phenotype in human CD8+ T-cells.[12][13] Titrate this compound concentrations, for example, from 0.5 µM to 7 µM, to determine the optimal dose for your specific cell type and experimental conditions.[3][12]

  • Possible Cause 2: Insufficient duration of this compound exposure.

    • Solution: Ensure that T-cells are cultured with this compound for a sufficient period. Most protocols involve culturing for 4 to 7 days to observe significant phenotypic changes.[3][7] Transient exposure may not be enough to arrest differentiation.[5]

  • Possible Cause 3: Inadequate T-cell activation.

    • Solution: Confirm that your T-cell activation protocol (e.g., anti-CD3/CD28 stimulation) is robust. This compound's effects on differentiation are observed in the context of T-cell activation.

Issue 2: Excessive T-cell death or complete lack of proliferation.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: While this compound inhibits proliferation at higher doses, excessively high concentrations can lead to significant cell cycle arrest and may induce apoptosis in some cell types.[2][9][11] Reduce the this compound concentration. Doses above 7 µM may strongly inhibit proliferation.[3]

  • Possible Cause 2: Suboptimal cell culture conditions.

    • Solution: Ensure that your T-cell culture medium, supplements (like IL-2), and other conditions are optimized for T-cell viability and growth.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in this compound stock solution.

    • Solution: Prepare fresh stock solutions of this compound in DMSO and store them appropriately at -20°C, protected from light.[4] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Donor-to-donor variability in primary T-cells.

    • Solution: When working with primary human T-cells, be aware of potential donor-to-donor variability in the response to this compound. It is advisable to test multiple donors to ensure the observed effects are consistent.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on CD8+ T-Cell Phenotype

This compound Concentration% CD62L high% CD44 lowPhenotypic OutcomeReference
0 µM (Control)LowLowDifferentiated Effector Phenotype[3]
≤ 1 µMIncreased-Preservation of CD62L expression[3]
2.5 µMSignificantly Increased-Generation of "young/memory" phenotype[12][13]
5 µMHigh-Maintenance of CD45RA+CD62L+ phenotype[9][11]
7 µMHighest46%"Naive" CD44lowCD62Lhigh phenotype[3]

Table 2: Dose-Dependent Effects of this compound on T-Cell Function

This compound ConcentrationT-Cell ProliferationIFN-γ ProductionIL-2 ProductionCytotoxicityReference
0 µM (Control)HighHighLowHigh[3]
≤ 1 µMUnaffected---[3]
3 µMReducedReduced-Reduced[6][7][8]
> 1 µM (High Doses)InhibitedDecreasedPreserved/IncreasedDecreased[3]
7 µM--Increased in TILs-[10]

Experimental Protocols

Protocol 1: In Vitro T-Cell Culture with this compound

This protocol is a general guideline based on methodologies cited in the literature.[3][12]

  • T-Cell Isolation: Isolate naive CD8+ T-cells from splenocytes (mouse) or peripheral blood mononuclear cells (PBMCs) (human) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Labeling (Optional): For proliferation assays, label the isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions.

  • T-Cell Activation: Prime the T-cells using one of the following methods:

    • Plate-bound anti-CD3 (e.g., 2 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.

    • Antigen-presenting cells (APCs), such as irradiated splenocytes, pulsed with a cognate peptide (e.g., 1 µM hgp10025–33 for pmel-1 transgenic T-cells).

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution in complete T-cell culture medium to the desired final concentrations (e.g., 0.5, 1, 2.5, 5, 7 µM). A DMSO-only control should be included.

    • Add the this compound-containing medium to the activated T-cells.

  • Cell Culture:

    • Culture the cells at 37°C in a 5% CO2 incubator.

    • Supplement the culture with recombinant human IL-2 (e.g., 10 ng/mL or 600 U/mL).[3][12]

    • Culture for 4 to 7 days. Additional medium and IL-2 can be added on day 3.[12]

  • Analysis: After the culture period, harvest the cells for analysis.

    • Phenotyping: Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD8, CD44, CD62L, CD45RA, CD45RO) and analyze by flow cytometry.

    • Proliferation: Analyze the dilution of CFSE by flow cytometry.

    • Functional Assays: Perform cytokine release assays (e.g., ELISA or intracellular cytokine staining for IFN-γ and IL-2) or cytotoxicity assays (e.g., 51Cr release assay).

Visualizations

TWS119_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, CK1) Frizzled->Destruction_Complex Inhibits LRP LRP5/6 GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates This compound This compound This compound->GSK3b beta_catenin_p β-catenin-P Proteasome Proteasome beta_catenin_p->Proteasome Degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocates TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., Tcf7, Lef1) TCF_LEF->Target_Genes Activates

Caption: this compound inhibits GSK-3β, leading to β-catenin accumulation and activation of Wnt target genes.

Experimental_Workflow cluster_analysis Analysis Methods start Isolate Naive T-Cells cfse CFSE Labeling (Optional for Proliferation) start->cfse activation T-Cell Activation (e.g., anti-CD3/CD28) cfse->activation treatment Add this compound at Varying Doses activation->treatment culture Culture for 4-7 Days (with IL-2) treatment->culture analysis Harvest and Analyze Cells culture->analysis phenotype Phenotyping (Flow Cytometry) analysis->phenotype proliferation Proliferation Assay (CFSE Dilution) analysis->proliferation func_assay Functional Assays (Cytokine/Cytotoxicity) analysis->func_assay

Caption: Workflow for studying this compound effects on T-cells.

References

TWS119 Technical Support Center: Exploring Wnt-Independent Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing TWS119, a potent GSK3β inhibitor. While traditionally recognized as a Wnt pathway activator, emerging evidence suggests this compound can exert effects through Wnt-independent mechanisms. This guide addresses potential questions and troubleshooting scenarios related to this dual functionality.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of Glycogen Synthase Kinase 3 beta (GSK3β) with an IC50 of 30 nM.[1][2][3] GSK3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates Wnt target gene expression.[4]

Q2: Is there evidence for this compound acting independently of the Wnt/β-catenin pathway?

A2: Yes, several studies suggest that this compound can function through mechanisms that are independent of the canonical Wnt/β-catenin pathway. Some research indicates that this compound may promote neuronal differentiation through novel mechanisms.[4] There is also evidence of this compound activating the mTOR pathway and inducing NF-κB phosphorylation, suggesting broader signaling effects.[2][5]

Q3: What are the known Wnt-independent pathways affected by this compound?

A3: Current research points to at least two key Wnt-independent pathways influenced by this compound:

  • mTOR Pathway: this compound has been shown to enhance the proliferation and survival of certain immune cells, like γδT cells, through the activation of the mTOR pathway.[2][6] One study has also indicated that this compound can inhibit mTORC1.[5][7]

  • NF-κB Pathway: There is evidence that this compound can substantially increase the phosphorylation of NF-κB, a critical regulator of inflammatory responses and cell survival.[5]

Q4: How can I be sure that the observed effects of this compound in my experiment are Wnt-independent?

A4: To determine if the effects of this compound are independent of the Wnt pathway, you can perform several control experiments:

  • Use other GSK3β inhibitors: Compare the effects of this compound with other structurally different GSK3β inhibitors that are also known Wnt activators (e.g., CHIR99021). If this compound produces a unique effect not seen with other inhibitors, it may suggest a Wnt-independent action.

  • Wnt pathway readouts: Measure the levels of key Wnt pathway components, such as stabilized β-catenin or the expression of Wnt target genes (e.g., Axin2, Lef1), to confirm that the observed effect does not correlate with the extent of Wnt pathway activation.

  • Genetic knockdown/knockout: Utilize cell lines with key components of the Wnt pathway, such as β-catenin, knocked down or knocked out. If this compound still elicits the same response in these cells, it strongly indicates a Wnt-independent mechanism.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in cell differentiation protocols.

  • Possible Cause: The dual activity of this compound on both Wnt and other pathways (e.g., mTOR) could lead to varied outcomes depending on the cell type and culture conditions. The timing and duration of this compound treatment can also be critical.[4]

  • Troubleshooting Steps:

    • Optimize Concentration and Timing: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and desired outcome.

    • Analyze Multiple Pathway Markers: In addition to your differentiation markers, analyze markers for both Wnt pathway activation (e.g., β-catenin accumulation) and potential off-target pathways (e.g., phosphorylated S6 kinase for mTOR activation) to better understand the underlying mechanism.

    • Consider Serum Effects: The presence and concentration of serum in your culture medium can influence signaling pathways. Test if reducing or removing serum alters the response to this compound.

Issue 2: this compound precipitation in culture medium.

  • Possible Cause: this compound has limited solubility in aqueous solutions.[2][8] Improper dissolution or storage can lead to precipitation.

  • Troubleshooting Steps:

    • Proper Dissolution: Dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution before diluting it in your culture medium.[2] Ensure the final DMSO concentration in your culture is low (typically <0.1%) to avoid solvent-induced toxicity.

    • Fresh Dilutions: Prepare fresh dilutions of this compound in your culture medium for each experiment. Avoid storing diluted solutions for extended periods.

    • Sonication: If you observe precipitation in your stock solution, gentle sonication may help to redissolve the compound.[2]

    • Pre-warm Medium: Pre-warming the culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

Issue 3: High levels of cell death or cytotoxicity.

  • Possible Cause: While generally used at low micromolar concentrations, higher concentrations of this compound can be toxic to some cell lines. The specific sensitivity can vary between cell types.

  • Troubleshooting Steps:

    • Titrate the Concentration: Perform a viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the optimal non-toxic working concentration for your cells.

    • Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not causing the cytotoxicity. Run a vehicle control with the same solvent concentration.

    • Assess Culture Confluency: The confluency of your cells at the time of treatment can influence their sensitivity. Standardize your seeding density and treatment confluency.

Data Presentation

Table 1: this compound Key Properties and Concentrations

PropertyValueReference(s)
Target GSK3β[1][3]
IC50 for GSK3β 30 nM[1][2]
Binding Affinity (Kd) 126 nM[4]
Effective Concentration (Neuronal Differentiation) 0.2 - 5 µM[4]
Effective Concentration (T-cell expansion) 0.5 - 5 µM[9]

Table 2: Observed Wnt-Independent Effects of this compound

PathwayObserved EffectCell Type(s)Reference(s)
mTOR Activation, enhanced proliferation & survivalγδT cells[2][6]
mTORC1 InhibitionNaive T cells[5][7]
NF-κB Increased phosphorylationNot specified[5]
Neuronal Differentiation Induction via novel mechanismsEmbryonic stem cells[4]

Experimental Protocols

Protocol 1: Assessment of mTOR Pathway Activation by Western Blot

  • Cell Seeding: Plate your cells of interest at a suitable density in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at various concentrations (e.g., 0.5, 1, 2, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, 24 hours). Include a positive control for mTOR activation if available (e.g., insulin).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-S6 Ribosomal Protein (Ser235/236) and total S6 Ribosomal Protein. Also probe for phospho-Akt (Ser473) and total Akt as additional readouts of the pathway. Use β-actin or GAPDH as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: NF-κB Nuclear Translocation Assay by Immunofluorescence

  • Cell Seeding: Seed your cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound (e.g., 1, 5, 10 µM) and a vehicle control for a specific time (e.g., 1, 3, 6 hours). Include a positive control for NF-κB activation (e.g., TNF-α).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against the p65 subunit of NF-κB for 1 hour at room temperature.

    • Wash with PBST.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash with PBST.

  • Nuclear Staining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Mandatory Visualizations

Wnt_Signaling_and_this compound cluster_wnt Canonical Wnt Pathway cluster_this compound This compound Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP56 LRP5/6 Co-receptor LRP56->Dsh Axin Axin Dsh->Axin GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin P Axin->GSK3b APC APC APC->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome Degradation TCFLEF TCF/LEF BetaCatenin->TCFLEF Activation WntTargetGenes Wnt Target Gene Expression TCFLEF->WntTargetGenes Transcription This compound This compound This compound->GSK3b Inhibition

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on GSK3β.

TWS119_Independent_Pathways *The precise mechanism of activation is under investigation. cluster_mTOR mTOR Pathway cluster_NFkB NF-κB Pathway This compound This compound mTOR mTOR This compound->mTOR Activation* IKK IKK Complex This compound->IKK Activation* ProliferationSurvival Cell Proliferation & Survival mTOR->ProliferationSurvival IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus Translocation InflammatoryGenes Inflammatory Gene Expression NFkB_nucleus->InflammatoryGenes

Caption: Potential Wnt-independent signaling pathways modulated by this compound.

Experimental_Workflow_mTOR start Seed Cells treatment Treat with this compound (various conc. & times) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification western Western Blot (p-S6, S6, p-Akt, Akt) quantification->western analysis Data Analysis western->analysis

Caption: Experimental workflow for assessing mTOR pathway activation by this compound.

References

Technical Support Center: Mitigating Tws119-Induced Cell Cycle Arrest in T Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Tws119-induced cell cycle arrest in T cell cultures. Our aim is to help you navigate common experimental challenges and achieve your desired outcomes.

Troubleshooting Guide

This guide addresses specific issues related to this compound-induced cell cycle arrest in a question-and-answer format.

Issue 1: Significant reduction in T cell proliferation after this compound treatment.

  • Question: My T cells have stopped proliferating after I added this compound. How can I mitigate this?

  • Answer: this compound is a potent inhibitor of GSK-3β, which activates the Wnt/β-catenin pathway and can lead to a dose-dependent inhibition of T cell proliferation.[1][2] To mitigate this, consider the following strategies:

    • Optimize this compound Concentration: Higher concentrations of this compound are more likely to induce cell cycle arrest.[2][3] If your goal is to maintain a less differentiated T cell phenotype without complete cell cycle arrest, titrate this compound to a lower concentration. Studies have shown that low doses of this compound (≤ 1 μM) can preserve CD62L expression, a marker of less differentiated T cells, without significantly affecting T cell proliferation.[2]

    • Cytokine Co-treatment: The addition of common gamma-chain cytokines such as IL-2, IL-7, or IL-15 can help overcome the proliferative block induced by this compound.[4] However, be aware that cytokine supplementation may also promote differentiation, potentially counteracting the desired effect of this compound.[4] Careful titration of both this compound and the specific cytokine is crucial.

    • Pulsed this compound Exposure: Instead of continuous exposure, consider a pulsed treatment with this compound. A short exposure may be sufficient to activate the Wnt/β-catenin pathway and influence the T cell phenotype without causing prolonged cell cycle arrest.

Issue 2: Difficulty in generating T memory stem cells (Tscm) without inducing cell cycle arrest.

  • Question: I am trying to generate Tscm-like cells using this compound, but the treatment is arresting the cell cycle and limiting my cell yield. What is the optimal approach?

  • Answer: Generating Tscm cells with this compound requires a delicate balance between inhibiting differentiation and allowing for sufficient proliferation.

    • Concentration is Key: A concentration of around 5 µM this compound has been reported to be optimal for inducing a Tscm-like phenotype (CD45RA+/CD62L+) in human CD8+ T cells, although this concentration can also reduce cell expansion.[3][5] It is advisable to perform a dose-response experiment to find the optimal concentration for your specific T cell population and experimental conditions.

    • Sustained Wnt Signaling: Maintaining a Tscm phenotype may require sustained Wnt signaling.[3] If a lower this compound concentration is used to permit proliferation, it may need to be present throughout the culture period to prevent differentiation.

Issue 3: this compound treatment leads to a loss of effector function in my T cells.

  • Question: My this compound-treated T cells are not effectively killing target cells or producing effector cytokines. How can I address this?

  • Answer: this compound promotes a less differentiated, memory-like phenotype, which is intrinsically associated with reduced immediate effector function.[1][6]

    • Understand the Phenotype: this compound-treated T cells are programmed for longevity and self-renewal, not immediate cytotoxicity. Their value lies in their potential for robust expansion and differentiation into effector cells upon secondary stimulation.

    • Washout and Restimulation: To assess the functional potential of this compound-treated T cells, it is necessary to wash out the compound and restimulate the cells. This will allow them to differentiate into effector cells and exhibit their cytotoxic and cytokine-producing capabilities.

Quantitative Data Summary

The following tables summarize quantitative data from published studies on the effects of this compound on T cell proliferation and phenotype.

Table 1: Effect of this compound Concentration on CD8+ T Cell Proliferation

This compound ConcentrationProliferation (% of CFSE low cells)Cell Viability (% Annexin V- 7AAD-)Reference
0 µM (DMSO control)88 ± 7% (CD45RA+), 90 ± 5% (CD45RO+)52 ± 8% (CD45RA+), 73 ± 6% (CD45RO+)[7]
3 µM27 ± 29% (CD45RA+), 6 ± 5% (CD45RO+)80 ± 10% (CD45RA+), 78 ± 6% (CD45RO+)[7]
≤ 1 µMNot significantly affectedNot reported[2]
High concentrationsDose-dependent inhibitionNot reported[2]

Table 2: Effect of this compound on T Cell Phenotype

This compound ConcentrationKey Phenotypic ChangesReference
Titrated dosesDose-dependent increase in CD62L expression[1]
High concentration46% of CD8+ T cells maintained a "naive" CD44lowCD62Lhigh phenotype[1]
5 µMOptimal for inducing a Tscm-like phenotype (CD45RA+/CD62L+)[3][5]

Experimental Protocols

Protocol 1: Optimizing this compound Concentration for T Cell Culture

  • T Cell Isolation: Isolate T cells from your source of interest (e.g., PBMCs) using your standard protocol.

  • Cell Seeding: Seed the T cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • This compound Titration: Prepare a serial dilution of this compound in your T cell culture medium. Recommended starting concentrations to test are 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 7 µM. Include a DMSO-only control.

  • T Cell Activation: Activate the T cells using your standard method (e.g., anti-CD3/CD28 beads or antibodies).

  • Incubation: Culture the cells for 3-5 days.

  • Analysis:

    • Proliferation: Assess T cell proliferation using a dye dilution assay (e.g., CFSE or CellTrace Violet) and flow cytometry.

    • Phenotype: Stain the cells with fluorescently labeled antibodies against relevant surface markers (e.g., CD4, CD8, CD44, CD62L, CD45RA, CD45RO) and analyze by flow cytometry.

    • Viability: Use a viability dye (e.g., 7-AAD or propidium iodide) to assess cell viability.

Protocol 2: Cytokine Co-treatment to Rescue this compound-Induced Proliferation Arrest

  • T Cell Culture with this compound: Set up T cell cultures with the desired concentration of this compound that is causing proliferation arrest (e.g., 5 µM).

  • Cytokine Addition: To parallel cultures, add different concentrations of IL-2 (e.g., 10, 50, 100 U/mL), IL-7 (e.g., 5, 10, 20 ng/mL), or IL-15 (e.g., 5, 10, 20 ng/mL).

  • Incubation and Analysis: Culture the cells for 3-5 days and analyze for proliferation and phenotype as described in Protocol 1. Compare the results to cultures with this compound alone and a DMSO control.

Visualizations

Signaling Pathway

Tws119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5/6 LRP5/6 GSK-3β GSK-3β Dishevelled->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Phosphorylates for degradation Axin Axin APC APC β-catenin_nuc β-catenin β-catenin->β-catenin_nuc Accumulates and translocates This compound This compound This compound->GSK-3β Inhibits TCF/LEF TCF/LEF β-catenin_nuc->TCF/LEF Binds Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Activates

Caption: this compound inhibits GSK-3β, leading to β-catenin accumulation and target gene expression.

Experimental Workflow

Experimental_Workflow Start Start: Isolate T cells Activate_T_cells Activate T cells (e.g., anti-CD3/CD28) Start->Activate_T_cells Add_this compound Add this compound (Titrated concentrations) Activate_T_cells->Add_this compound Culture Culture for 3-5 days Add_this compound->Culture Analysis Analysis Culture->Analysis Proliferation Proliferation Assay (e.g., CFSE) Analysis->Proliferation Phenotype Phenotyping (Flow Cytometry) Analysis->Phenotype Viability Viability Assay Analysis->Viability

Caption: Workflow for assessing this compound's effects on T cells.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound? A1: this compound is a small molecule that potently inhibits glycogen synthase kinase 3β (GSK-3β).[1] GSK-3β is a key negative regulator of the canonical Wnt signaling pathway. By inhibiting GSK-3β, this compound leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes.[1]

  • Q2: Does this compound affect all T cell subsets equally? A2: The effects of this compound can vary between different T cell subsets. For instance, some studies have shown different impacts on naive, central memory, and effector memory T cells. The specific outcome will depend on the differentiation state of the T cells at the time of treatment.

  • Q3: Is the cell cycle arrest induced by this compound reversible? A3: Yes, the cell cycle arrest is generally reversible. Washing out this compound and restimulating the T cells can lead to their entry into the cell cycle and subsequent proliferation and differentiation.

  • Q4: Are there alternatives to this compound for activating the Wnt/β-catenin pathway in T cells? A4: Yes, other GSK-3β inhibitors like CHIR99021 can also be used to activate the Wnt/β-catenin pathway. Additionally, Wnt ligands such as Wnt3a can be used to stimulate the pathway through receptor binding.

  • Q5: Does this compound induce apoptosis in T cells? A5: this compound treatment has not been shown to cause a significant increase in T cell death.[4][7] In fact, some studies suggest that activation of the Wnt pathway may protect T cells from apoptosis.

References

Adjusting Tws119 concentration for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TWS119, a potent GSK-3β inhibitor and activator of the Wnt/β-catenin signaling pathway. This guide offers troubleshooting advice, experimental protocols, and comparative data to facilitate the effective application of this compound in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cell-permeable small molecule that potently inhibits Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3] Under normal conditions, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to TCF/LEF transcription factors to initiate the transcription of Wnt target genes.[4]

Q2: What are the common applications of this compound in cell biology research?

A2: this compound is widely used to:

  • Induce neuronal differentiation in embryonic stem cells (ESCs) and neural progenitor cells.[1][2]

  • Modulate the differentiation and proliferation of various immune cells, including T cells.

  • Investigate the role of the Wnt/β-catenin signaling pathway in development, disease, and cancer.

  • Promote the self-renewal of certain stem cell populations.

  • Study its anti-inflammatory effects in cell models of neurological disorders.

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium. Please refer to the manufacturer's product data sheet for specific solubility and storage instructions.

Troubleshooting Guide

Issue 1: this compound is not inducing the expected cellular response.

  • Possible Cause: The concentration of this compound may be too low for your specific cell line.

    • Solution: Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., 100 nM to 10 µM) and assess the desired endpoint (e.g., cell differentiation, target gene expression).

  • Possible Cause: The incubation time may be insufficient.

    • Solution: Conduct a time-course experiment to identify the optimal treatment duration. The kinetics of the cellular response can vary significantly between cell types.

  • Possible Cause: The specific cell line may be resistant or less sensitive to this compound.

    • Solution: Verify the expression and activity of GSK-3β and key components of the Wnt/β-catenin pathway in your cell line. Consider using a positive control cell line known to be responsive to this compound.

  • Possible Cause: The this compound compound may have degraded.

    • Solution: Ensure proper storage of the compound and use a fresh stock solution.

Issue 2: Observed cytotoxicity or a decrease in cell viability.

  • Possible Cause: The this compound concentration is too high.

    • Solution: Lower the concentration of this compound. High concentrations can lead to off-target effects and cellular stress. Perform a cytotoxicity assay (e.g., MTT or CCK-8 assay) to determine the cytotoxic threshold for your cell line.

  • Possible Cause: The solvent (e.g., DMSO) concentration is toxic to the cells.

    • Solution: Ensure the final concentration of the solvent in the culture medium is below the toxic level for your cells (typically <0.5% for DMSO). Prepare a vehicle control with the same solvent concentration to assess its effect.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in cell culture conditions.

    • Solution: Maintain consistent cell passage numbers, seeding densities, and culture conditions (e.g., media, supplements, CO2 levels) across all experiments.

  • Possible Cause: Batch-to-batch variability of this compound.

    • Solution: If possible, purchase a larger batch of the compound to ensure consistency over a series of experiments. Always note the lot number of the compound used.

  • Possible Cause: Instability of this compound in the culture medium.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Consider the stability of the compound in your specific culture medium over the duration of the experiment.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound is highly dependent on the cell line and the desired biological outcome. The following table summarizes effective concentrations reported in the literature for various cell types.

Cell Line/TypeOrganismEffective Concentration RangeObserved EffectReference
P19 Embryonal Carcinoma CellsMouse1 - 5 µMNeuronal differentiation[1]
D3 Embryonic Stem CellsMouse400 nMNeuronal differentiation[2]
Human γδT CellsHuman0.5 - 8 µMEnhanced proliferation and survival[1]
Primary MicrogliaMouse10 - 20 µMPromoted anti-inflammatory phenotype
Human CD8+ T CellsHuman0.5 - 5 µMMaintained a memory stem cell-like phenotype
SUM159 (TNBC)HumanLower IC50 than MCF10A/MCF7Greater impact on viability[4]
MCF10A (Normal Mammary)Human~10x higher IC50 than SUM159Less impact on viability[4]
MCF7 (ER+/PR+ Breast Cancer)Human~10x higher IC50 than SUM159Less impact on viability[4]
RAW 264.7 MacrophagesMouse0 - 10,000 ng/mLDose-dependent cell death[5]

Biochemical Data:

ParameterValueSource
IC₅₀ (GSK-3β, cell-free)30 nM[1][5]
K (GSK-3β)126 nM[2][5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the optimal, non-toxic concentration range of this compound for a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0 (vehicle control), 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or using a plate shaker.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data to the vehicle control (considered 100% viability).

    • Plot the cell viability (%) against the this compound concentration to generate a dose-response curve. The optimal concentration for your experiments will be the highest concentration that does not significantly reduce cell viability.

Protocol 2: Assessing Wnt/β-catenin Pathway Activation using a TCF/LEF Reporter Assay

This protocol allows for the quantitative measurement of Wnt/β-catenin signaling activation in response to this compound treatment.

Materials:

  • Your cell line of interest

  • TCF/LEF luciferase reporter vector and a control vector (e.g., with a minimal promoter)

  • A co-transfection control vector expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • 96-well white, clear-bottom cell culture plates

  • This compound stock solution

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection:

    • Seed your cells in a 96-well plate.

    • On the following day, co-transfect the cells with the TCF/LEF reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • This compound Treatment:

    • Allow the cells to recover for 24 hours post-transfection.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 16-24 hours).

  • Luciferase Assay:

    • Lyse the cells and perform the dual-luciferase assay according to the manufacturer's instructions.

    • Measure the firefly luciferase activity (from the TCF/LEF reporter) and the Renilla luciferase activity (for normalization) using a luminometer.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.

    • Plot the normalized luciferase activity against the this compound concentration to determine the dose-dependent activation of the Wnt/β-catenin pathway.

Protocol 3: Detecting β-catenin Stabilization by Western Blot

This protocol is used to visualize the accumulation of β-catenin protein, a direct indicator of GSK-3β inhibition by this compound.

Materials:

  • Your cell line of interest

  • This compound stock solution

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot running and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β-catenin

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the appropriate time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

    • Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the relative increase in β-catenin levels.

Mandatory Visualizations

Wnt_Signaling_Pathway cluster_0 Cytoplasm This compound This compound GSK3B GSK-3β This compound->GSK3B Inhibits Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Dsh->GSK3B Inhibits Destruction_Complex Destruction Complex (Axin, APC, CK1) Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degraded TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus & Binds Nucleus Nucleus Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK-3β.

Experimental_Workflow Start Start: Select Cell Line Dose_Response 1. Dose-Response Assay (e.g., MTT) Start->Dose_Response Cytotoxicity Determine Cytotoxic Concentration Range Dose_Response->Cytotoxicity Optimal_Conc 2. Select Optimal Non-Toxic Concentration Range Cytotoxicity->Optimal_Conc Viability > 90% Pathway_Activation 3. Confirm Pathway Activation Optimal_Conc->Pathway_Activation Western_Blot Western Blot for β-catenin Pathway_Activation->Western_Blot Reporter_Assay TCF/LEF Reporter Assay Pathway_Activation->Reporter_Assay Functional_Assay 4. Perform Functional Assays (e.g., Differentiation, Proliferation) Pathway_Activation->Functional_Assay End End: Analyze Results Functional_Assay->End

Caption: Experimental workflow for optimizing this compound concentration.

References

Validation & Comparative

Comparing the effects of Tws119 and SKL2001 on memory T cell differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The differentiation of T cells into memory subsets is a critical process for long-term immunity and a key area of focus in the development of immunotherapies. The Wnt/β-catenin signaling pathway has been identified as a crucial regulator of this process, with its activation promoting the generation and maintenance of memory T cells with stem-like properties. This guide provides an objective comparison of two widely used small molecule activators of the Wnt/β-catenin pathway, TWS119 and SKL2001, and their effects on memory T cell differentiation, supported by experimental data.

Mechanism of Action: Two Approaches to Activating Wnt/β-catenin Signaling

This compound and SKL2001 both lead to the activation of the canonical Wnt/β-catenin pathway, but they achieve this through distinct mechanisms.

  • This compound is a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β).[1][2] GSK-3β is a key component of the β-catenin destruction complex. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates TCF/LEF-mediated gene transcription.[2]

  • SKL2001 functions by a more targeted mechanism, specifically disrupting the interaction between Axin and β-catenin.[3][4][5] This disruption prevents the formation of the destruction complex and the subsequent phosphorylation and degradation of β-catenin, thereby activating the Wnt signaling pathway.[4][5]

Wnt_Signaling_Pathway cluster_0 Without Wnt Agonist cluster_1 With this compound or SKL2001 Wnt_Inactive Wnt Ligand (Absent) Frizzled_Inactive Frizzled Receptor Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Frizzled_Inactive->Destruction_Complex allows formation of Beta-Catenin_P β-catenin (P) Degradation Destruction_Complex->Beta-Catenin_P phosphorylates TCF_LEF_Inactive TCF/LEF (Inactive) Beta-Catenin_P->TCF_LEF_Inactive cannot activate Wnt_Agonist Wnt Agonist (this compound or SKL2001) TWS119_Node This compound SKL2001_Node SKL2001 GSK3b_Inactive GSK-3β (Inactive) TWS119_Node->GSK3b_Inactive inhibits Axin_BetaCatenin_Disrupted Axin/β-catenin Interaction Disrupted SKL2001_Node->Axin_BetaCatenin_Disrupted disrupts Beta-Catenin_Active β-catenin (Accumulates) GSK3b_Inactive->Beta-Catenin_Active Axin_BetaCatenin_Disrupted->Beta-Catenin_Active TCF_LEF_Active TCF/LEF (Active) Gene Transcription Beta-Catenin_Active->TCF_LEF_Active translocates to nucleus and activates

Caption: Wnt/β-catenin signaling activation by this compound and SKL2001.

Comparative Effects on Memory T Cell Differentiation

Both this compound and SKL2001 have been shown to inhibit the differentiation of memory T cells into effector cells and promote the generation of less differentiated, stem-like memory T cells (Tscm).[2][3] However, they exhibit notable differences in their impact on T cell proliferation and the resulting phenotype.

Quantitative Data Summary
ParameterThis compoundSKL2001Control (DMSO)Reference
Proliferation (Divided Cells) ~39%Mild suppressionHigh proliferation[3][6]
CD62L Expression (Memory Marker) IncreasedIncreasedLower[2]
CD44 Expression (Effector Marker) DecreasedNot explicitly statedHigher[2]
KLRG1 Expression (Senescence Marker) DownregulatedDownregulatedHigher[3]
IL-2 Production Significantly IncreasedDramatically HigherLower[3][6][7]
IFN-γ Production No effect or inhibitedNo increaseBaseline[3][6][7]
TNF-α Production No increaseNo increaseBaseline[3][6]
β-catenin Levels (MFI) IncreasedIncreasedLower[3][6]
TCF1 Levels (MFI) IncreasedIncreasedLower[3][6]

Note: MFI = Mean Fluorescence Intensity. Data is generalized from cited studies and may vary based on experimental conditions.

Key Observations from Comparative Studies

  • Proliferation: A significant difference lies in their effect on T cell proliferation. This compound strongly inhibits cell proliferation, with only about 39% of cells dividing in one study.[3][6] In contrast, SKL2001 shows only mild suppression of proliferation compared to untreated cells.[3][6] This suggests that SKL2001 may be more suitable for applications where robust T cell expansion is desired alongside the maintenance of a memory phenotype.

  • Phenotype: Both compounds promote a less differentiated phenotype, characterized by increased expression of memory-associated markers like CD62L and decreased expression of the senescence marker KLRG1.[2][3] this compound has been shown to increase the frequency of T cells that retain CD62L expression in a dose-dependent manner.[2]

  • Polyfunctionality: Wnt activation by both this compound and SKL2001 has been found to enhance T cell polyfunctionality, as indicated by the co-expression of multiple cytokines like IFN-γ, TNF-α, and IL-2.[3] Notably, both compounds significantly increase the percentage of IL-2-producing cells.[3][6][7]

Experimental Protocols

The following provides a generalized methodology for in vitro T cell differentiation assays to compare the effects of this compound and SKL2001.

Isolation of T Cells
  • Source: Human peripheral blood mononuclear cells (PBMCs) or purified CD8+ T cells.

  • Method: Ficoll-Paque density gradient centrifugation for PBMC isolation, followed by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for specific T cell subset isolation (e.g., naïve T cells: CD45RA+CCR7+).[3][6]

T Cell Culture and Differentiation
  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.

  • Stimulation: Coat culture plates with anti-CD3 and anti-CD28 antibodies to mimic T cell receptor (TCR) and co-stimulatory signals.[3][8]

  • Treatment: Add this compound (e.g., 0.5-5 µM), SKL2001 (e.g., 10-40 µM), or DMSO (vehicle control) to the culture medium at the time of stimulation.[9]

  • Incubation: Culture cells for a specified period (e.g., 5-7 days) at 37°C in a 5% CO2 incubator.[3][6]

Experimental_Workflow Start Start: Isolate PBMCs Isolate_T_Cells Isolate Naïve T Cells (FACS/MACS) Start->Isolate_T_Cells Stimulate_T_Cells Stimulate T Cells (anti-CD3/CD28) Isolate_T_Cells->Stimulate_T_Cells Treatment Add Compounds Stimulate_T_Cells->Treatment This compound This compound Treatment->this compound SKL2001 SKL2001 Treatment->SKL2001 DMSO DMSO (Control) Treatment->DMSO Culture Culture for 5-7 days This compound->Culture SKL2001->Culture DMSO->Culture Analysis Analyze T Cell Differentiation Culture->Analysis End End Analysis->End

Caption: In vitro T cell differentiation workflow.
Analysis of T Cell Differentiation

  • Flow Cytometry: Stain cells with fluorescently labeled antibodies against cell surface markers to identify different T cell subsets (e.g., CD45RA, CCR7, CD62L, CD44, KLRG1).[10]

  • Intracellular Cytokine Staining: Restimulate cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) and then stain for intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) to assess polyfunctionality.[11]

  • Proliferation Assay: Label cells with a proliferation dye (e.g., CellTrace Violet or CFSE) before stimulation and analyze dye dilution by flow cytometry to measure cell division.[3][6]

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of Wnt target genes (e.g., TCF7, LEF1) and other relevant genes.[3][12]

Conclusion

Both this compound and SKL2001 are valuable tools for manipulating memory T cell differentiation by activating the Wnt/β-catenin signaling pathway. The choice between these two compounds will depend on the specific experimental goals.

  • This compound is a potent inhibitor of T cell differentiation and can be used to generate Tscm-like cells, but its strong anti-proliferative effect needs to be considered.[2][3][6]

  • SKL2001 , with its more targeted mechanism and milder impact on proliferation, offers an alternative for promoting a memory phenotype while allowing for greater T cell expansion.[3][6]

Researchers should carefully consider these differences when designing experiments aimed at generating memory T cells for research or therapeutic applications. The provided experimental framework can serve as a starting point for conducting comparative studies to determine the optimal compound and conditions for their specific needs.

References

TWS119 Efficacy: An In Vitro and In Vivo Correlation and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, TWS119, with other commonly used alternatives. The following sections detail its in vitro and in vivo efficacy, supported by experimental data and detailed protocols to aid in research and development.

Executive Summary

This compound is a potent and selective inhibitor of GSK-3β, a key negative regulator in the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, this compound stabilizes β-catenin, allowing its translocation to the nucleus and subsequent activation of Wnt target genes. This mechanism underlies its diverse biological effects, including the induction of neuronal differentiation, modulation of T-cell fate, and neuroprotection. This guide presents a comparative analysis of this compound's performance against other GSK-3β inhibitors, namely CHIR99021 and Kenpaullone, based on available experimental data.

Data Presentation: Comparative Efficacy of GSK-3β Inhibitors

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and its alternatives.

Table 1: In Vitro Efficacy - GSK-3β Inhibition and Cellular Effects

CompoundTargetIC50 (nM)Kd (nM)Cell-Based AssayEffective ConcentrationKey Outcomes
This compound GSK-3β30[1][2][3][4]126[4]P19 Embryonal Carcinoma Cells1 µM[1]30-40% neuronal differentiation[1]
D3 Mouse Embryonic Stem Cells400 nM50-60% neuronal differentiation
Human CD8+ T-cells0.5-5 µMGeneration of memory stem T-cells
CHIR99021 GSK-3β/α6.7/10N/AMouse Embryonic Stem Cells3 µMMaintenance of pluripotency
Human Dental Pulp Stem Cells5 nMIncreased proliferation
Kenpaullone GSK-3β230N/AGlioblastoma Stem Cells1-5 µM[5]Inhibition of sphere formation, sensitization to TMZ[5]
Cdk1/cyclin B400
Cdk2/cyclin A680
Cdk5/p25850

Table 2: In Vivo Efficacy - Preclinical Models

CompoundAnimal ModelDisease/ApplicationDosing RegimenKey Outcomes
This compound Rat (MCAO Model)Ischemic Stroke30 mg/kg, i.p.[2]Improved neurological function, reduced cerebral edema and infarction[2]
Mouse (MCAO Model)Ischemic StrokeN/AMitigated neurological deficits, promoted angiogenesis and neural plasticity[6][7]
Mouse (Colon Cancer Xenograft)Cancer ImmunotherapyN/AEnhanced cytolytic activity of γδT cells against colon cancer cells[8]
Mouse (Multiple Myeloma Xenograft)Cancer ImmunotherapyN/AReduced tumor volume and prolonged survival when combined with NK cell transfer[9]
CHIR99021 Mouse (Subventricular Zone Progenitors)NeurogenesisIntracerebroventricular injectionIncreased neural progenitor proliferation[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Assays

1. GSK-3β Kinase Activity Assay

This protocol is adapted from commercially available kits and is suitable for determining the IC50 of inhibitors.

  • Reagents: Recombinant human GSK-3β, GSK-3β substrate peptide, ATP, kinase assay buffer (e.g., MOPS, pH 7.0, EDTA, MgCl2), test compounds (this compound and alternatives), and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase assay buffer, the GSK-3β substrate peptide, and the test compound.

    • Add recombinant GSK-3β to initiate the reaction, except in the negative control wells.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

    • Add ATP to start the kinase reaction and incubate for a further 30-60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.

    • Calculate the IC50 values from the dose-response curves.

2. Neuronal Differentiation of Mouse Embryonic Stem Cells (mESCs)

This protocol describes the induction of neuronal differentiation from D3 mESCs using this compound.

  • Cell Culture: Culture D3 mESCs on gelatin-coated plates in DMEM supplemented with 15% FBS, non-essential amino acids, L-glutamine, β-mercaptoethanol, and LIF.

  • Differentiation Protocol:

    • Plate mESCs at a density of 1-2 x 10^4 cells/cm^2 on gelatin-coated plates.

    • After 24 hours, replace the medium with differentiation medium (DMEM/F12 with N2 supplement) containing 400 nM this compound.

    • Change the medium every 2 days.

    • After 4-6 days, assess neuronal differentiation by immunofluorescence staining for neuronal markers such as β-III-tubulin (Tuj1) and MAP2.

3. T-Cell Expansion and Differentiation

This protocol outlines the generation of memory stem T-cells from human peripheral blood mononuclear cells (PBMCs).

  • Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Expansion Protocol:

    • Activate PBMCs with anti-CD3 and anti-CD28 antibodies (e.g., coated on beads) in RPMI-1640 medium supplemented with 10% FBS and IL-2.

    • Add this compound at a concentration of 0.5-5 µM to the culture medium.

    • Culture the cells for 7-10 days, monitoring cell proliferation and phenotype.

    • Assess the generation of memory stem T-cells (TSCM) by flow cytometry using markers such as CD45RA, CD62L, CCR7, and CD95.

In Vivo Models

1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This is a widely used model to study ischemic stroke and neuroprotective effects of compounds.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Surgical Procedure:

    • Anesthetize the rat with isoflurane.

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow reperfusion.

  • Drug Administration: Administer this compound (e.g., 30 mg/kg) intraperitoneally at the time of reperfusion.

  • Outcome Measures: Assess neurological deficits using a scoring system at various time points (e.g., 24, 48, 72 hours). Measure infarct volume at the end of the study by TTC staining of brain slices.

2. Colon Cancer Xenograft Model in Mice

This model is used to evaluate the anti-tumor efficacy of immunotherapies.

  • Cell Line: Human colon cancer cell line (e.g., HCT116).

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID).

  • Procedure:

    • Subcutaneously inject HCT116 cells into the flank of the mice.

    • Once tumors are established, randomize the mice into treatment groups.

    • Adoptively transfer in vitro expanded and this compound-treated γδT cells into the tumor-bearing mice.

  • Outcome Measures: Monitor tumor growth by measuring tumor volume regularly. At the end of the study, tumors can be excised for histological and immunological analysis.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

Wnt_Signaling_Pathway cluster_without_wnt Wnt OFF cluster_with_wnt Wnt ON / this compound GSK3b GSK-3β BetaCatenin_p p-β-catenin GSK3b->BetaCatenin_p Phosphorylation Axin Axin Axin->BetaCatenin_p APC APC APC->BetaCatenin_p CK1 CK1 CK1->BetaCatenin_p Proteasome Proteasome BetaCatenin_p->Proteasome Degradation BetaCatenin β-catenin Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dishevelled Frizzled->Dsh LRP56->Dsh GSK3b_i GSK-3β Dsh->GSK3b_i Inhibition This compound This compound This compound->GSK3b_i Inhibition Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation

Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand or this compound.

MCAO_Workflow start Start anesthesia Anesthetize Rat start->anesthesia surgery MCAO Surgery (Filament Insertion) anesthesia->surgery occlusion Occlusion Period (e.g., 90 min) surgery->occlusion reperfusion Reperfusion (Filament Withdrawal) occlusion->reperfusion treatment This compound Administration (i.p.) reperfusion->treatment monitoring Neurological Scoring (24, 48, 72h) treatment->monitoring endpoint Endpoint: Infarct Volume (TTC Staining) monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for the in vivo MCAO stroke model.

T_Cell_Workflow start Isolate PBMCs activation Activate with anti-CD3/CD28 + IL-2 start->activation treatment Add this compound (0.5-5 µM) activation->treatment culture Culture for 7-10 days treatment->culture analysis Flow Cytometry Analysis (CD45RA, CD62L, CCR7, CD95) culture->analysis result Memory Stem T-Cells (TSCM) analysis->result

Caption: Workflow for generating memory stem T-cells using this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of GSK-3β and the Wnt/β-catenin pathway in various biological processes. Its potency and demonstrated efficacy in both in vitro and in vivo models of neuronal differentiation, immune modulation, and neuroprotection make it a significant compound for further investigation. When selecting a GSK-3β inhibitor, researchers should consider the specific application, the required potency and selectivity, and the existing body of literature for the chosen model system. This guide provides a foundational comparison to aid in this decision-making process.

References

Safety Operating Guide

Proper Disposal and Handling of Tws119: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling, operational use, and proper disposal of Tws119. This document provides detailed procedural guidance to ensure laboratory safety and compliance.

This compound is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), a key enzyme in the Wnt/β-catenin signaling pathway.[1][2][3][4] Its ability to modulate this pathway makes it a valuable tool in stem cell research, particularly for inducing neuronal differentiation.[1][2][3][4][5] Proper management of this compound, from handling to disposal, is critical for laboratory safety and environmental protection.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 601514-19-6
Molecular Formula C₁₈H₁₄N₄O₂
Molecular Weight 318.33 g/mol [6]
Purity ≥90% to ≥98% (HPLC)[1][6]
Appearance White to beige powder[6]
Solubility DMSO: 20 mg/mL[6]
IC₅₀ for GSK-3β 30 nM[3][4]
Storage Temperature 2-8°C[6]

Operational Plan: Safe Handling and Use of this compound

Due to its biological activity and potential hazards, appropriate personal protective equipment (PPE) and handling procedures are mandatory when working with this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A standard laboratory coat is mandatory.

Handling Procedures:

  • Preparation of Stock Solutions:

    • All handling of the powdered form of this compound should be conducted in a chemical fume hood to avoid inhalation of dust particles.

    • To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO to a concentration of 20 mg/mL.[6]

  • Use in Cell Culture:

    • When adding this compound to cell culture media, perform the dilution within a biological safety cabinet to maintain sterility and prevent contamination.

    • Typical working concentrations for inducing neuronal differentiation are in the nanomolar to low micromolar range.[2][4]

Disposal Plan: Step-by-Step Procedures for this compound Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. This compound waste should be treated as hazardous chemical waste.

Step 1: Segregation of Waste

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated consumables such as pipette tips, tubes, and flasks.

    • Contaminated PPE (gloves, etc.).

  • Liquid Waste:

    • Unused stock solutions of this compound.

    • Cell culture media containing this compound.

Step 2: Collection and Storage of Waste

  • Solid Waste:

    • Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Liquid Waste:

    • Collect all liquid waste in a designated, leak-proof, and chemically compatible (e.g., high-density polyethylene) hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents (e.g., DMSO).

  • Storage Location:

    • Store all hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.

Step 3: Final Disposal

  • Contact Environmental Health and Safety (EHS): Do not dispose of this compound waste down the drain or in the regular trash.

  • Arrange for Pickup: Once the hazardous waste container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department to arrange for professional disposal.

  • Follow Institutional Protocols: Adhere to all specific guidelines and procedures for hazardous waste disposal established by your institution.

This compound Signaling Pathway

This compound functions by inhibiting GSK-3β, which is a negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, this compound allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell fate decisions, such as neuronal differentiation.[7][8][9][10]

Caption: this compound inhibits GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target gene transcription.

Experimental Protocol: this compound-Induced Neuronal Differentiation of Mouse Embryonic Stem Cells

The following protocol is a detailed methodology for inducing neuronal differentiation in mouse embryonic stem cells (mESCs) using this compound, based on established research.[5]

Materials:

  • Mouse Embryonic Stem Cells (mESCs)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • LIF (Leukemia Inhibitory Factor)

  • This compound (stock solution in DMSO)

  • 0.25% Trypsin-EDTA

  • PBS (Phosphate-Buffered Saline)

  • Neuronal differentiation medium (e.g., MEMα supplemented with 2% FBS or B27-supplemented Neurobasal medium)

  • Cell culture plates/dishes

  • Antibodies for immunocytochemistry (e.g., anti-βIII-tubulin (TuJ1), anti-Map2)

Procedure:

  • mESC Culture:

    • Culture mESCs on gelatin-coated plates in standard mESC medium (DMEM with 15% FBS, Penicillin-Streptomycin, and LIF) to maintain pluripotency.

    • Passage cells every 2-3 days.

  • Initiation of Differentiation:

    • Plate mESCs at a suitable density in mESC medium without LIF.

    • Allow the cells to adhere for 12-24 hours.

  • This compound Treatment:

    • Prepare the neuronal differentiation medium.

    • Add this compound to the differentiation medium to a final concentration of 400 nM to 1 µM.[2][5]

    • Replace the medium on the cells with the this compound-containing differentiation medium.

  • Induction Period:

    • Culture the cells in the presence of this compound for 2 days.[5]

    • Observe the cells daily for morphological changes indicative of neuronal differentiation.

  • Maturation:

    • After 2 days of this compound treatment, remove the this compound-containing medium.

    • Wash the cells gently with PBS.

    • Add fresh, compound-free neuronal differentiation medium.

    • Continue to culture the cells for an additional 2-14 days to allow for neuronal maturation.[5] Change the medium every 2-3 days.

  • Analysis of Neuronal Differentiation:

    • After the desired culture period, fix the cells with 4% paraformaldehyde.

    • Perform immunocytochemistry using neuronal-specific markers such as βIII-tubulin (TuJ1) and Map2 to confirm differentiation.

    • Quantify the percentage of differentiated neurons by counting the number of marker-positive cells with characteristic neuronal morphology.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tws119
Reactant of Route 2
Tws119

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.